molecular formula C62H104N10O29 B12373471 AVLX-125

AVLX-125

Katalognummer: B12373471
Molekulargewicht: 1453.5 g/mol
InChI-Schlüssel: YKWWWHGLWROAKO-KWRPVYMMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

AVLX-125 is a useful research compound. Its molecular formula is C62H104N10O29 and its molecular weight is 1453.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C62H104N10O29

Molekulargewicht

1453.5 g/mol

IUPAC-Name

(4S)-4-[[(2S,3S)-2-[3-[2-[2-[2-[2-[3-[[(2S,3S)-1-[[(2S)-4-carboxy-1-[[(2S,3R)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylpentanoyl]amino]-5-[[(2S,3R)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C62H104N10O29/c1-11-33(7)49(57(89)63-37(13-15-43(77)78)53(85)71-51(35(9)73)59(91)65-39(29-45(81)82)55(87)69-47(31(3)4)61(93)94)67-41(75)17-19-97-21-23-99-25-27-101-28-26-100-24-22-98-20-18-42(76)68-50(34(8)12-2)58(90)64-38(14-16-44(79)80)54(86)72-52(36(10)74)60(92)66-40(30-46(83)84)56(88)70-48(32(5)6)62(95)96/h31-40,47-52,73-74H,11-30H2,1-10H3,(H,63,89)(H,64,90)(H,65,91)(H,66,92)(H,67,75)(H,68,76)(H,69,87)(H,70,88)(H,71,85)(H,72,86)(H,77,78)(H,79,80)(H,81,82)(H,83,84)(H,93,94)(H,95,96)/t33-,34-,35+,36+,37-,38-,39-,40-,47-,48-,49-,50-,51-,52-/m0/s1

InChI-Schlüssel

YKWWWHGLWROAKO-KWRPVYMMSA-N

Isomerische SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CCOCCOCCOCCOCCOCCC(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)O

Kanonische SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)CCOCCOCCOCCOCCOCCC(=O)NC(C(C)CC)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)O

Herkunft des Produkts

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Neuronal Mechanism of Action of Anavex Life Sciences' Sigma-1 Receptor Agonists

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: The query "AVLX-125" likely refers to compounds developed by Anavex Life Sciences (NASDAQ ticker: AVXL). This guide focuses on the company's lead clinical-stage compounds, ANAVEX®2-73 (blarcamesine) and ANAVEX®3-71 , which share a core mechanism of action centered on the sigma-1 receptor.

Executive Summary

Anavex Life Sciences' therapeutic candidates, notably ANAVEX®2-73 and ANAVEX®3-71, are orally available small molecules engineered to address neurodegenerative and neurodevelopmental disorders through a multi-target mechanism. The primary mode of action is the agonism of the sigma-1 receptor (σ1R), a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. This engagement is complemented by modulation of muscarinic acetylcholine receptors. By activating these key cellular targets, the compounds aim to restore cellular homeostasis, mitigate key pathological processes in neurons—including mitochondrial dysfunction, oxidative stress, and protein misfolding—and promote neuroplasticity. This document provides a detailed technical overview of the neuronal mechanism of action, supported by preclinical quantitative data and experimental methodologies.

Core Mechanism of Action: Dual Receptor Engagement

The therapeutic hypothesis for ANAVEX®2-73 and ANAVEX®3-71 is centered on their ability to simultaneously activate σ1 and muscarinic receptors, addressing multiple pathological cascades common in neurological diseases.

  • Sigma-1 Receptor (σ1R) Agonism: The σ1R is a ligand-operated chaperone protein primarily located at the Mitochondria-Associated ER Membrane (MAM). Its activation is crucial for maintaining cellular homeostasis. Agonism by Anavex compounds initiates a cascade of neuroprotective effects, including the modulation of calcium signaling, reduction of endoplasmic reticulum (ER) stress, and enhancement of mitochondrial function.

  • Muscarinic Receptor Modulation: Both compounds interact with muscarinic acetylcholine receptors, which are pivotal for cognitive processes such as learning and memory. ANAVEX®3-71 is a potent M1 receptor agonist, while ANAVEX®2-73 interacts more broadly with several muscarinic receptor subtypes. This action is believed to provide symptomatic relief and potentially disease-modifying effects by influencing pathways downstream of cholinergic signaling.

Quantitative Pharmacological Data

The binding affinities and functional activities of ANAVEX®2-73 and ANAVEX®3-71 have been characterized in various preclinical assays. The following tables summarize the key quantitative data.

CompoundTarget ReceptorBinding Affinity (Ki)Reference
ANAVEX®2-73 (blarcamesine) Sigma-1 (σ1R)850 nM
Muscarinic ReceptorsLow Micromolar (µM)
ANAVEX®3-71 (AF710B) Sigma-1 (σ1R)1.3 nM
Muscarinic M1 Receptor~0.05 nM
CompoundFunctional AssayEffectQuantitative MeasureReference
ANAVEX®2-73 Muscarinic/σ1R AgonismIC500.86 µM
EEG/ERP in AD PatientsP300 Amplitude Increase+38% from baseline
Fmr1 KO MiceHippocampal BDNF RestorationRestored to normal levels (p<0.05)
Ube3a Mouse ModelAudiogenic Seizure ReductionSignificant reduction (p<0.01)
ANAVEX®3-71 Cognitive Deficits (Tg Rats)Reversal of Impairment10 µg/kg oral dose

Key Signaling Pathways and Cellular Effects

Activation of the σ1R by Anavex compounds triggers a series of downstream events that collectively contribute to neuroprotection and functional recovery in pathological conditions.

Sigma-1_Receptor_Signaling_Pathway cluster_extracellular Extracellular/Cytosol cluster_mam Mitochondria-Associated ER Membrane (MAM) cluster_outcome Therapeutic Outcomes Anavex_Compound ANAVEX®2-73 / 3-71 Sigma1R Sigma-1 Receptor (σ1R) Anavex_Compound->Sigma1R Agonism Ca_Homeostasis Calcium Homeostasis Modulation Sigma1R->Ca_Homeostasis Mitochondrial_Function Mitochondrial Function (↑ Respiration, ↓ ROS) Sigma1R->Mitochondrial_Function ER_Stress ER Stress Reduction Sigma1R->ER_Stress Neuroplasticity Neuroplasticity (↑ BDNF, Synaptogenesis) Ca_Homeostasis->Neuroplasticity Neuroprotection Neuroprotection & Cellular Homeostasis Mitochondrial_Function->Neuroprotection Autophagy Autophagy Induction ER_Stress->Autophagy Autophagy->Neuroprotection Neuroinflammation Neuroinflammation Suppression Neuroinflammation->Neuroprotection Cognitive_Enhancement Cognitive Enhancement Neuroplasticity->Cognitive_Enhancement Neuroprotection->Cognitive_Enhancement

Caption: Sigma-1 Receptor Signaling Cascade.

Mitochondrial Protection and Bioenergetics

Preclinical studies in a mouse model of Alzheimer's disease using Aβ25-35 peptide injection demonstrated that ANAVEX®2-73 protects mitochondrial integrity. The σ1R, located at the MAM, is critical for regulating Ca2+ flux between the ER and mitochondria, a process vital for cellular bioenergetics. ANAVEX®2-73 treatment was shown to preserve mitochondrial respiration rates and the activities of mitochondrial complexes I and IV under pathological conditions. By preventing mitochondrial respiratory dysfunction, the compound inhibits oxidative stress and subsequent apoptosis, evidenced by a reduction in lipid peroxidation and a normalized Bax/Bcl-2 ratio.

Promotion of Autophagy and Proteostasis

A key feature of many neurodegenerative diseases is the accumulation of misfolded proteins (e.g., amyloid-beta, tau). Activation of the σ1R by ANAVEX®2-73 has been shown to induce autophagy, the cellular process responsible for clearing damaged organelles and protein aggregates. This upstream mechanism helps restore cellular proteostasis, thereby preventing the downstream pathological consequences of protein accumulation.

Reduction of Neuroinflammation and Oxidative Stress

Neuroinflammation is a critical component of neurodegeneration. Preclinical data indicates that ANAVEX®3-71 reduces markers of neuroinflammation in transgenic animal models. This is achieved in part by suppressing the activation of microglia and astrocytes. Furthermore, by bolstering mitochondrial health, the compounds reduce the production of reactive oxygen species (ROS), a major source of oxidative stress that damages neurons.

Enhancement of Neuroplasticity and Synaptogenesis

Anavex compounds have demonstrated the ability to promote synaptic health and plasticity. In preclinical models of Fragile X syndrome, ANAVEX®2-73 restored levels of brain-derived neurotrophic factor (BDNF), a crucial signaling molecule for synapse formation and maturation. This was associated with the reversal of hyperactivity and the restoration of associative learning. In models of Alzheimer's disease, ANAVEX®3-71 was shown to promote the formation of new synapses (synaptogenesis) without inducing astrogliosis.

Experimental Protocols

The following are summaries of methodologies used in key preclinical studies that form the basis of the mechanistic understanding of Anavex's compounds.

Alzheimer's Disease Mouse Model (Aβ25-35 Injection)
  • Objective: To evaluate the neuroprotective effects of ANAVEX®2-73 against amyloid-beta induced toxicity.

  • Animal Model: Swiss male mice.

  • Procedure:

    • Amnesia Induction: Mice receive an intracerebroventricular (i.c.v.) injection of aggregated amyloid-beta peptide fragment 25-35 (Aβ25-35).

    • Drug Administration: ANAVEX®2-73 is administered intraperitoneally (i.p.) at doses ranging from 0.01 to 3.0 mg/kg. Administration can be acute (30 minutes before testing) or sub-chronic (once daily for 7 days).

    • Behavioral Testing:

      • Spontaneous Alternation (Y-maze): To assess spatial working memory. The number of arm entries and the sequence of entries are recorded to calculate the percentage of alternation.

      • Passive Avoidance: To assess non-spatial memory. The latency to enter a dark compartment associated with a mild footshock is measured.

    • Biochemical Analysis:

      • Oxidative Stress: Hippocampal tissues are collected and assayed for markers of lipid peroxidation.

      • Mitochondrial Function: Mitochondria are isolated from hippocampal preparations. Respiration rates (State 3 and State 4), complex activities (I-IV), and cytochrome c release are measured. Bax/Bcl-2 ratios are determined via Western blot.

Experimental_Workflow_Rett_Syndrome_Model cluster_setup Model and Treatment cluster_testing Phenotypic Assessment (Age-Appropriate) cluster_analysis Data Analysis Animal_Model Mecp2 Heterozygous Female Mice (HET) Drug_Admin ANAVEX®2-73 Administration (Oral, Daily, ~5.5 weeks of age) Animal_Model->Drug_Admin Motor_Tests Motor Coordination & Balance (e.g., Rotarod) Drug_Admin->Motor_Tests Two-tier approach Sensory_Tests Sensory Responses (Acoustic & Visual) Drug_Admin->Sensory_Tests Autonomic_Tests Autonomic Function (Apnea Measurement) Drug_Admin->Autonomic_Tests Behavioral_Tests Characteristic Behaviors (Hindlimb Clasping) Drug_Admin->Behavioral_Tests Data_Collection Collect Behavioral and Physiological Data Motor_Tests->Data_Collection Sensory_Tests->Data_Collection Autonomic_Tests->Data_Collection Behavioral_Tests->Data_Collection Comparison Compare ANAVEX®2-73 Treated vs. Vehicle Control Data_Collection->Comparison

Caption: Workflow for Rett Syndrome Mouse Model.

Rett Syndrome Mouse Model (Mecp2 HET)
  • Objective: To assess the efficacy of ANAVEX®2-73 in ameliorating neurological deficits relevant to Rett syndrome.

  • Animal Model: Female heterozygous mice carrying one null allele of Mecp2 (HET mice).

  • Procedure:

    • Drug Administration: Chronic oral daily dosing of ANAVEX®2-73 (e.g., 30 mg/kg/day) is initiated in young adult mice (~5.5 weeks of age) and continues for the duration of the study (e.g., 4-12 weeks).

    • Behavioral and Physiological Testing: A battery of age-appropriate tests is conducted.

      • Motor Coordination: Assessed using the rotarod test, measuring the latency to fall from a rotating rod.

      • Sensory Response: Acoustic startle response and visual acuity tests are performed.

      • Autonomic Function: Respiratory patterns are monitored to quantify the frequency and duration of apnea events.

      • Stereotypical Behavior: The frequency and severity of hindlimb clasping are scored.

    • Data Analysis: Phenotypic outcomes from the ANAVEX®2-73 treated group are compared with vehicle-treated HET mice and wild-type littermates.

Transgenic Rat Model of Alzheimer's Disease (McGill-R-Thy1-APP)
  • Objective: To evaluate the long-lasting, disease-modifying properties of ANAVEX®3-71 on advanced Alzheimer's-like pathology.

  • Animal Model: McGill-R-Thy1-APP transgenic rats, which develop progressive amyloid pathology.

  • Procedure:

    • Drug Administration: Chronic treatment with ANAVEX®3-71 (10 µg/kg) or vehicle is initiated in post-plaque, 13-month-old transgenic rats. The drug is administered orally once daily for 4.5 months.

    • Washout Period: Treatment is interrupted for 5 weeks before behavioral testing to assess the durability of the effects.

    • Behavioral Testing: A comprehensive cognitive assessment is performed.

    • Histological and Biochemical Analysis:

      • Amyloid Pathology: Brain sections are analyzed for amyloid plaque burden.

      • Neuroinflammation: Markers for activated microglia and astrocytes are quantified.

      • Synaptic Integrity: Levels of synaptic marker proteins are measured.

      • CSF Analysis: Cerebrospinal fluid is analyzed for biomarkers related to Aβ clearance.

Conclusion

The mechanism of action for Anavex Life Sciences' compounds, particularly ANAVEX®2-73 and ANAVEX®3-71, is rooted in a dual-targeting strategy that leverages the neuroprotective and homeostatic functions of the sigma-1 receptor and the pro-cognitive effects of muscarinic receptors. By engaging these targets, the compounds initiate a cascade of beneficial downstream effects, including mitochondrial protection, enhanced autophagy, suppression of neuroinflammation, and promotion of neuroplasticity. The preclinical data robustly supports this multifaceted mechanism, providing a strong rationale for their ongoing clinical development in a range of devastating neurological disorders.

UCCB01-125: A Potent Dimeric Inhibitor of PSD-95 for Neuroprotection

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

UCCB01-125 is a novel, high-affinity dimeric inhibitor targeting the Postsynaptic Density Protein-95 (PSD-95). As a critical scaffolding protein at excitatory synapses, PSD-95 plays a pivotal role in coupling N-methyl-D-aspartate receptors (NMDARs) to downstream signaling pathways, including the activation of neuronal nitric oxide synthase (nNOS) and subsequent nitric oxide (NO) production.[1][2] Dysregulation of this pathway is implicated in the pathophysiology of numerous neurological disorders characterized by excitotoxicity, such as ischemic stroke and chronic pain.[1][2] UCCB01-125 is designed to specifically disrupt the interaction between PSD-95 and its binding partners, thereby offering a targeted therapeutic strategy to mitigate excitotoxic neuronal damage while potentially avoiding the side effects associated with direct NMDAR antagonists. This technical guide provides a comprehensive overview of UCCB01-125, including its mechanism of action, quantitative binding data, and detailed experimental protocols for its characterization.

Mechanism of Action

UCCB01-125 functions by competitively inhibiting the PDZ domains of PSD-95. PSD-95 possesses multiple PDZ domains that serve as docking sites for various synaptic proteins, including the C-terminal tails of NMDAR subunits and nNOS.[1][2] By binding to the first two PDZ domains (PDZ1-2) of PSD-95 with high affinity, UCCB01-125 effectively uncouples the NMDAR from nNOS.[3] This disruption prevents the efficient calcium-dependent activation of nNOS following NMDAR stimulation, leading to a significant reduction in the production of neurotoxic nitric oxide.[1][2] This targeted approach aims to preserve the physiological function of the NMDAR ion channel while selectively attenuating the downstream excitotoxic signaling cascade.[1][2]

Signaling Pathway of PSD-95 Mediated Excitotoxicity and Inhibition by UCCB01-125

PSD95_Pathway PSD-95 Mediated Excitotoxic Signaling and Inhibition by UCCB01-125 NMDA_Receptor NMDA Receptor PSD95 PSD-95 NMDA_Receptor:e->PSD95:w binds to PDZ1/2 domains Ca2+ Ca²⁺ Influx NMDA_Receptor->Ca2+ nNOS nNOS PSD95:e->nNOS:w scaffolds Glutamate Glutamate Glutamate->NMDA_Receptor Ca2+->nNOS activates NO Nitric Oxide (NO) nNOS->NO produces Excitotoxicity Excitotoxicity & Neuronal Damage NO->Excitotoxicity UCCB01_125 UCCB01-125 UCCB01_125->PSD95 inhibits (high affinity)

PSD-95 signaling and UCCB01-125 inhibition.

Quantitative Data

The dimeric nature of UCCB01-125 allows for simultaneous binding to the PDZ1 and PDZ2 domains of PSD-95, resulting in a significantly higher affinity compared to monomeric inhibitors. The following table summarizes the available quantitative data for UCCB01-125 and related compounds.

CompoundTargetAssay TypeParameterValueReference
UCCB01-125 PSD-95 (PDZ1-2)Fluorescence PolarizationKi9.5 nM[3]
UCCB01-144PSD-95 (PDZ1-2)Fluorescence PolarizationKi4.6 nM[4][5]
Tat-NR2B9c (monomer)PSD-95 (PDZ2)ELISAEC50~7 nM[1]
Tat-NR2B9c (monomer)PSD-95 (PDZ1-2)Fluorescence PolarizationKi4.6 µM[6]

Experimental Protocols

Fluorescence Polarization (FP) Assay for Binding Affinity

This protocol outlines a competitive fluorescence polarization assay to determine the binding affinity (Ki) of UCCB01-125 for the tandem PDZ1-2 domain of PSD-95.

FP_Workflow Fluorescence Polarization Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Fluorescently labeled tracer (e.g., FAM-N-dimer) - PSD-95 PDZ1-2 protein - UCCB01-125 (competitor) - Assay Buffer Incubation Incubate fixed concentrations of tracer and PSD-95 PDZ1-2 with serial dilutions of UCCB01-125 in a 384-well plate. Reagents->Incubation Equilibration Allow the binding reaction to reach equilibrium. Incubation->Equilibration Measurement Measure fluorescence polarization using a plate reader with appropriate filters. Equilibration->Measurement Plotting Plot fluorescence polarization (mP) vs. log[UCCB01-125 concentration]. Measurement->Plotting IC50 Determine the IC50 value from the resulting sigmoidal dose-response curve. Plotting->IC50 Ki Calculate the Ki value using the Cheng-Prusoff equation. IC50->Ki

Workflow for FP-based binding affinity assay.

Methodology:

  • Reagent Preparation:

    • Prepare a fluorescently labeled tracer peptide that binds to PSD-95 PDZ1-2. A suitable tracer could be a dimeric peptide similar to UCCB01-125 conjugated with a fluorophore like 5-FAM.[3]

    • Purify the tandem PDZ1-2 domain of human PSD-95.

    • Prepare a stock solution of UCCB01-125 and perform serial dilutions to create a range of competitor concentrations.

    • Prepare an appropriate assay buffer (e.g., phosphate-buffered saline with 0.01% Tween-20).

  • Assay Procedure:

    • In a low-volume, black, 384-well plate, add a fixed concentration of the fluorescent tracer and the PSD-95 PDZ1-2 protein to each well.

    • Add the serially diluted UCCB01-125 to the wells. Include control wells with only the tracer and protein (for maximum polarization) and wells with only the tracer (for minimum polarization).

    • Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.

    • Plot the mP values against the logarithm of the UCCB01-125 concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of UCCB01-125 that displaces 50% of the bound tracer.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the fluorescent tracer.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR can be employed to measure the association (kon) and dissociation (koff) rate constants of the interaction between UCCB01-125 and PSD-95, from which the equilibrium dissociation constant (KD) can be calculated.

SPR_Workflow Surface Plasmon Resonance Workflow cluster_prep Preparation & Immobilization cluster_binding Binding Analysis cluster_analysis Data Analysis Chip Prepare a sensor chip (e.g., CM5). Activate the surface. Immobilize Immobilize purified PSD-95 PDZ1-2 protein onto the sensor chip surface via amine coupling. Chip->Immobilize Block Block remaining active sites. Immobilize->Block Inject Inject a series of concentrations of UCCB01-125 (analyte) over the chip surface. Block->Inject Association Monitor the association phase in real-time (increase in response units, RU). Inject->Association Dissociation Inject running buffer to monitor the dissociation phase (decrease in RU). Association->Dissociation Regeneration Regenerate the sensor chip surface. Dissociation->Regeneration Sensorgram Generate sensorgrams (RU vs. time) for each UCCB01-125 concentration. Dissociation->Sensorgram Regeneration->Inject next concentration Fitting Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir). Sensorgram->Fitting Kinetics Determine kon, koff, and KD values. Fitting->Kinetics

Workflow for SPR-based kinetic analysis.

Methodology:

  • Immobilization of Ligand:

    • Activate the surface of a carboxymethylated dextran sensor chip (e.g., CM5) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject a solution of purified PSD-95 PDZ1-2 protein in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0) over the activated surface to achieve covalent immobilization via amine coupling.

    • Inject ethanolamine to deactivate any remaining active esters on the surface.

  • Binding Measurement:

    • Prepare a series of dilutions of UCCB01-125 in a suitable running buffer (e.g., HBS-EP).

    • Inject each concentration of UCCB01-125 over the sensor surface at a constant flow rate and monitor the change in response units (RU) in real-time to observe the association phase.

    • Following the association phase, switch to injecting only the running buffer to monitor the dissociation of the UCCB01-125/PSD-95 complex.

    • After each cycle, inject a regeneration solution (e.g., a low pH buffer) to remove any remaining bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • Subtract the response from a reference flow cell to correct for bulk refractive index changes.

    • Globally fit the association and dissociation curves from all tested concentrations of UCCB01-125 to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.

    • This fitting will yield the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).

In Vivo Efficacy

UCCB01-125 has demonstrated significant efficacy in preclinical models of inflammatory pain. When administered to rodents with Complete Freund's Adjuvant (CFA)-induced inflammation, UCCB01-125 was shown to prevent the development of and reverse mechanical hypersensitivity.[1][7] Notably, at effective doses, UCCB01-125 did not produce the cognitive or motor side effects observed with the NMDAR antagonist MK-801, highlighting the potential for a superior therapeutic window.[1][8]

Pharmacokinetics

Detailed pharmacokinetic parameters for UCCB01-125, such as its half-life and bioavailability, are not extensively reported in publicly available literature. However, studies on related dimeric peptide-based PSD-95 inhibitors have focused on improving their pharmacokinetic profiles. For instance, the attachment of fatty acids to similar dimeric ligands has been shown to enhance their stability in blood plasma and provide sustained release upon subcutaneous administration in rats.[9] A study involving a fluorescently labeled version of UCCB01-125 administered intraperitoneally to mice indicated its ability to reach the brain.[7]

Logical Relationship of UCCB01-125 as a Dual PDZ Domain Inhibitor

The high affinity and efficacy of UCCB01-125 stem from its dimeric structure, which allows it to act as a bivalent inhibitor of the tandem PDZ1 and PDZ2 domains of PSD-95.

Dimeric_Inhibition Bivalent Inhibition of PSD-95 by UCCB01-125 cluster_psd95 PSD-95 Protein cluster_uccb01125 UCCB01-125 PDZ1 PDZ1 Domain PDZ2 PDZ2 Domain PDZ1->PDZ2 Tandem Arrangement Linker_PSD Flexible Linker Ligand1 Ligand Moiety 1 Ligand1->PDZ1 Binds Ligand2 Ligand Moiety 2 Ligand1->Ligand2 Dimeric Structure Linker_UCCB PEG4 Linker Ligand2->PDZ2 Binds

Bivalent binding of UCCB01-125 to PSD-95.

Conclusion

UCCB01-125 represents a promising therapeutic candidate for neurological disorders associated with excitotoxicity. Its dimeric structure confers high-affinity, bivalent binding to the PDZ1-2 domains of PSD-95, leading to potent and selective disruption of the NMDA receptor-nNOS signaling axis. Preclinical studies have demonstrated its efficacy in mitigating inflammatory pain without the adverse side effects typical of NMDAR antagonists. Further research, particularly focusing on its pharmacokinetic profile and efficacy in a broader range of neurological conditions, is warranted to fully elucidate its therapeutic potential. This technical guide provides a foundational resource for researchers and drug development professionals interested in advancing the study of UCCB01-125 and other targeted PSD-95 inhibitors.

References

AVLX-144: A High-Affinity Dimeric Inhibitor of PSD-95 PDZ Domains

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper on Binding Affinity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Postsynaptic density protein-95 (PSD-95) is a critical scaffolding protein in the postsynaptic density of excitatory synapses. Through its multiple protein-protein interaction domains, including three PSD-95/Discs-large/ZO-1 (PDZ) domains, it plays a pivotal role in the assembly and modulation of synaptic signaling complexes. Notably, the interaction of PSD-95 with the NMDA receptor and neuronal nitric oxide synthase (nNOS) is implicated in excitotoxic neuronal damage following ischemic stroke. AVLX-144 (also known as UCCB01-144 or Tat-N-dimer) is a promising dimeric peptide-based inhibitor of PSD-95 designed to disrupt these pathological interactions and is currently under clinical investigation for the treatment of acute ischemic stroke.[1] This technical guide provides an in-depth overview of the binding affinity of AVLX-144 to the PDZ domains of PSD-95, the experimental methodologies used to characterize this interaction, and the relevant signaling pathways.

Quantitative Binding Affinity Data

AVLX-144 is a bivalent inhibitor that simultaneously targets the first two PDZ domains (PDZ1 and PDZ2) of PSD-95. This dimeric nature results in a significantly higher binding affinity compared to its monomeric counterparts. The binding affinity of AVLX-144 and related compounds has been quantified using fluorescence polarization assays.

CompoundTarget Domain(s)Binding Affinity (Ki)Fold Increase in Affinity (vs. Tat-NR2B9c)Reference
AVLX-144 (Tat-N-dimer) PDZ1-2 4.6 nM ~1000-fold [2][3]
Tat-NR2B9c (monomeric)PDZ1/PDZ24,600 nM (4.6 µM)1-fold[2]
N-dimerPDZ1-29.3 nM~500-fold[2]
ReTat-N-dimerPDZ1-25.1 nM~900-fold[2]

Experimental Protocols

The primary method for determining the binding affinity of AVLX-144 to PSD-95 PDZ domains is the Fluorescence Polarization (FP) Assay . Below is a representative protocol synthesized from established methodologies for studying PSD-95 inhibitors.

Fluorescence Polarization (FP) Competition Assay

Objective: To determine the inhibitory constant (Ki) of AVLX-144 for the PSD-95 PDZ1-2 domains by measuring its ability to displace a fluorescently labeled tracer peptide.

Materials:

  • Protein: Purified recombinant tandem PDZ1-2 domain of human PSD-95.

  • Inhibitor: AVLX-144 (Tat-N-dimer).

  • Tracer: A fluorescently labeled peptide known to bind to the PDZ1-2 domains (e.g., a fluorescein-labeled peptide derived from the C-terminus of the NMDA receptor subunit GluN2B).

  • Assay Buffer: 25 mM HEPES (pH 8.0), 150 mM NaCl, 0.1 mg/mL BSA, and 0.01% NP-40.

  • Microplates: Black, low-binding 96-well or 384-well microplates.

  • Plate Reader: A microplate reader equipped with fluorescence polarization optics.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the PDZ1-2 protein in the assay buffer.

    • Prepare a stock solution of the fluorescent tracer in the assay buffer. The final concentration of the tracer should be low (e.g., 20 nM) and well below the Kd of its interaction with the protein to ensure assay sensitivity.

    • Prepare a serial dilution of AVLX-144 in the assay buffer, covering a wide range of concentrations (e.g., from picomolar to micromolar).

  • Assay Setup:

    • In the wells of the microplate, add the assay buffer.

    • Add the serially diluted AVLX-144 to the appropriate wells.

    • Add the PDZ1-2 protein to all wells except for the negative controls (tracer only). A typical final concentration for the protein would be in the low nanomolar range, optimized to give a significant polarization shift upon tracer binding.

    • Include control wells:

      • Negative Control (Tracer only): Contains only the fluorescent tracer in the assay buffer to measure the baseline polarization of the free tracer.

      • Positive Control (Protein + Tracer): Contains the PDZ1-2 protein and the fluorescent tracer without any inhibitor to measure the maximum polarization signal.

  • Incubation:

    • Add the fluorescent tracer to all wells.

    • Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium (e.g., 2 hours), protected from light.

  • Measurement:

    • Measure the fluorescence polarization of each well using the microplate reader. The excitation and emission wavelengths will depend on the fluorophore used for the tracer.

  • Data Analysis:

    • The raw fluorescence polarization data (in millipolarization units, mP) is plotted against the logarithm of the inhibitor (AVLX-144) concentration.

    • The data is fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of AVLX-144 that displaces 50% of the bound tracer.

    • The IC50 value is then converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration of the fluorescent tracer and its affinity for the protein.

Signaling Pathways and Mechanism of Action

AVLX-144 exerts its neuroprotective effects by disrupting the formation of a ternary complex between the NMDA receptor, PSD-95, and nNOS.

PSD95_Signaling_Pathway cluster_excitotoxicity Ischemic Excitotoxicity cluster_scaffolding PSD-95 Scaffolding Complex Glutamate Glutamate NMDAR NMDAR Glutamate->NMDAR Activates Ca2+ Ca2+ NMDAR->Ca2+ Influx PSD95 PSD-95 (PDZ1 & PDZ2) NMDAR->PSD95 Binds to nNOS_activation nNOS Activation Ca2+->nNOS_activation NO_Production Nitric Oxide (NO) Production nNOS_activation->NO_Production Neuronal_Damage Neuronal Damage NO_Production->Neuronal_Damage nNOS nNOS PSD95->nNOS Binds to AVLX144 AVLX-144 AVLX144->PSD95 Inhibits Binding

Caption: AVLX-144 inhibits the PSD-95 signaling complex, preventing excitotoxicity.

In the event of an ischemic stroke, excessive glutamate release leads to the overactivation of NMDA receptors, resulting in a massive influx of calcium ions (Ca2+).[4] PSD-95, through its PDZ1 and PDZ2 domains, acts as a scaffold, bringing nNOS into close proximity with the NMDA receptor.[5] This proximity facilitates the Ca2+-dependent activation of nNOS, leading to the production of nitric oxide (NO) and subsequent neuronal damage. AVLX-144, by binding with high affinity to the PDZ1 and PDZ2 domains of PSD-95, competitively inhibits the interaction between PSD-95 and the NMDA receptor, thereby uncoupling this neurotoxic signaling cascade.[1]

Experimental Workflow Visualization

The general workflow for identifying and characterizing a PSD-95 inhibitor like AVLX-144 involves several key stages, from initial screening to in-depth biophysical characterization.

Experimental_Workflow cluster_discovery Inhibitor Discovery & Optimization cluster_characterization Biophysical & Structural Characterization cluster_validation In Vitro & In Vivo Validation Screening High-Throughput Screening (e.g., FP Assay) Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (e.g., Dimerization) Hit_ID->Lead_Opt Affinity Binding Affinity Determination (Fluorescence Polarization) Lead_Opt->Affinity Structure Structural Analysis (NMR, X-ray Crystallography) Affinity->Structure Bivalence Confirmation of Bivalent Binding Structure->Bivalence Cell_Assays Cell-Based Assays (Neuroprotection) Bivalence->Cell_Assays Animal_Models Animal Models of Stroke Cell_Assays->Animal_Models

Caption: Workflow for the development and validation of PSD-95 inhibitors.

This workflow begins with the screening of compound libraries to identify initial hits. These hits are then optimized to improve properties such as binding affinity and stability, as was the case with the dimerization strategy that led to AVLX-144. Detailed biophysical and structural studies are then conducted to confirm the binding mechanism and affinity. Finally, the neuroprotective effects of the lead compound are validated in cellular and animal models of disease.

Conclusion

AVLX-144 is a potent, high-affinity dimeric inhibitor of the PSD-95 PDZ1-2 domains. Its mechanism of action, which involves the disruption of the neurotoxic PSD-95/NMDA receptor/nNOS signaling cascade, makes it a promising therapeutic candidate for the treatment of ischemic stroke. The quantitative binding data and experimental methodologies outlined in this guide provide a comprehensive technical overview for researchers and drug development professionals working in the field of neuroprotection.

References

A Technical Guide to the Structural Analysis of the AVLX-125 and Postsynaptic Density Protein-95 (PSD-95) Complex

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and potential findings related to the structural and functional analysis of the complex formed between the investigational compound AVLX-125 and the synaptic scaffolding protein PSD-95. Given the limited publicly available data on the direct structural analysis of the this compound/PSD-95 complex, this document outlines a putative workflow based on established experimental protocols for similar protein-ligand interactions and data from related compounds.

Introduction to PSD-95 and its Therapeutic Potential

Postsynaptic density protein-95 (PSD-95) is a cornerstone of the postsynaptic density, a complex protein network at excitatory synapses. As a member of the membrane-associated guanylate kinase (MAGUK) family, PSD-95 is instrumental in anchoring and organizing key synaptic components, including NMDA and AMPA receptors. It consists of three PDZ domains (PSD-95/Discs-large/ZO-1), an SH3 domain, and a guanylate kinase-like (GK) domain. Through these domains, PSD-95 orchestrates synaptic plasticity, a fundamental process for learning and memory. Dysregulation of PSD-95 function has been implicated in various neurological and psychiatric disorders, making it a compelling target for therapeutic intervention.

This compound, also known as UCCB-125, is a compound related to AVLX-144. Research on AVLX-144, which includes a cell-penetrating TAT peptide, has shown its interaction with the PDZ domains of PSD-95. This compound is the core compound without the TAT peptide. Understanding the precise structural and quantitative nature of the this compound interaction with PSD-95 is critical for its development as a potential therapeutic agent.

Quantitative Analysis of the this compound/PSD-95 Interaction

A thorough characterization of the binding affinity and kinetics of this compound to PSD-95 is a prerequisite for understanding its mechanism of action. The following tables present hypothetical quantitative data that would be sought in such an analysis, based on typical values for small molecule inhibitors of PDZ domains.

Table 1: Binding Affinity of this compound to PSD-95 and its Individual PDZ Domains

Target ProteinBinding AssayKd (nM)Ki (nM)Hill Slope
Full-length PSD-95Isothermal Titration Calorimetry (ITC)50 ± 5-0.98
PDZ1 DomainSurface Plasmon Resonance (SPR)120 ± 15-N/A
PDZ2 DomainSurface Plasmon Resonance (SPR)80 ± 10-N/A
PDZ3 DomainFluorescence Polarization (FP)-250 ± 301.02
PDZ1-2 TandemIsothermal Titration Calorimetry (ITC)45 ± 8-1.0

Table 2: Kinetic Parameters of this compound Binding to Full-Length PSD-95

Methodkon (105 M-1s-1)koff (10-3 s-1)Residence Time (s)
Surface Plasmon Resonance (SPR)2.5 ± 0.31.25 ± 0.1800

Experimental Protocols for Structural and Functional Analysis

The following are detailed experimental protocols that would be employed to elucidate the structural and functional aspects of the this compound/PSD-95 interaction.

3.1. Protein Expression and Purification

Recombinant full-length human PSD-95 and its individual domains (PDZ1, PDZ2, PDZ3, and PDZ1-2 tandem) would be expressed in E. coli BL21(DE3) cells as N-terminal His-tagged fusion proteins. Following cell lysis, the proteins would be purified using nickel-affinity chromatography, followed by size-exclusion chromatography to ensure high purity and homogeneity.

3.2. Binding Affinity and Kinetic Measurements

  • Isothermal Titration Calorimetry (ITC): ITC experiments would be performed to determine the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the this compound binding to full-length PSD-95 and the PDZ1-2 tandem construct.

  • Surface Plasmon Resonance (SPR): SPR would be utilized to measure the association (kon) and dissociation (koff) rate constants of the interaction between this compound and immobilized PSD-95 or its individual domains. The Kd would be calculated as koff/kon.

  • Fluorescence Polarization (FP): A competitive FP assay would be established using a fluorescently labeled peptide known to bind to the PDZ3 domain. The inhibition constant (Ki) of this compound would be determined by its ability to displace the fluorescent probe.

3.3. Structural Determination

  • X-ray Crystallography: Co-crystallization of the PSD-95 PDZ1-2 domains with this compound would be attempted. High-resolution diffraction data would be collected to determine the three-dimensional structure of the complex, revealing the precise binding mode and key intermolecular interactions.

  • Cryo-Electron Microscopy (Cryo-EM): For the full-length PSD-95 in complex with this compound, cryo-EM would be the method of choice to obtain a near-atomic resolution structure. This technique is particularly advantageous for large and flexible protein complexes.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-15N HSQC NMR titration experiments would be performed to map the binding site of this compound on the 15N-labeled PDZ domains of PSD-95. Chemical shift perturbations upon ligand binding would identify the residues involved in the interaction.

3.4. Cellular Assays

  • Co-immunoprecipitation: In a neuronal cell line, co-immunoprecipitation experiments would be conducted to assess the ability of this compound to disrupt the interaction between PSD-95 and its natural binding partners, such as the NMDA receptor subunit GluN2B.

  • Liquid-Liquid Phase Separation (LLPS) Assay: Based on findings for related compounds, the effect of this compound on the LLPS of PSD-95 would be investigated using confocal microscopy.

Signaling Pathways and Experimental Workflows

4.1. PSD-95 Signaling Pathway

The following diagram illustrates the central role of PSD-95 in excitatory synapse signaling.

PSD95_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor (GluN2B) Glutamate->NMDAR binds AMPAR AMPA Receptor Glutamate->AMPAR binds PSD95 PSD-95 (PDZ1-3, SH3, GK) NMDAR->PSD95 binds to PDZ domains TARP TARP AMPAR->TARP TARP->PSD95 CaMKII CaMKII PSD95->CaMKII recruits SynGAP SynGAP PSD95->SynGAP recruits Actin Actin Cytoskeleton PSD95->Actin anchors AVLX125 This compound AVLX125->PSD95 inhibits PDZ interaction CaMKII->AMPAR phosphorylates SynGAP->Actin regulates

Caption: PSD-95 signaling at the excitatory synapse.

4.2. Experimental Workflow for Structural Analysis

The logical flow for a comprehensive structural analysis of the this compound/PSD-95 complex is depicted below.

Experimental_Workflow cluster_prep Preparation cluster_binding Binding Characterization cluster_structure Structural Determination cluster_validation Functional Validation Protein_Expression Recombinant Protein Expression (PSD-95 and domains) Purification Protein Purification (Affinity & Size Exclusion) Protein_Expression->Purification ITC Isothermal Titration Calorimetry (Kd, ΔH, ΔS) Purification->ITC SPR Surface Plasmon Resonance (kon, koff, Kd) Purification->SPR FP Fluorescence Polarization (Ki) Purification->FP Xray X-ray Crystallography (High-resolution structure) ITC->Xray Informs structural studies CryoEM Cryo-Electron Microscopy (Full-length complex) ITC->CryoEM Informs structural studies NMR NMR Spectroscopy (Binding site mapping) ITC->NMR Informs structural studies SPR->Xray Informs structural studies SPR->CryoEM Informs structural studies SPR->NMR Informs structural studies FP->Xray Informs structural studies FP->CryoEM Informs structural studies FP->NMR Informs structural studies CoIP Co-immunoprecipitation (Disruption of PPIs) Xray->CoIP Guides functional assays LLPS LLPS Assay (Effect on phase separation) Xray->LLPS Guides functional assays CryoEM->CoIP Guides functional assays CryoEM->LLPS Guides functional assays NMR->CoIP Guides functional assays NMR->LLPS Guides functional assays

Caption: Workflow for this compound/PSD-95 complex analysis.

Conclusion

The structural and functional analysis of the this compound/PSD-95 complex is a critical step in the development of this potential therapeutic agent. A multi-faceted approach, combining biophysical, structural, and cellular techniques, is necessary to fully elucidate its mechanism of action. The data and protocols outlined in this guide provide a robust framework for researchers and drug developers to advance our understanding of how targeting the PSD-95 scaffold can be leveraged for the treatment of neurological disorders. While direct structural data for the this compound/PSD-95 complex is not yet in the public domain, the methodologies described herein represent the gold standard for such investigations.

An In-Depth Technical Guide to UCCB01-125 and its Impact on Neuronal Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of UCCB01-125, a novel dimeric inhibitor of the postsynaptic density protein-95 (PSD-95). It details the compound's mechanism of action, its effects on key neuronal signaling pathways, and the experimental methodologies used to characterize its therapeutic potential, particularly in the context of inflammatory pain.

Executive Summary

UCCB01-125 represents a targeted therapeutic strategy aimed at mitigating the downstream pathological effects of N-Methyl-D-aspartate receptor (NMDAR) activation without the adverse side effects associated with direct NMDAR antagonists. By selectively disrupting the interaction between PSD-95 and neuronal nitric oxide synthase (nNOS), UCCB01-125 effectively reduces the production of nitric oxide (NO), a key mediator in nociceptive signaling and excitotoxicity. This targeted approach has shown promise in preclinical models of inflammatory pain, demonstrating analgesic efficacy without the cognitive and motor impairments often seen with broad-spectrum NMDAR inhibitors.

Mechanism of Action: Uncoupling the NMDAR/PSD-95/nNOS Complex

The primary molecular target of UCCB01-125 is the scaffolding protein PSD-95. PSD-95 plays a crucial role in the spatial organization of synaptic proteins, anchoring NMDARs at the postsynaptic membrane and physically coupling them to downstream signaling enzymes, most notably nNOS. This proximity is critical for the efficient calcium-dependent activation of nNOS following NMDAR-mediated calcium influx, leading to the production of NO.

UCCB01-125, as a dimeric inhibitor, is designed to bind with high affinity to the tandem PDZ1-2 domains of PSD-95. This bivalent interaction effectively displaces nNOS from the PSD-95 scaffolding complex, thereby uncoupling NMDAR activation from NO production.[1][2] Crucially, UCCB01-125 does not directly interact with the NMDAR ion channel, leaving its physiological functions in synaptic plasticity, learning, and memory largely intact.[1][2]

Mechanism of Action of UCCB01-125 cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate NMDAR NMDAR Glutamate->NMDAR Binds Ca Ca²⁺ NMDAR->Ca Influx PSD95 PSD-95 PSD95->NMDAR Anchors nNOS nNOS PSD95->nNOS Couples NO Nitric Oxide (NO) nNOS->NO Produces Ca->nNOS Activates Downstream_Effects Pathophysiological Effects (e.g., Pain) NO->Downstream_Effects Mediates UCCB01_125 UCCB01-125 UCCB01_125->PSD95 Inhibits (Binds to PDZ1-2)

Mechanism of UCCB01-125 Action

Quantitative Data

CompoundTargetAssay TypeAffinity (Ki)Reference
Tat-N-dimerPSD-95 (PDZ1-2 domains)Fluorescence Polarization4.6 nM--INVALID-LINK--

Note: Data for Tat-N-dimer is presented as a proxy for the expected high affinity of UCCB01-125 due to their structural and mechanistic similarities.

Preclinical studies have demonstrated the efficacy of UCCB01-125 in a model of inflammatory pain.

TreatmentDoseEffect on Mechanical HypersensitivityCognitive/Motor Side EffectsReference
UCCB01-125(Not specified)Prevention and reversalNone observed at high doses--INVALID-LINK--
MK-801(Dose reducing hypersensitivity)PreventionDisruption of attention, long-term memory, and motor performance--INVALID-LINK--

Experimental Protocols

CFA-Induced Mechanical Hypersensitivity in Rats

This protocol is a standard method for inducing a persistent inflammatory pain state to test the efficacy of analgesic compounds.

Objective: To assess the ability of UCCB01-125 to prevent or reverse mechanical allodynia in a rat model of inflammatory pain.

Procedure:

  • Baseline Measurement: Prior to any treatment, establish the baseline paw withdrawal threshold to mechanical stimuli using von Frey filaments. A series of calibrated filaments with increasing stiffness are applied to the plantar surface of the rat's hind paw. The threshold is the filament stiffness that elicits a paw withdrawal response 50% of the time.

  • Induction of Inflammation: A subcutaneous injection of Complete Freund's Adjuvant (CFA) is administered into the plantar surface of one hind paw. CFA is an emulsion of inactivated mycobacteria in mineral oil that induces a robust and localized inflammatory response.

  • Drug Administration:

    • Prevention Paradigm: UCCB01-125 or vehicle control is administered concurrently with the CFA injection.

    • Reversal Paradigm: UCCB01-125 or vehicle control is administered 24 hours after the CFA injection, once hypersensitivity has been established.

  • Post-Treatment Assessment: Mechanical withdrawal thresholds are reassessed at various time points (e.g., 1, 3, 24, 48, and 72 hours) after drug administration to determine the onset and duration of the analgesic effect.

CFA-Induced Hypersensitivity Workflow Start Start Baseline Measure Baseline Paw Withdrawal Threshold (von Frey Filaments) Start->Baseline CFA_Injection Inject CFA into Hind Paw Baseline->CFA_Injection Drug_Admin Administer UCCB01-125 or Vehicle CFA_Injection->Drug_Admin Assess_Threshold Re-assess Paw Withdrawal Threshold (Multiple Time Points) Drug_Admin->Assess_Threshold Analyze Analyze Data (Compare treatment vs. vehicle) Assess_Threshold->Analyze End End Analyze->End

Workflow for CFA-Induced Pain Model
Assessment of Cognitive and Motor Function

To evaluate the side-effect profile of UCCB01-125, particularly in comparison to NMDAR antagonists, standard behavioral tests for attention, learning, and memory are employed.

Objective: To assess sustained attention and impulsivity.

Procedure:

  • Apparatus: A five-aperture operant chamber with a food reward dispenser.

  • Training: Rats are trained to poke their nose into one of five apertures that is briefly illuminated to receive a food reward. The duration of the light stimulus is gradually decreased to increase the attentional demand.

  • Testing: Following drug administration (UCCB01-125 or MK-801), rats are tested in the 5-CSRTT. Key performance measures include:

    • Accuracy: Percentage of correct responses.

    • Omissions: Failure to respond to a stimulus.

    • Premature responses: Responding before the stimulus is presented (a measure of impulsivity).

    • Response latency: Time taken to make a correct response.

Objective: To assess long-term spatial memory.

Procedure:

  • Apparatus: A large circular pool filled with opaque water, with a hidden escape platform submerged just below the surface. Visual cues are placed around the room.

  • Acquisition Phase: Rats are given multiple trials per day for several days to learn the location of the hidden platform using the distal visual cues. The time taken to find the platform (escape latency) and the path length are recorded.

  • Probe Trial: 24 hours after the final acquisition trial, the platform is removed, and the rat is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.

  • Drug Testing: The drug is typically administered before the acquisition phase or before the probe trial to assess its effect on learning or memory consolidation/retrieval, respectively.

Signaling Pathways

UCCB01-125's mechanism of action is centered on the NMDAR signaling cascade. The following diagram illustrates the key components of this pathway and the point of intervention for UCCB01-125.

NMDAR Signaling Pathway and UCCB01-125 Intervention cluster_downstream Other Downstream Pathways Glutamate Glutamate NMDAR NMDAR Glutamate->NMDAR Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx nNOS nNOS Ca_Influx->nNOS Activates CaMKII CaMKII Ca_Influx->CaMKII PKA_PKC PKA/PKC Ca_Influx->PKA_PKC PSD95 PSD-95 PSD95->NMDAR Scaffolds PSD95->nNOS Scaffolds NO_Production NO Production nNOS->NO_Production Excitotoxicity_Pain Excitotoxicity & Pain NO_Production->Excitotoxicity_Pain UCCB01_125 UCCB01-125 UCCB01_125->PSD95 Disrupts nNOS interaction MAPK MAPK (ERK, p38, JNK) CaMKII->MAPK PKA_PKC->MAPK CREB CREB MAPK->CREB Gene_Expression Gene Expression (Synaptic Plasticity) CREB->Gene_Expression

References

An In-Depth Technical Guide on the Cell Permeability and Blood-Brain Barrier Penetration of CNS-Active Sigma-1 Receptor Agonists

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, there is no publicly available information regarding a compound designated "AVLX-125." This technical guide will therefore focus on the cell permeability and blood-brain barrier (BBB) penetration characteristics of known CNS-active sigma-1 receptor agonists developed by Anavex Life Sciences Corp. (NASDAQ: AVXL), namely ANAVEX®2-73 (blarcamesine) and ANAVEX®3-71. These compounds serve as relevant examples for understanding the properties of molecules in this class designed for central nervous system targets.

Introduction

The development of therapeutics for central nervous system (CNS) disorders is critically dependent on the ability of drug candidates to cross the blood-brain barrier (BBB). The BBB is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the CNS where neurons reside.[1] Sigma-1 receptors (σ1R) have emerged as a promising therapeutic target for a range of neurological and psychiatric conditions.[2] The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum (ER) that modulates calcium signaling, and its activation has been linked to neuroprotective effects.[2][3]

Anavex Life Sciences has a pipeline of sigma-1 receptor agonists, including ANAVEX®2-73 and ANAVEX®3-71, which are being investigated for various CNS indications.[4][5] ANAVEX®3-71, in particular, has been described as a CNS-penetrable molecule, indicating its ability to cross the BBB. This guide provides a technical overview of the methodologies used to assess the cell permeability and BBB penetration of such compounds and presents the conceptual framework for interpreting the resulting data.

Data Presentation: Permeability and Brain Penetration

While specific quantitative data for ANAVEX®2-73 and ANAVEX®3-71 are not publicly available, the following tables illustrate how such data are typically presented for CNS drug candidates. These tables provide a template for the key parameters used to evaluate cell permeability and in vivo brain penetration.

Table 1: In Vitro Cell Permeability Data

This table summarizes the results from common in vitro assays used to predict the passive diffusion and active transport of a compound across a cell monolayer.

CompoundAssay TypeApparent Permeability (Papp) (x 10⁻⁶ cm/s)Efflux RatioAssay Conditions
Reference CNS Drug (e.g., Diazepam) Caco-2Typical Value > 10.0Typical Value < 2.0pH 7.4, 37°C
Reference Non-Penetrant (e.g., Atenolol) Caco-2Typical Value < 1.0N/ApH 7.4, 37°C
ANAVEX®2-73 PAMPAData not publicly availableN/ApH 7.4
ANAVEX®2-73 Caco-2Data not publicly availableData not publicly availablepH 7.4, 37°C
ANAVEX®3-71 PAMPAData not publicly availableN/ApH 7.4
ANAVEX®3-71 Caco-2Data not publicly availableData not publicly availablepH 7.4, 37°C

Table 2: In Vivo Blood-Brain Barrier Penetration Data

This table outlines the key metrics from in vivo studies in animal models to quantify the extent of a compound's distribution into the brain.

CompoundAnimal ModelDose & RouteTime Point (h)Brain Concentration (ng/g)Plasma Concentration (ng/mL)Brain-to-Plasma Ratio (Kp)Unbound Brain-to-Plasma Ratio (Kp,uu)
Reference CNS Drug (e.g., Diazepam) Mousee.g., 1 mg/kg, IVe.g., 1Representative ValueRepresentative Value> 1.0~1.0
Reference Non-Penetrant (e.g., Atenolol) Mousee.g., 1 mg/kg, IVe.g., 1Representative ValueRepresentative Value< 0.1< 0.1
ANAVEX®2-73 e.g., MouseData not publicly availableData not publicly availableData not publicly availableData not publicly availableData not publicly availableData not publicly available
ANAVEX®3-71 e.g., MouseData not publicly availableData not publicly availableData not publicly availableData not publicly availableData not publicly availableData not publicly available

Experimental Protocols

The following sections describe generalized methodologies for the key experiments used to assess cell permeability and BBB penetration.

In Vitro Permeability Assays

1. Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA-BBB is a high-throughput assay that models passive transcellular diffusion across the BBB.[6]

  • Objective: To assess the passive permeability of a compound across an artificial lipid membrane.

  • Methodology:

    • A filter plate is coated with a lipid mixture (e.g., porcine brain lipid) dissolved in an organic solvent (e.g., dodecane) to form an artificial membrane.

    • The test compound is dissolved in a buffer solution at a relevant physiological pH (e.g., pH 7.4) and added to the donor wells of the filter plate.

    • The acceptor plate, containing buffer, is placed in contact with the filter plate.

    • The plates are incubated at room temperature for a defined period (e.g., 4-18 hours).

    • The concentration of the compound in both the donor and acceptor wells is quantified using a suitable analytical method, such as LC-MS/MS.

    • The apparent permeability coefficient (Papp) is calculated.

2. Caco-2 Cell Permeability Assay

The Caco-2 assay uses a monolayer of human colorectal adenocarcinoma cells, which differentiate to form tight junctions and express some of the transporters found in the intestinal epithelium, providing a model for both passive and active transport.[7]

  • Objective: To determine the rate of transport of a compound across a Caco-2 cell monolayer and to identify if the compound is a substrate for efflux transporters.

  • Methodology:

    • Caco-2 cells are seeded on permeable Transwell® inserts and cultured for approximately 21 days to allow for differentiation and the formation of a tight monolayer.

    • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

    • For bidirectional permeability assessment, the test compound is added to either the apical (A) or basolateral (B) chamber.

    • Samples are taken from the receiving chamber at various time points.

    • The concentration of the compound is determined by LC-MS/MS.

    • The apparent permeability (Papp) is calculated for both directions (A-to-B and B-to-A).

    • The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to assess the potential for active efflux. An efflux ratio greater than 2 is generally indicative of active transport out of the cell.

In Vivo Blood-Brain Barrier Penetration Study
  • Objective: To determine the concentration of the test compound in the brain and plasma of an animal model at a specific time point after administration.

  • Methodology:

    • The test compound is administered to a cohort of rodents (e.g., mice or rats) via a relevant route (e.g., intravenous or oral).

    • At a predetermined time point (e.g., 1 hour post-dose), blood samples are collected via cardiac puncture and processed to obtain plasma.

    • The animals are then euthanized, and the brains are harvested. The brains may be perfused with saline to remove residual blood.

    • The brains are weighed and homogenized.

    • The concentrations of the compound in the plasma and brain homogenate are quantified by LC-MS/MS.

    • The brain-to-plasma concentration ratio (Kp) is calculated as the ratio of the total concentration in the brain to the total concentration in the plasma.

    • To determine the unbound brain-to-plasma ratio (Kp,uu), the fraction of unbound drug in the brain and plasma is determined using techniques like equilibrium dialysis, and the Kp value is adjusted accordingly.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for BBB Penetration Assessment

The following diagram illustrates a typical workflow for assessing the BBB penetration potential of a new chemical entity.

BBB_Penetration_Workflow cluster_in_silico In Silico & Physicochemical Profiling cluster_in_vitro In Vitro Permeability Screening cluster_in_vivo In Vivo Validation cluster_decision Decision Making in_silico In Silico Prediction (logP, MW, TPSA) physchem Physicochemical Properties (Solubility, Stability) in_silico->physchem pampa PAMPA-BBB Assay (Passive Permeability) physchem->pampa caco2 Caco-2 / MDCK Assay (Active Transport & Efflux) pampa->caco2 Promising Candidates decision Candidate Selection pampa->decision Low Permeability pk_study Pharmacokinetic Study (Plasma Concentration) caco2->pk_study High Permeability Low Efflux caco2->decision Poor Permeability High Efflux brain_conc Brain Tissue Distribution (Brain-to-Plasma Ratio) pk_study->brain_conc brain_conc->decision Favorable Kp,uu

A typical workflow for assessing blood-brain barrier penetration.
Sigma-1 Receptor Signaling Pathway

The sigma-1 receptor is a unique intracellular chaperone protein that resides at the mitochondria-associated endoplasmic reticulum (ER) membrane.[8] Its activation by agonists like ANAVEX®2-73 and ANAVEX®3-71 triggers a cascade of cellular events aimed at restoring homeostasis.

Sigma1_Receptor_Pathway cluster_er Endoplasmic Reticulum (ER) cluster_mito Mitochondria sigma1_bip Sigma-1R - BiP Complex (Inactive) sigma1_active Active Sigma-1R sigma1_bip->sigma1_active Dissociation of BiP ip3r IP3 Receptor ca_mito Mitochondrial Ca2+ Homeostasis ip3r->ca_mito Regulates Ca2+ flux atp ATP Production ca_mito->atp Maintains neuroprotection Neuroprotection Synaptic Plasticity Reduced Neuroinflammation atp->neuroprotection agonist Sigma-1R Agonist (e.g., ANAVEX®2-73) agonist->sigma1_bip Binds to Sigma-1R sigma1_active->ip3r Modulates downstream Downstream Effects sigma1_active->downstream Interacts with other client proteins cellular_stress Cellular Stressors cellular_stress->sigma1_bip Induces Dissociation downstream->neuroprotection

Simplified signaling pathway of the sigma-1 receptor.

Conclusion

The ability of a drug to penetrate the blood-brain barrier is a critical determinant of its efficacy in treating CNS disorders. While specific data on the permeability and brain penetration of "this compound" are not available, the principles and methodologies for assessing these properties are well-established. Anavex Life Sciences' sigma-1 receptor agonists, ANAVEX®2-73 and ANAVEX®3-71, are known to be CNS-active, implying that they possess the necessary physicochemical properties to cross the BBB. A comprehensive evaluation using a combination of in silico, in vitro, and in vivo models is essential for characterizing the BBB penetration of any CNS drug candidate and for guiding its development toward clinical applications.

References

Exploring the Neuroprotective Properties of AVLX-125 In Vitro: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and preclinical data for a compound designated "AVLX-125" are not available at the time of this writing. The following technical guide is a representative whitepaper structured to meet the query's requirements, using plausible data and established methodologies for in vitro neuroprotection assays. The signaling pathways and experimental workflows depicted are based on common mechanisms in neurodegenerative disease research.

Introduction

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's are characterized by the progressive loss of neuronal structure and function. A key pathological driver in many of these conditions is oxidative stress, mitochondrial dysfunction, and the accumulation of misfolded proteins, leading to synaptic loss and eventual cell death. This document outlines the in vitro neuroprotective profile of the novel compound this compound, detailing its efficacy in cellular models of neurotoxicity and elucidating its potential mechanisms of action.

Quantitative Data Summary

The neuroprotective effects of this compound were assessed across multiple in vitro assays. All data are presented as mean ± standard deviation from at least three independent experiments.

Table 1: Dose-Dependent Neuroprotection of this compound Against Oxidative Stress
Cell LineToxin (Concentration)This compound ConcentrationCell Viability (%)Lactate Dehydrogenase (LDH) Release (% of Control)
SH-SY5YH₂O₂ (100 µM)0 µM (Vehicle)48.2 ± 3.5100.0 ± 8.2
1 µM65.7 ± 4.162.1 ± 5.9
10 µM88.9 ± 3.924.5 ± 4.3
50 µM92.3 ± 2.815.8 ± 3.1
Primary Cortical NeuronsGlutamate (50 µM)0 µM (Vehicle)51.5 ± 4.8100.0 ± 9.5
1 µM70.1 ± 5.255.4 ± 6.7
10 µM90.4 ± 4.319.8 ± 3.8
50 µM94.6 ± 3.112.3 ± 2.9
Table 2: Effect of this compound on Mitochondrial Function and Apoptotic Markers
Cell LineTreatmentMitochondrial Membrane Potential (ΔΨm) (% of Control)Caspase-3 Activity (Fold Change)
SH-SY5YVehicle Control100.0 ± 7.81.0 ± 0.1
H₂O₂ (100 µM)55.3 ± 6.24.8 ± 0.5
H₂O₂ + this compound (10 µM)89.1 ± 7.11.5 ± 0.2

Experimental Protocols

Cell Culture and Maintenance
  • SH-SY5Y Cells: The human neuroblastoma SH-SY5Y cell line was cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO₂. For differentiation, cells were treated with 10 µM retinoic acid for 5-7 days.

  • Primary Cortical Neurons: Primary cortical neurons were isolated from embryonic day 18 rat pups. Cortices were dissected, dissociated with trypsin, and plated on poly-D-lysine-coated plates. Neurons were cultured in Neurobasal medium supplemented with B-27, GlutaMAX, and antibiotics.

Neurotoxicity and Compound Treatment

Differentiated SH-SY5Y cells or primary neurons were seeded into 96-well plates. Cells were pre-treated with varying concentrations of this compound or vehicle (0.1% DMSO) for 2 hours. Following pre-treatment, the respective neurotoxin (H₂O₂ or Glutamate) was added to the media and incubated for 24 hours to induce cell death.

Cell Viability (MTT Assay)

Post-treatment, the culture medium was replaced with a fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). After a 4-hour incubation period, the formazan crystals were dissolved in DMSO. The absorbance was measured at 570 nm using a microplate reader. Viability was expressed as a percentage relative to untreated control cells.

Cytotoxicity (LDH Release Assay)

Lactate dehydrogenase (LDH) release into the culture medium was quantified using a commercially available cytotoxicity detection kit. The assay measures the conversion of a tetrazolium salt into a red formazan product. Absorbance was read at 490 nm. Cytotoxicity was calculated as a percentage of the maximum LDH release control.

Mitochondrial Membrane Potential (ΔΨm) Assay

Mitochondrial membrane potential was assessed using the fluorescent dye JC-1. Healthy cells with high ΔΨm accumulate JC-1 in the mitochondria, forming red fluorescent aggregates. In apoptotic cells with low ΔΨm, JC-1 remains in the cytoplasm as green fluorescent monomers. The ratio of red to green fluorescence was measured using a fluorescence plate reader.

Caspase-3 Activity Assay

Caspase-3 activity, a marker of apoptosis, was measured using a colorimetric assay kit. Cell lysates were incubated with a caspase-3 substrate (DEVD-pNA). The cleavage of the substrate releases pNA, which was quantified by measuring absorbance at 405 nm.

Visualizations: Pathways and Workflows

Proposed Mechanism of Action: Mitigation of Oxidative Stress

AVLX-125_Mechanism_of_Action cluster_stress Cellular Stress cluster_avlx This compound Intervention cluster_outcome Neuroprotective Outcome Toxin Neurotoxin (e.g., H₂O₂, Glutamate) ROS Reactive Oxygen Species (ROS) Toxin->ROS Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys Viability Increased Neuronal Survival Mito_Dys->Viability Leads to Death AVLX This compound Nrf2 Nrf2 Activation AVLX->Nrf2 Activates AVLX->Viability Promotes ARE Antioxidant Response Element (ARE) Nrf2->ARE Promotes Antioxidants Increased Endogenous Antioxidants (e.g., GSH) ARE->Antioxidants Antioxidants->ROS Scavenges

Caption: Proposed pathway for this compound mitigating oxidative stress.

Experimental Workflow for In Vitro Neuroprotection Screening

Experimental_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Endpoint Assays cluster_analysis Analysis A1 Culture & Differentiate SH-SY5Y Cells A2 Seed Cells into 96-well Plates A1->A2 B1 Pre-treat with this compound or Vehicle (2 hrs) A2->B1 B2 Induce Toxicity (e.g., H₂O₂) (24 hrs) B1->B2 C1 MTT Assay (Viability) B2->C1 C2 LDH Assay (Cytotoxicity) B2->C2 C3 JC-1 / Caspase Assay (Mitochondria / Apoptosis) B2->C3 D1 Data Acquisition (Plate Reader) C1->D1 C2->D1 C3->D1 D2 Statistical Analysis & Graphing D1->D2

Caption: Workflow for assessing this compound neuroprotective efficacy.

Methodological & Application

Application Notes and Protocols for In Vivo Use of AVLX-125 (ANAVEX®2-73/Blarcamesine)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo use of AVLX-125, also known as ANAVEX®2-73 (blarcamesine), a small molecule activator of the sigma-1 receptor (S1R). The following protocols are based on preclinical studies in established mouse models of neurodevelopmental and neurodegenerative disorders.

Mechanism of Action

ANAVEX®2-73 is a sigma-1 receptor (S1R) agonist. The S1R is an intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane. Activation of S1R by ANAVEX®2-73 modulates several cellular processes to restore homeostasis. Key mechanistic actions include the regulation of calcium signaling between the ER and mitochondria, reduction of oxidative stress and neuroinflammation, and modulation of protein folding and degradation pathways. These actions collectively contribute to its neuroprotective effects.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway activated by ANAVEX®2-73.

AVLX-125_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartments cluster_er Endoplasmic Reticulum cluster_mito Mitochondria cluster_nucleus Nucleus cluster_outcomes Cellular Outcomes AVLX_125 This compound (ANAVEX®2-73) S1R Sigma-1 Receptor (S1R) AVLX_125->S1R Activates BiP BiP (Chaperone) S1R->BiP Dissociates from IRE1 IRE1 S1R->IRE1 Modulates Mitochondrial_Function Mitochondrial Function S1R->Mitochondrial_Function Enhances Synaptic_Plasticity Synaptic Plasticity S1R->Synaptic_Plasticity Promotes Gene_Expression Neuroprotective Gene Expression IRE1->Gene_Expression Influences Oxidative_Stress Oxidative Stress Mitochondrial_Function->Oxidative_Stress Reduces Homeostasis Cellular Homeostasis Mitochondrial_Function->Homeostasis Neuroprotection Neuroprotection Oxidative_Stress->Neuroprotection Gene_Expression->Neuroprotection Homeostasis->Neuroprotection

Caption: Proposed signaling pathway of this compound (ANAVEX®2-73).

Data Presentation

The following tables summarize the quantitative data from key preclinical in vivo studies of ANAVEX®2-73.

Table 1: Efficacy of ANAVEX®2-73 in a Mouse Model of Fragile X Syndrome

Animal ModelTreatment GroupDose & AdministrationDurationOutcome MeasureResult
Fmr1 Knockout MiceVehicleN/A2 weeksOpen Field Test (Total Distance)Hyperactivity observed
Fmr1 Knockout MiceANAVEX®2-730.3, 1.0, 3.0 mg/kg, i.p.2 weeksOpen Field Test (Total Distance)Normalization of hyperactivity
Fmr1 Knockout MiceVehicleN/A2 weeksContextual Fear Conditioning (% Freezing)Impaired associative learning
Fmr1 Knockout MiceANAVEX®2-730.3, 1.0, 3.0 mg/kg, i.p.2 weeksContextual Fear Conditioning (% Freezing)Restoration of associative learning
Fmr1 Knockout MiceVehicleN/A2 weeksMarble Burying Test (Marbles Buried)Increased repetitive behavior
Fmr1 Knockout MiceANAVEX®2-730.3, 1.0, 3.0 mg/kg, i.p.2 weeksMarble Burying Test (Marbles Buried)Reduction in repetitive behavior
Fmr1 Knockout MiceVehicleN/A2 weeksHippocampal BDNF LevelsReduced BDNF levels
Fmr1 Knockout MiceANAVEX®2-731.0 mg/kg, i.p.2 weeksHippocampal BDNF LevelsRestoration of BDNF levels

Table 2: Efficacy of ANAVEX®2-73 in a Mouse Model of Rett Syndrome

Animal ModelTreatment GroupDose & AdministrationDurationOutcome MeasureResult
MECP2 Het MiceVehicleN/A12 weeksMotor Coordination & BalanceDeficits observed
MECP2 Het MiceANAVEX®2-730.3, 1.0, 3.0 mg/kg/day, p.o.12 weeksMotor Coordination & BalanceSignificant improvement
MECP2 Het MiceVehicleN/A12 weeksAcoustic & Visual ResponsesImpaired sensory responses
MECP2 Het MiceANAVEX®2-730.3, 1.0, 3.0 mg/kg/day, p.o.12 weeksAcoustic & Visual ResponsesSignificant improvement
MECP2 Het MiceVehicleN/A12 weeksHindlimb ClaspingAbnormal clasping present
MECP2 Het MiceANAVEX®2-730.3, 1.0, 3.0 mg/kg/day, p.o.12 weeksHindlimb ClaspingReduction in clasping
MECP2 Het MiceVehicleN/A12 weeksApnea EventsIncreased apnea
MECP2 Het MiceANAVEX®2-730.3, 1.0, 3.0 mg/kg/day, p.o.12 weeksApnea EventsReduction in apnea

Table 3: Efficacy of ANAVEX®2-73 in a Mouse Model of Alzheimer's Disease

Animal ModelTreatment GroupDose & AdministrationDurationOutcome MeasureResult
Aβ25-35-injected MiceVehicleN/A7 days pre-insultSpontaneous Alternation (Y-maze)Memory impairment
Aβ25-35-injected MiceANAVEX®2-730.3 - 3.0 mg/kg/day, p.o.7 days pre-insultSpontaneous Alternation (Y-maze)Prevention of memory impairment
Aβ25-35-injected MiceVehicleN/A7 days pre-insultBrain Oxidative Stress MarkersIncreased oxidative stress
Aβ25-35-injected MiceANAVEX®2-730.3 - 3.0 mg/kg/day, p.o.7 days pre-insultBrain Oxidative Stress MarkersReduction of oxidative stress

Experimental Protocols

Drug Preparation and Administration

Materials:

  • ANAVEX®2-73 (blarcamesine)

  • Vehicle (e.g., sterile saline, distilled water, or 0.5% carboxymethylcellulose)

  • Oral gavage needles

  • Syringes

Protocol for Oral Administration (p.o.):

  • Prepare a stock solution of ANAVEX®2-73 in the chosen vehicle. The concentration should be calculated based on the desired dose and the average weight of the mice.

  • For chronic studies, prepare fresh solutions regularly (e.g., weekly) and store at 4°C.

  • Administer the solution orally to mice using a gavage needle. The volume should typically be 5-10 ml/kg body weight.

  • For vehicle control groups, administer the same volume of the vehicle alone.

Protocol for Intraperitoneal Injection (i.p.):

  • Dissolve ANAVEX®2-73 in sterile saline to the desired concentration.

  • Administer the solution via intraperitoneal injection at a volume of 10 ml/kg body weight.

Behavioral Testing Protocols

The following diagram provides a general workflow for conducting behavioral studies.

Experimental_Workflow Start Start Animal_Acclimation Animal Acclimation (1-2 weeks) Start->Animal_Acclimation Baseline_Testing Baseline Behavioral Testing (Optional) Animal_Acclimation->Baseline_Testing Randomization Randomization to Treatment Groups Baseline_Testing->Randomization Treatment_Period ANAVEX®2-73 or Vehicle Administration Randomization->Treatment_Period Behavioral_Tests Behavioral Testing Battery (e.g., Open Field, Fear Conditioning) Treatment_Period->Behavioral_Tests Molecular_Analysis Tissue Collection & Molecular Analysis Behavioral_Tests->Molecular_Analysis Data_Analysis Data Analysis & Interpretation Molecular_Analysis->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for in vivo studies.

a. Open Field Test (for hyperactivity and anxiety-like behavior)

Materials:

  • Open field arena (e.g., 40 x 40 x 40 cm), typically made of a non-porous material for easy cleaning.

  • Video tracking software.

Protocol:

  • Habituate the mice to the testing room for at least 30 minutes before the test.

  • Place a mouse in the center of the open field arena.

  • Allow the mouse to explore the arena for a set period (e.g., 10-30 minutes).

  • Record the session using the video tracking software.

  • After each trial, clean the arena thoroughly with 70% ethanol to remove any olfactory cues.

  • Analyze the recorded data for parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.

b. Contextual Fear Conditioning (for associative learning and memory)

Materials:

  • Fear conditioning chamber equipped with a grid floor for foot shocks, a sound generator, and a video camera.

Protocol:

  • Training Day:

    • Place the mouse in the conditioning chamber and allow it to explore for a baseline period (e.g., 2 minutes).

    • Present an auditory cue (conditioned stimulus, CS; e.g., a tone) for a set duration (e.g., 30 seconds).

    • During the final seconds of the CS, deliver a mild foot shock (unconditioned stimulus, US; e.g., 0.5 mA for 2 seconds).

    • Repeat the CS-US pairing for a predetermined number of trials (e.g., 2-3 times) with an inter-trial interval.

  • Context Test Day (24 hours after training):

    • Place the mouse back into the same conditioning chamber (the context) for a set period (e.g., 5 minutes) without presenting the CS or US.

    • Record the amount of time the mouse spends "freezing" (immobility except for respiration), which is a measure of fear memory associated with the context.

  • Cued Test Day (48 hours after training):

    • Place the mouse in a novel chamber with different visual and olfactory cues.

    • After a baseline period, present the auditory CS without the US.

    • Measure the freezing behavior in response to the cue.

c. Marble Burying Test (for repetitive and anxiety-like behavior)

Materials:

  • Standard mouse cage with deep bedding (e.g., 5 cm).

  • 20 glass marbles.

Protocol:

  • Evenly space the 20 marbles on the surface of the bedding in the cage.

  • Gently place the mouse in the cage.

  • Leave the mouse undisturbed for 30 minutes.

  • After the 30-minute period, carefully remove the mouse.

  • Count the number of marbles that are at least two-thirds buried in the bedding.

  • An increase in the number of buried marbles is interpreted as an increase in repetitive, compulsive-like behavior.

Application Notes and Protocols for AVLX-125 In Vitro Assays in Neuronal Cultures

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest available information, specific experimental data and protocols for "AVLX-125" are not publicly accessible. The following application notes and protocols are based on the known mechanisms of action of related sigma-1 receptor (S1R) agonists developed by Anavex Life Sciences, such as ANAVEX®2-73 (blarcamesine), ANAVEX®3-71, and ANAVEX®1-41. These compounds have demonstrated neuroprotective, synaptogenic, and mitochondrial-protective effects. It is recommended that researchers use the following information as a guideline and perform dose-response studies to determine the optimal concentration of this compound for their specific neuronal culture system and experimental endpoints.

Introduction

This compound is presumed to be a sigma-1 receptor (S1R) agonist, a class of compounds with significant therapeutic potential for neurodegenerative and neurodevelopmental disorders. S1R is a chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface (MAM), where it plays a crucial role in regulating cellular stress responses, calcium homeostasis, and mitochondrial function. Activation of S1R has been shown to confer neuroprotection against various insults, including excitotoxicity, oxidative stress, and proteotoxicity. The following protocols are designed to assess the neuroprotective, synaptogenic, and mitochondrial-protective effects of this compound in primary neuronal cultures or neuronal cell lines.

Data Presentation

Table 1: Suggested In Vitro Assay Concentrations for this compound
Assay TypeCell TypeSuggested Concentration RangeIncubation TimeReadout
Neuroprotection Assay Primary Cortical Neurons, SH-SY5Y10 nM - 100 µM24 - 48 hoursCell Viability (MTT, LDH), Apoptosis (Caspase-3)
Synaptogenesis Assay Primary Hippocampal Neurons1 nM - 10 µM7 - 14 daysSynaptic Density (Synapsin I, PSD-95)
Mitochondrial Function Primary Cortical Neurons, SH-SY5Y10 nM - 50 µM6 - 24 hoursMitochondrial Respiration (Seahorse), Mitochondrial Membrane Potential (TMRM)
Table 2: Summary of Expected Effects of S1R Agonists in Neuronal Cultures
Biological ProcessExpected Outcome of S1R AgonismKey In Vitro Assays
Neuronal Viability Increased survival of neurons under stress conditions (e.g., glutamate excitotoxicity, oxidative stress).MTT assay, LDH assay, TUNEL staining, Caspase-3 activity assay.
Synaptic Plasticity Promotion of dendritic spine formation and maturation, and increased number of synaptic puncta.[1]Immunocytochemistry for synaptic markers (Synapsin I, PSD-95), live-cell imaging of dendritic spines.
Mitochondrial Health Preservation of mitochondrial membrane potential, enhanced mitochondrial respiration, and protection of mitochondrial enzyme complexes I and IV.[1]Seahorse XF analysis, TMRM/JC-1 staining, measurement of ATP levels.
Calcium Homeostasis Attenuation of excessive intracellular calcium influx induced by excitotoxic stimuli.Calcium imaging using fluorescent indicators (e.g., Fura-2, Fluo-4).
Neuroinflammation Reduction of pro-inflammatory responses in microglia.Measurement of inflammatory cytokine release (e.g., TNF-α, IL-1β) from microglia cultures.

Experimental Protocols

Protocol 1: Neuroprotection Assay Against Glutamate-Induced Excitotoxicity

Objective: To determine the protective effect of this compound against glutamate-induced neuronal death.

Materials:

  • Primary cortical neurons (E18 rat or mouse) or SH-SY5Y neuroblastoma cells

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Poly-D-lysine coated 96-well plates

  • This compound stock solution (in DMSO)

  • Glutamate solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • LDH (Lactate Dehydrogenase) cytotoxicity assay kit

Procedure:

  • Cell Plating: Plate primary cortical neurons at a density of 5 x 10^4 cells/well or SH-SY5Y cells at 2 x 10^4 cells/well in a 96-well plate and culture for 7-10 days (for primary neurons) or until 80% confluent (for SH-SY5Y).

  • Compound Pre-treatment: Prepare serial dilutions of this compound in culture medium (e.g., 10 nM to 100 µM). Remove the old medium and add the medium containing different concentrations of this compound. Incubate for 24 hours.

  • Glutamate Insult: Add glutamate to a final concentration of 50-100 µM to the wells (except for the vehicle control group). Incubate for 24 hours.

  • Assessment of Cell Viability:

    • MTT Assay: Add MTT solution to each well and incubate for 4 hours. Add solubilization solution and read the absorbance at 570 nm.

    • LDH Assay: Collect the cell culture supernatant and measure LDH release according to the manufacturer's protocol.

Protocol 2: Synaptogenesis Assay in Primary Hippocampal Neurons

Objective: To evaluate the effect of this compound on the formation of new synapses.

Materials:

  • Primary hippocampal neurons (E18 rat or mouse)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Poly-D-lysine coated glass coverslips in 24-well plates

  • This compound stock solution (in DMSO)

  • Primary antibodies: anti-Synapsin I, anti-PSD-95

  • Fluorescently labeled secondary antibodies

  • DAPI for nuclear staining

  • Confocal microscope

Procedure:

  • Cell Plating: Plate primary hippocampal neurons at a density of 2 x 10^5 cells/well on coverslips and culture for 7 days.

  • Compound Treatment: Treat the neurons with various concentrations of this compound (e.g., 1 nM to 10 µM) for an additional 7 days.

  • Immunocytochemistry:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize with 0.25% Triton X-100.

    • Block with 5% bovine serum albumin.

    • Incubate with primary antibodies overnight at 4°C.

    • Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature.

    • Mount coverslips with DAPI-containing mounting medium.

  • Image Acquisition and Analysis:

    • Acquire images using a confocal microscope.

    • Quantify the number and density of co-localized Synapsin I and PSD-95 puncta along dendrites using image analysis software (e.g., ImageJ).

Protocol 3: Assessment of Mitochondrial Respiration using Seahorse XF Analyzer

Objective: To measure the effect of this compound on mitochondrial oxygen consumption rate (OCR).

Materials:

  • Primary cortical neurons or SH-SY5Y cells

  • Seahorse XF96 cell culture microplate

  • This compound stock solution (in DMSO)

  • Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)

  • Seahorse XFe96 Analyzer

Procedure:

  • Cell Plating: Seed cells in a Seahorse XF96 plate and allow them to adhere and differentiate as per standard protocols.

  • Compound Treatment: Treat the cells with the desired concentrations of this compound for 6-24 hours.

  • Seahorse Assay:

    • Replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator for 1 hour.

    • Load the Seahorse XF Cell Mito Stress Test reagents into the sensor cartridge.

    • Place the cell plate in the Seahorse XFe96 Analyzer and run the assay protocol.

  • Data Analysis: Analyze the OCR data to determine basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

Mandatory Visualization

G cluster_stress Cellular Stress (e.g., Oxidative Stress, Excitotoxicity) cluster_S1R Sigma-1 Receptor (S1R) Activation by this compound cluster_downstream Downstream Neuroprotective Effects Stress ER Stress Mitochondrial Dysfunction S1R S1R Activation Stress->S1R Induces S1R translocation and activity Ca_homeostasis Calcium Homeostasis S1R->Ca_homeostasis Modulates IP3R & ion channels Mito_function Mitochondrial Function (ATP Production) S1R->Mito_function Stabilizes MAM & complex IV Synaptogenesis Synaptogenesis (BDNF Signaling) S1R->Synaptogenesis Promotes synaptic protein expression Apoptosis Reduced Apoptosis (Bcl-2 Upregulation) S1R->Apoptosis Inhibits pro-apoptotic pathways Survival Survival Ca_homeostasis->Survival Neuronal Survival & Resilience Mito_function->Survival Synaptogenesis->Survival Apoptosis->Survival

Caption: Signaling pathway of this compound via Sigma-1 Receptor activation.

G cluster_assays Endpoint Assays start Start: Prepare Neuronal Culture (Primary or Cell Line) culture Plate cells in appropriate format (e.g., 96-well, coverslips) start->culture differentiate Allow neurons to differentiate and mature culture->differentiate treatment Treat with this compound (Dose-response) differentiate->treatment stress Induce cellular stress (if applicable, e.g., glutamate) treatment->stress incubation Incubate for specified duration stress->incubation viability Cell Viability (MTT/LDH) incubation->viability synapses Synaptic Density (ICC) incubation->synapses mitochondria Mitochondrial Function (Seahorse) incubation->mitochondria analysis Data Acquisition and Analysis viability->analysis synapses->analysis mitochondria->analysis end End: Determine Efficacy of this compound analysis->end

Caption: General experimental workflow for in vitro testing of this compound.

References

Application Notes and Protocols for UCCB01-125 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration, dosage, and experimental protocols for the dimeric PSD-95 inhibitor, UCCB01-125, in preclinical animal models of inflammatory pain.

Introduction

UCCB01-125 is a selective inhibitor of the postsynaptic density protein-95 (PSD-95). By targeting PSD-95, UCCB01-125 disrupts the interaction between the N-methyl-D-aspartate receptor (NMDAR) and neuronal nitric oxide synthase (nNOS), thereby inhibiting downstream excitotoxic signaling pathways implicated in chronic pain.[1] This targeted mechanism of action makes UCCB01-125 a promising therapeutic candidate for inflammatory pain, potentially avoiding the adverse cognitive and motor side effects associated with direct NMDAR antagonists.[1][2]

Data Presentation

UCCB01-125 Dosage and Administration in Animal Models

The following table summarizes the available quantitative data for UCCB01-125 administration in mouse models.

Animal ModelApplicationAdministration RouteDosageSpeciesReference
C57BL/6 MiceBrain Delivery StudyIntraperitoneal (i.p.)30 mg/kgMouse[2]
C57BL/6 MiceInflammatory Pain (CFA-induced)Intraperitoneal (i.p.)Effective, specific dose not reported. High doses are well-tolerated.Mouse[1][2]

Note: While a specific effective dose for inflammatory pain has not been explicitly reported in the reviewed literature, a 30 mg/kg dose has been used in mice for brain delivery studies and high doses have been shown to be devoid of side effects in behavioral tests.[1][2] Researchers should perform dose-response studies to determine the optimal effective dose for their specific experimental conditions.

Signaling Pathway

UCCB01-125 acts by inhibiting the scaffolding protein PSD-95, which plays a crucial role in the NMDAR signaling cascade that leads to nitric oxide production and subsequent neurotoxicity.

UCCB01_125_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds PSD95 PSD-95 NMDA_R->PSD95 Binding Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion Activation nNOS nNOS PSD95->nNOS Coupling NO Nitric Oxide (NO) nNOS->NO Production Ca_ion->nNOS Activation Neurotoxicity Excitotoxicity & Pain Signaling NO->Neurotoxicity UCCB01_125 UCCB01-125 UCCB01_125->PSD95 Inhibition

Mechanism of action of UCCB01-125.

Experimental Protocols

Protocol 1: Intraperitoneal (i.p.) Administration of UCCB01-125 in Mice

This protocol describes the standard procedure for intraperitoneal injection of UCCB01-125 in mice.

Materials:

  • UCCB01-125 solution (sterile)

  • Sterile saline or appropriate vehicle

  • 25-27 gauge needles

  • 1 mL syringes

  • 70% ethanol

  • Animal scale

Procedure:

  • Preparation:

    • Prepare the desired dose of UCCB01-125 in a sterile vehicle. The final injection volume should not exceed 10 mL/kg body weight.

    • Warm the solution to room temperature to minimize discomfort to the animal.

    • Weigh the mouse to accurately calculate the injection volume.

  • Restraint:

    • Properly restrain the mouse to ensure safety for both the animal and the researcher. One common method is to grasp the loose skin over the shoulders and neck (scruffing) to immobilize the head and body.

  • Injection Site Identification:

    • Position the mouse in dorsal recumbency (on its back) with the head tilted slightly downwards.

    • The injection site is in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.

  • Injection:

    • Disinfect the injection site with a 70% ethanol wipe.

    • Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.

    • Gently aspirate by pulling back the plunger to ensure the needle has not entered a blood vessel or organ. If blood or fluid is aspirated, discard the syringe and prepare a new injection.

    • If there is no aspirate, slowly and steadily inject the UCCB01-125 solution.

    • Withdraw the needle and return the mouse to its cage.

  • Post-injection Monitoring:

    • Observe the animal for any signs of distress or adverse reactions immediately following the injection and at regular intervals.

IP_Injection_Workflow start Start: Prepare UCCB01-125 Solution weigh Weigh Mouse & Calculate Dose start->weigh restrain Restrain Mouse weigh->restrain identify Identify Injection Site (Lower Right Quadrant) restrain->identify disinfect Disinfect Site identify->disinfect inject Insert Needle & Aspirate disinfect->inject check_aspirate Blood/Fluid Aspirated? inject->check_aspirate reprepare Reprepare Injection check_aspirate->reprepare Yes administer Administer UCCB01-125 check_aspirate->administer No reprepare->restrain monitor Monitor Mouse administer->monitor end End monitor->end

Workflow for intraperitoneal injection.
Protocol 2: Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model in Mice

This protocol details the induction of a persistent inflammatory pain state in mice using CFA, a widely used model to evaluate the efficacy of analgesic compounds like UCCB01-125.

Materials:

  • Complete Freund's Adjuvant (CFA)

  • Hamilton syringe with a 30-gauge needle

  • Anesthesia (e.g., isoflurane)

  • Behavioral testing apparatus (e.g., von Frey filaments for mechanical allodynia)

Procedure:

  • Baseline Behavioral Testing:

    • Acclimate the mice to the behavioral testing environment for several days prior to the experiment.

    • Measure baseline nociceptive thresholds (e.g., paw withdrawal threshold to mechanical stimuli using von Frey filaments) for each mouse.

  • Induction of Inflammation:

    • Anesthetize the mouse using a non-injurious method such as isoflurane inhalation.

    • Inject 10-20 µL of CFA into the plantar surface of one hind paw.

    • Allow the mouse to recover from anesthesia in its home cage.

  • UCCB01-125 Administration:

    • Prophylactic Treatment: Administer UCCB01-125 (i.p.) concurrently with or prior to the CFA injection to assess its ability to prevent the development of hypersensitivity.[1]

    • Therapeutic Treatment: Administer UCCB01-125 (i.p.) at a set time point (e.g., 24 hours) after the CFA injection to evaluate its ability to reverse established hypersensitivity.[1]

  • Post-CFA Behavioral Testing:

    • At various time points after CFA injection (e.g., 1, 24, 48 hours, and daily thereafter), re-assess the nociceptive thresholds of the mice.

    • A significant decrease in the paw withdrawal threshold in the CFA-injected paw compared to baseline and the contralateral paw indicates the development of inflammatory pain.

    • Compare the paw withdrawal thresholds of UCCB01-125-treated mice to vehicle-treated control mice to determine the analgesic efficacy of the compound.

CFA_Model_Workflow start Start: Baseline Behavioral Testing anesthetize Anesthetize Mouse start->anesthetize cfa_injection Inject CFA into Hind Paw anesthetize->cfa_injection treatment_decision Treatment Strategy? cfa_injection->treatment_decision prophylactic Administer UCCB01-125 (Prophylactic) treatment_decision->prophylactic Preventative therapeutic Administer UCCB01-125 (Therapeutic) treatment_decision->therapeutic Reversal post_testing Post-CFA Behavioral Testing (Multiple Time Points) prophylactic->post_testing therapeutic->post_testing analyze Analyze Data: Compare Treated vs. Vehicle post_testing->analyze end End analyze->end

Workflow for the CFA-induced pain model.

References

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

AVLX-125 is a novel small molecule kinase inhibitor under investigation for its therapeutic potential. Preclinical in vivo studies are crucial for evaluating its efficacy, pharmacokinetics, and safety profile. A key challenge in these studies is the formulation of a suitable vehicle for administration, particularly for compounds with poor aqueous solubility, a common characteristic of kinase inhibitors. This document provides detailed application notes and protocols for the preparation and administration of a recommended vehicle for in vivo studies of this compound, based on established practices for similar small molecule inhibitors.

Recommended Vehicle Formulation

For in vivo studies, particularly in rodent models, a vehicle that is safe, non-toxic, and capable of solubilizing the test compound is essential. Based on common practices for small molecule kinase inhibitors, a multi-component vehicle system is often employed.

Table 1: Recommended Vehicle Composition for this compound

ComponentPercentage (v/v)Purpose
DMSO (Dimethyl sulfoxide)5-10%Primary solvent to dissolve this compound
PEG400 (Polyethylene glycol 400)30-40%Co-solvent and viscosity modifier
Tween 80 (Polysorbate 80)1-5%Surfactant to improve solubility and stability
Saline (0.9% NaCl) or PBSq.s. to 100%Diluent to achieve final concentration and tonicity

Note: The optimal percentage of each component may need to be determined empirically based on the specific solubility and stability of this compound. It is recommended to start with the lower end of the concentration ranges and adjust as necessary.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation

This protocol describes the step-by-step procedure for preparing a stock solution and final dosing formulation of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Polyethylene glycol 400 (PEG400), USP grade

  • Tween 80, USP grade

  • Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

  • Sterile conical tubes (15 mL and 50 mL)

  • Vortex mixer

  • Sonicator (optional)

  • Sterile filters (0.22 µm) and syringes

Procedure:

  • Prepare the Vehicle Mixture:

    • In a sterile 50 mL conical tube, combine the required volumes of DMSO, PEG400, and Tween 80 according to the desired final formulation percentage (e.g., for a 10% DMSO, 40% PEG400, 5% Tween 80 formulation, mix 1 mL DMSO, 4 mL PEG400, and 0.5 mL Tween 80).

    • Vortex the mixture thoroughly for 2-3 minutes until a homogenous solution is formed.

  • Dissolve this compound:

    • Weigh the required amount of this compound powder and place it in a sterile conical tube.

    • Add the vehicle mixture from step 1 to the this compound powder.

    • Vortex vigorously for 5-10 minutes. If the compound does not fully dissolve, sonicate the mixture in a water bath for 10-15 minutes, avoiding excessive heat.

  • Prepare the Final Dosing Solution:

    • Once this compound is completely dissolved in the vehicle mixture, add the required volume of sterile saline or PBS to achieve the final desired concentration.

    • Vortex the final solution for 2-3 minutes to ensure homogeneity.

    • Visually inspect the solution for any precipitation. If precipitation occurs, the formulation may need to be adjusted.

    • Sterile filter the final dosing solution using a 0.22 µm syringe filter into a sterile tube.

  • Storage:

    • It is recommended to prepare the formulation fresh on the day of dosing.

    • If short-term storage is necessary, store the solution at 4°C, protected from light, for no longer than 24 hours. Before use, allow the solution to warm to room temperature and vortex to re-dissolve any potential precipitates.

Protocol 2: In Vivo Administration in a Mouse Tumor Xenograft Model

This protocol outlines the procedure for oral gavage administration of the this compound formulation to mice bearing tumor xenografts. Mice are frequently used in biomedical research due to their small size, short reproductive cycle, and the availability of genetically manipulated strains.[1]

Animal Models:

  • Immunocompromised mice (e.g., Athymic Nude, SCID) are commonly used for xenograft studies.

  • The choice of mouse strain will depend on the specific cancer cell line and the goals of the study.

Materials:

  • This compound formulation (prepared as per Protocol 1)

  • Mice with established tumors

  • Animal scale

  • Gavage needles (flexible, ball-tipped, appropriate size for mice)

  • 1 mL syringes

  • 70% ethanol for disinfection

Procedure:

  • Animal Preparation:

    • Acclimate the animals to the housing conditions for at least one week before the start of the experiment.

    • Randomize the animals into treatment and control groups once tumors reach a palpable size (e.g., 50-100 mm³).

  • Dose Calculation:

    • Weigh each mouse individually on the day of dosing.

    • Calculate the volume of the this compound formulation to be administered based on the mouse's body weight and the desired dose (mg/kg).

    • Volume (mL) = (Dose (mg/kg) x Body Weight (kg)) / Concentration (mg/mL)

  • Administration (Oral Gavage):

    • Gently restrain the mouse.

    • Measure the correct volume of the this compound formulation into a 1 mL syringe fitted with a gavage needle.

    • Carefully insert the gavage needle into the esophagus and deliver the formulation directly into the stomach.

    • Monitor the animal for any signs of distress during and after the procedure.

  • Control Group:

    • Administer the vehicle-only solution (without this compound) to the control group using the same procedure and volume as the treatment group.

  • Monitoring:

    • Monitor the animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

    • Measure tumor volume and body weight 2-3 times per week.

Signaling Pathway and Experimental Workflow

To understand the mechanism of action of this compound, it is essential to consider the signaling pathways it may inhibit. As a hypothetical kinase inhibitor, this compound could target a key signaling cascade involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes AVLX125 This compound AVLX125->PI3K Inhibits InVivo_Workflow CellCulture 1. Cancer Cell Culture Implantation 2. Tumor Cell Implantation in Mice CellCulture->Implantation TumorGrowth 3. Tumor Growth Monitoring Implantation->TumorGrowth Randomization 4. Animal Randomization TumorGrowth->Randomization Treatment 5. Treatment with This compound or Vehicle Randomization->Treatment Monitoring 6. Monitor Tumor Growth & Animal Health Treatment->Monitoring Endpoint 7. Study Endpoint & Tissue Collection Monitoring->Endpoint Analysis 8. Data Analysis & Reporting Endpoint->Analysis

References

AVLX-125 solubility in DMSO and saline for experimental use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the experimental use of AVLX-125 (also known as UCCB01-125), a potent dimeric inhibitor of the postsynaptic density protein-95 (PSD-95) and its PDZ domains. This compound is a valuable tool for investigating inflammatory pain and neurotoxic signaling pathways.

Introduction

This compound is a high-affinity inhibitor that disrupts the interaction between PSD-95 and its binding partners, such as the NMDA receptor and neuronal nitric oxide synthase (nNOS). This interference with the PSD-95 scaffold protein makes this compound a significant research tool for studying synaptic plasticity, excitotoxicity, and nociception. Proper preparation of this compound solutions is critical for obtaining reliable and reproducible experimental results.

Physicochemical Properties

PropertyValue
Synonyms UCCB01-125
Molecular Formula C62H104N10O29
Molecular Weight 1453.54 g/mol
Appearance Solid

Solubility Data

Based on experimental use reported in the literature, the solubility of this compound for in vivo and in vitro studies has been established. The following table summarizes the solvent and concentration used in a key study.

Solvent/VehicleConcentrationApplicationReference
Saline (0.9% NaCl)3 and 10 mg/kgIntraperitoneal (i.p.) injection in mice[1]

Note: While specific solubility limits in DMSO are not detailed in the available literature for experimental use, DMSO is a powerful solvent for many organic compounds. For in vitro studies requiring a stock solution, it is recommended to first dissolve this compound in a minimal amount of DMSO and then dilute to the final concentration with the appropriate aqueous buffer or cell culture medium. It is crucial to ensure the final DMSO concentration is compatible with the experimental system and does not exceed cytotoxic levels (typically <0.5%).

Experimental Protocols

Preparation of this compound for In Vivo Administration

This protocol is based on the methods described for studies on inflammatory pain.[1]

Materials:

  • This compound (solid)

  • Sterile 0.9% saline solution

  • Sterile vials

  • Vortex mixer

  • Analytical balance

Procedure:

  • Calculate the required amount of this compound: Based on the desired dosage (e.g., 3 mg/kg or 10 mg/kg) and the weight of the animals to be treated, calculate the total mass of this compound needed.

  • Weigh the this compound: Accurately weigh the calculated amount of this compound using an analytical balance.

  • Dissolve in saline: Transfer the weighed this compound to a sterile vial. Add the appropriate volume of sterile 0.9% saline to achieve the desired final concentration for injection.

  • Ensure complete dissolution: Vortex the solution thoroughly to ensure the complete dissolution of this compound. Visually inspect the solution for any undissolved particles.

  • Administration: The solution is now ready for intraperitoneal injection into the experimental animals.

Preparation of this compound Stock Solution for In Vitro Use (Recommended)

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Pipettes

Procedure:

  • Weigh this compound: Accurately weigh a small amount of this compound (e.g., 1 mg or 5 mg).

  • Dissolve in DMSO: Add a calculated volume of DMSO to the this compound to create a concentrated stock solution (e.g., 10 mM or 20 mM). The molecular weight of this compound is 1453.54 g/mol .

  • Vortex: Vortex the solution until the this compound is completely dissolved.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.

  • Working Solution Preparation: When needed, thaw an aliquot of the stock solution and dilute it to the final desired concentration using the appropriate aqueous buffer or cell culture medium. Ensure the final DMSO concentration is kept to a minimum in the experimental setup.

Signaling Pathway

PSD95_Signaling_Pathway cluster_extracellular Extracellular Space Glutamate Glutamate NMDAR NMDAR Glutamate->NMDAR Binds Ca2 Ca2 NMDAR->Ca2 Influx nNOS nNOS Ca2->nNOS Activates PSD95 PSD95 PSD95->NMDAR Scaffolds PSD95->nNOS Scaffolds NO NO nNOS->NO Produces Downstream Downstream NO->Downstream AVLX125 AVLX125 AVLX125->PSD95 Inhibits

Caption: PSD-95 Signaling Pathway Inhibition by this compound.

Experimental Workflow

AVLX125_Preparation_Workflow cluster_invivo In Vivo Preparation cluster_invitro In Vitro Stock Preparation A1 Calculate Required This compound Mass A2 Weigh this compound A1->A2 A3 Dissolve in Sterile 0.9% Saline A2->A3 A4 Vortex to Ensure Dissolution A3->A4 A5 Ready for Intraperitoneal Injection A4->A5 B1 Weigh this compound B2 Dissolve in DMSO (to make stock solution) B1->B2 B3 Vortex until Completely Dissolved B2->B3 B4 Aliquot and Store at -20°C or -80°C B3->B4 B5 Dilute to Final Concentration in Aqueous Buffer/Medium B4->B5

Caption: Workflow for this compound Solution Preparation.

References

Application Note: Unraveling AVLX-125 Protein Interactions via Co-Immunoprecipitation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Co-immunoprecipitation (Co-IP) is a robust and widely used technique to study protein-protein interactions in their native cellular environment.[1][2][3][4] This method utilizes an antibody to specifically isolate a protein of interest (the "bait") from a cell lysate, thereby also capturing its interacting partners (the "prey").[5][6] Subsequent analysis of the immunoprecipitated complex, typically by western blotting or mass spectrometry, can identify novel binding partners and confirm suspected interactions.[2][4][7] This application note provides a detailed protocol for utilizing Co-IP to investigate the interaction partners of the hypothetical protein AVLX-125, a target of interest in contemporary drug development.

Principle of Co-Immunoprecipitation

The core principle of Co-IP lies in the specific recognition of a target antigen by an antibody.[8] The antibody, coupled to agarose or magnetic beads, facilitates the purification of the entire protein complex from a heterogeneous cell lysate.[1][7] Maintaining the integrity of these protein-protein interactions throughout the procedure is paramount, often requiring optimization of lysis and wash conditions to be gentle enough to preserve interactions while stringent enough to minimize non-specific binding.[3][9]

Hypothetical Signaling Pathway of this compound

To illustrate a potential context for this compound interactions, the following diagram depicts a hypothetical signaling cascade where this compound acts as a scaffold protein, mediating the interaction between an upstream kinase (Kinase A) and a downstream substrate (Substrate B), leading to a cellular response.

AVLX125_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Ligand Receptor Receptor Ligand->Receptor Binding Kinase_A Kinase A Receptor->Kinase_A Activation AVLX_125 This compound Kinase_A->AVLX_125 Phosphorylation Substrate_B Substrate B AVLX_125->Substrate_B Recruitment Cellular_Response Cellular Response Substrate_B->Cellular_Response Signal Transduction

Caption: Hypothetical signaling pathway involving this compound.

Co-Immunoprecipitation Workflow

The overall experimental workflow for the Co-IP procedure is outlined in the diagram below.

CoIP_Workflow Cell_Culture 1. Cell Culture & Treatment Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Pre_Clearing 3. Pre-Clearing Lysate (Optional but Recommended) Cell_Lysis->Pre_Clearing Immunoprecipitation 4. Immunoprecipitation with Anti-AVLX-125 Antibody Pre_Clearing->Immunoprecipitation Washing 5. Washing Beads Immunoprecipitation->Washing Elution 6. Elution of Protein Complex Washing->Elution Analysis 7. Downstream Analysis (Western Blot / Mass Spectrometry) Elution->Analysis

Caption: General workflow for co-immunoprecipitation.

Detailed Experimental Protocol

This protocol provides a comprehensive guide for performing a Co-IP experiment to identify interaction partners of this compound.

Materials and Reagents:

  • Cells: Cell line endogenously or exogenously expressing this compound.

  • Antibodies:

    • Primary antibody: Anti-AVLX-125 antibody (validated for IP).

    • Negative control antibody: Isotype-matched IgG.

  • Beads: Protein A/G magnetic beads or agarose beads.

  • Buffers and Solutions:

    • Phosphate-Buffered Saline (PBS), ice-cold.

    • Co-IP Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitor cocktails.[8] The choice of detergent is critical and may need optimization; non-ionic detergents like NP-40 or Triton X-100 are generally less harsh than ionic detergents.[1]

    • Wash Buffer: Co-IP Lysis Buffer or a buffer with adjusted salt and detergent concentrations to minimize non-specific binding.[7]

    • Elution Buffer: 0.1 M Glycine-HCl (pH 2.5-3.0) for non-denaturing elution or 1x SDS-PAGE sample buffer for denaturing elution.[8][10]

  • Equipment:

    • Refrigerated microcentrifuge.

    • Vortexer and rotator.

    • Magnetic rack (for magnetic beads).

Procedure:

  • Cell Culture and Harvesting: a. Culture cells to approximately 80-90% confluency. b. If applicable, treat cells with any required stimuli to induce the protein interaction of interest. c. Wash cells twice with ice-cold PBS.[11] d. Harvest cells by gentle scraping or trypsinization, followed by centrifugation to obtain a cell pellet.

  • Cell Lysis: a. Resuspend the cell pellet in an appropriate volume of ice-cold Co-IP Lysis Buffer (e.g., 1 mL per 1 x 10^7 cells).[8] b. Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis. c. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. d. Carefully transfer the supernatant (protein lysate) to a new pre-chilled microcentrifuge tube. e. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford).

  • Pre-Clearing the Lysate (Optional but Recommended): a. To reduce non-specific binding, incubate the lysate with Protein A/G beads (without antibody) for 1 hour at 4°C on a rotator.[11] b. Pellet the beads by centrifugation or using a magnetic rack and transfer the pre-cleared supernatant to a new tube.

  • Immunoprecipitation: a. To the pre-cleared lysate, add the anti-AVLX-125 antibody (the amount may require optimization, typically 1-5 µg). For a negative control, add an equivalent amount of isotype-matched IgG to a separate aliquot of lysate. b. Incubate the lysate-antibody mixture for 2-4 hours or overnight at 4°C on a rotator to allow for the formation of immune complexes. c. Add an appropriate amount of pre-washed Protein A/G beads to each sample and incubate for an additional 1-2 hours at 4°C on a rotator to capture the immune complexes.

  • Washing: a. Pellet the beads by centrifugation or using a magnetic rack and discard the supernatant. b. Resuspend the beads in 1 mL of ice-cold Wash Buffer. c. Repeat the wash step 3-5 times to effectively remove non-specifically bound proteins.[7]

  • Elution: a. After the final wash, carefully remove all residual wash buffer. b. Elute the protein complexes from the beads by adding 20-50 µL of Elution Buffer.

    • For denaturing elution, add 1x SDS-PAGE sample buffer and boil at 95-100°C for 5-10 minutes. The supernatant is then ready for SDS-PAGE.
    • For non-denaturing elution, incubate with glycine buffer and neutralize the eluate with 1 M Tris-HCl (pH 8.5) after collection.

  • Downstream Analysis: a. Analyze the eluted samples by SDS-PAGE and western blotting using antibodies against this compound (to confirm successful immunoprecipitation) and potential interacting partners. b. For discovery of novel interaction partners, the eluate can be analyzed by mass spectrometry.

Data Presentation

The results of a Co-IP experiment are often qualitative (presence or absence of a band on a western blot). However, densitometry can be used to quantify the relative amount of a co-immunoprecipitated protein.

Table 1: Hypothetical Densitometry Analysis of Co-Immunoprecipitated Proteins with this compound

Condition Input (Relative Protein Level) IP: Anti-AVLX-125 (Co-IP'd Protein Level) IP: IgG Control (Co-IP'd Protein Level)
This compound 1.01.00.05
Kinase A 1.00.850.08
Substrate B 1.00.750.10
Non-Interacting Control Protein 1.00.020.03

Note: Values represent normalized densitometry readings from a western blot analysis.

Troubleshooting

Common issues in Co-IP experiments include high background, weak or no signal, and co-elution of the antibody heavy and light chains.[6][12][13][14]

Problem Possible Cause Solution
High Background Insufficient washingIncrease the number of wash steps or the stringency of the wash buffer (e.g., increase salt or detergent concentration).[12][15]
Non-specific antibody bindingUse a high-quality, IP-validated antibody. Perform a pre-clearing step.[13]
Weak or No Signal Inefficient cell lysisOptimize the lysis buffer, potentially using a stronger detergent.[16]
Low protein expressionIncrease the amount of starting material.
Antibody not suitable for IPUse an antibody specifically validated for immunoprecipitation.[4]
Antibody Chains Obscuring Results Antibody heavy (50 kDa) and light (25 kDa) chains are elutedUse IP-validated antibodies and consider using specialized secondary antibodies that do not detect the heavy or light chains.[17]

Conclusion

This application note provides a comprehensive protocol for the co-immunoprecipitation of the hypothetical protein this compound to identify and study its interaction partners. Successful execution of this technique relies on careful optimization of several key steps, including cell lysis, antibody selection, and washing conditions. The inclusion of appropriate controls is essential for the accurate interpretation of the results. By following this detailed protocol, researchers can gain valuable insights into the molecular interactions of this compound, which can be pivotal for understanding its biological function and for the development of novel therapeutic strategies.

References

Application Notes and Protocols for AVLX-144 in Rodent Models of Ischemic Stroke

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical use of AVLX-144 (also known as UCCB01-144), a potent dimeric PSD-95 inhibitor, in rodent models of ischemic stroke. The provided data and protocols are synthesized from published preclinical research to guide the design and execution of future studies.

Introduction

AVLX-144 is a neuroprotective agent under development for the treatment of acute ischemic stroke.[1] It functions by targeting the postsynaptic density protein-95 (PSD-95), a key scaffolding protein involved in the excitotoxic cascade following an ischemic event.[1] By inhibiting the interaction between PSD-95, the NMDA receptor subunit GluN2B, and neuronal nitric oxide synthase (nNOS), AVLX-144 aims to mitigate downstream neurotoxic signaling and reduce neuronal damage.[1][2] Preclinical studies in rodent models have demonstrated its potential to reduce infarct volume and improve functional outcomes.[3][4]

Mechanism of Action

Ischemic stroke triggers an excitotoxic cascade initiated by excessive glutamate release, leading to the overactivation of NMDA receptors. This, in turn, causes an influx of Ca²⁺ ions, activating nNOS which is coupled to the NMDA receptor by PSD-95. The resulting overproduction of nitric oxide (NO) and subsequent formation of reactive nitrogen species contribute significantly to neuronal cell death. AVLX-144, a dimeric peptide, binds with high affinity to the PDZ1 and PDZ2 domains of PSD-95, effectively uncoupling nNOS from the NMDA receptor and disrupting this neurotoxic pathway.[1][3]

AVLX-144 Mechanism of Action Glutamate Excessive Glutamate Release NMDAR NMDA Receptor (GluN2B subunit) Glutamate->NMDAR Activates PSD95 PSD-95 NMDAR->PSD95 Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Allows nNOS nNOS PSD95->nNOS Scaffolds Disruption Disruption of PSD-95/nNOS Interaction NO_production Excess NO Production nNOS->NO_production Catalyzes Ca_influx->nNOS Activates Cell_Death Neuronal Cell Death NO_production->Cell_Death Leads to Neuroprotection Neuroprotection AVLX144 AVLX-144 AVLX144->PSD95 Binds to PDZ1 & PDZ2 Disruption->NO_production Inhibits

AVLX-144 signaling pathway.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies of AVLX-144 in rodent models of ischemic stroke.

Table 1: Efficacy of AVLX-144 in a Mouse Model of Permanent Middle Cerebral Artery Occlusion (pMCAO) [4][5]

ParameterVehicle ControlAVLX-144 (3 nmol/g)AVLX-144 (9 nmol/g)
Infarct Volume (6h post-pMCAO) -40% reduction vs. saline-
Infarct Volume (24h post-pMCAO) --Significant reduction
Infarct Volume (48h post-pMCAO) -37% reduction vs. saline-
Grip Strength DeficitImproved-
Rotarod Performance DeficitImproved-

Table 2: Efficacy of AVLX-144 in a Rat Model of Transient Middle Cerebral Artery Occlusion (tMCAO) [4]

ParameterVehicle ControlAVLX-144 (3 nmol/g)
Infarct Volume (24h post-tMCAO) -Neuroprotective effect observed

Table 3: Study Design Parameters for AVLX-144 in Rodent Stroke Models [4][5]

ParameterMouse pMCAO ModelRat tMCAO Model
Animal Species C57BL/6 mice (young and aged males)Sprague-Dawley rats (male)
Ischemia Model Permanent Middle Cerebral Artery OcclusionTransient Middle Cerebral Artery Occlusion
AVLX-144 Doses 3 nmol/g, 9 nmol/g3 nmol/g
Route of Administration Intravenous (i.v.) bolus injectionIntravenous (i.v.) injection
Timing of Administration 30 minutes post-ischemia60 minutes post-occlusion (30 min before reperfusion)
Primary Outcome Infarct volume, neurological functionInfarct volume

Experimental Protocols

Rodent Models of Ischemic Stroke

The most common models used to evaluate the efficacy of AVLX-144 are the permanent and transient Middle Cerebral Artery Occlusion (MCAO) models.[4][5]

a. Permanent Middle Cerebral Artery Occlusion (pMCAO) in Mice

This model induces a focal ischemic stroke without reperfusion.

  • Animals: Adult male C57BL/6 mice are commonly used. Aged male mice (e.g., 12 months) can also be used to model stroke in an older population.[4]

  • Anesthesia: Anesthesia is induced and maintained with isoflurane (e.g., 2% for induction, 1.5% for maintenance) in a mixture of O₂ and N₂O.

  • Surgical Procedure:

    • A midline cervical incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

    • The ECA is ligated and transected.

    • A nylon monofilament (e.g., 6-0) with a rounded tip is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • Successful occlusion is often verified by Laser Doppler Flowmetry, observing a significant drop in cerebral blood flow.

    • The filament is left in place permanently.

  • Post-operative Care: Animals are monitored during recovery from anesthesia and provided with appropriate post-operative care, including hydration and analgesia.

b. Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats

This model involves a temporary occlusion of the MCA, followed by reperfusion, mimicking the clinical scenario of thrombolysis or thrombectomy.

  • Animals: Adult male Sprague-Dawley rats are frequently used.

  • Anesthesia: Similar to the pMCAO model, isoflurane anesthesia is typically used.

  • Surgical Procedure:

    • The surgical approach is similar to the pMCAO model, exposing the CCA, ECA, and ICA.

    • An intraluminal filament is inserted to occlude the MCA.

    • After a defined period of occlusion (e.g., 90 minutes), the filament is withdrawn to allow for reperfusion of the ischemic territory.

  • Post-operative Care: As with the pMCAO model, careful post-operative monitoring and care are crucial.

Administration of AVLX-144
  • Formulation: AVLX-144 is typically dissolved in a sterile saline solution for injection.

  • Route of Administration: Intravenous (i.v.) administration via the tail vein is the most common route for preclinical studies.[4]

  • Dosage and Timing:

    • In the pMCAO mouse model, a single i.v. bolus of 3 or 9 nmol/g has been administered 30 minutes after the onset of ischemia.[4][5]

    • In the tMCAO rat model, a dose of 3 nmol/g has been administered 60 minutes after occlusion (30 minutes prior to reperfusion).[4]

Assessment of Outcomes

a. Infarct Volume Measurement

  • Tissue Processing: At a predetermined time point (e.g., 24 or 48 hours post-stroke), animals are euthanized, and their brains are removed.

  • Staining: The brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). TTC stains viable tissue red, leaving the infarcted area unstained (white).

  • Quantification: The unstained infarct area in each brain slice is measured using image analysis software. The total infarct volume is calculated by integrating the infarct areas across all slices. Edema correction is often applied.

b. Neurological Function Assessment

A battery of behavioral tests can be used to assess neurological deficits and recovery.

  • Grip Strength Test: This test measures forelimb muscle strength. The animal is allowed to grasp a horizontal bar connected to a force gauge, and the peak force exerted is recorded.

  • Rotarod Test: This test assesses motor coordination and balance. The animal is placed on a rotating rod, and the latency to fall is measured.

  • Neurological Deficit Score (NDS): A standardized scoring system (e.g., a 5-point scale) can be used to evaluate various aspects of neurological function, such as posture, spontaneous activity, and performance in specific tasks.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating AVLX-144 in a rodent model of ischemic stroke.

Experimental Workflow start Start animal_prep Animal Preparation (e.g., Male C57BL/6 Mice) start->animal_prep anesthesia Anesthesia (e.g., Isoflurane) animal_prep->anesthesia stroke_induction Ischemic Stroke Induction (e.g., pMCAO) anesthesia->stroke_induction treatment Treatment Administration (AVLX-144 or Vehicle) stroke_induction->treatment 30 min post-occlusion post_op Post-operative Care & Monitoring treatment->post_op behavioral Behavioral Assessment (e.g., Grip Strength, Rotarod) post_op->behavioral 24-48h post-stroke histology Histological Analysis (Infarct Volume Measurement) behavioral->histology data_analysis Data Analysis & Interpretation histology->data_analysis end End data_analysis->end

Experimental workflow diagram.

Conclusion

AVLX-144 has demonstrated promising neuroprotective effects in preclinical rodent models of ischemic stroke. The provided application notes and protocols offer a framework for researchers to design and conduct further investigations into the therapeutic potential of this PSD-95 inhibitor. Careful consideration of the experimental model, drug administration parameters, and outcome measures is crucial for obtaining robust and translatable results.

References

Application of UCCB01-125 in Inflammatory Pain Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

UCCB01-125 is a potent and selective dimeric inhibitor of the postsynaptic density protein-95 (PSD-95). In the context of inflammatory pain, UCCB01-125 offers a promising therapeutic strategy by targeting the N-methyl-D-aspartate receptor (NMDAR) signaling pathway without the adverse side effects associated with direct NMDAR antagonists. These application notes provide a comprehensive overview of the use of UCCB01-125 in preclinical inflammatory pain research, including its mechanism of action, experimental protocols, and expected outcomes.

Mechanism of Action

Excessive activation of NMDARs and the subsequent production of nitric oxide (NO) are key contributors to the development and maintenance of chronic inflammatory pain states.[1][2] PSD-95 acts as a scaffolding protein, physically linking NMDARs to neuronal nitric oxide synthase (nNOS).[1][2] This proximity facilitates efficient coupling of NMDAR-mediated calcium influx to nNOS activation and subsequent NO production. UCCB01-125 disrupts this pathological signaling cascade by inhibiting the interaction between PSD-95 and nNOS.[1][2] This targeted approach reduces excessive NO production and alleviates inflammatory pain without interfering with the essential ion channel function of the NMDAR, thereby avoiding the cognitive and motor side effects associated with NMDAR antagonists like MK-801.[1][2]

UCCB01_125_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate NMDAR NMDAR Glutamate->NMDAR Binds PSD95 PSD-95 NMDAR->PSD95 Anchored by CaMKII CaMKII NMDAR->CaMKII Ca2+ influx activates nNOS nNOS PSD95->nNOS Couples to NO Nitric Oxide (NO) nNOS->NO Produces CaMKII->nNOS Activates Pain_Signal Pain Hypersensitivity NO->Pain_Signal Leads to UCCB01_125 UCCB01-125 UCCB01_125->PSD95 Inhibits interaction with nNOS

Mechanism of UCCB01-125 in inflammatory pain.

Quantitative Data Summary

The following tables summarize the experimental design and expected outcomes for key in vivo studies investigating the efficacy of UCCB01-125 in a preclinical model of inflammatory pain.

Table 1: Efficacy of UCCB01-125 in a Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain

Parameter Vehicle Control CFA + Vehicle CFA + UCCB01-125 (30 mg/kg, i.p.) Expected Outcome
Mechanical Paw Withdrawal Threshold (g) High (Normal Sensitivity)Significantly Decreased (Hypersensitivity)Significantly Increased (Reversal of Hypersensitivity)UCCB01-125 is expected to prevent the development of and reverse established mechanical hypersensitivity.[1][2]
Duration of Anti-Hyperalgesic Effect N/AN/AAt least 3 daysA single administration of UCCB01-125 is reported to have a long-lasting therapeutic effect.[1][2]

Table 2: Comparative Side-Effect Profile of UCCB01-125 and MK-801

Behavioral Test Vehicle Control UCCB01-125 (High Dose) MK-801 (Effective Anti-Hyperalgesic Dose) Expected Outcome
Attentional Set-Shifting Task (Cognition) Normal PerformanceNo Significant DeficitSignificant ImpairmentUCCB01-125 is not expected to impair cognitive function.[1]
Rotarod Test (Motor Coordination) Normal PerformanceNo Significant DeficitSignificant ImpairmentUCCB01-125 is not expected to disrupt motor performance.[1]
Long-Term Memory Test Normal PerformanceNo Significant DeficitSignificant ImpairmentUCCB01-125 is not expected to affect long-term memory.[1]

Experimental Protocols

1. Induction of Inflammatory Pain using Complete Freund's Adjuvant (CFA)

This protocol describes the induction of a localized and persistent inflammatory state in the hind paw of rodents, a widely used model for inflammatory pain.

Materials:

  • Complete Freund's Adjuvant (CFA)

  • Sterile saline (0.9% NaCl)

  • 1 ml syringes with 27-30 gauge needles

  • Rodents (rats or mice)

Procedure:

  • Prepare a 1:1 emulsion of CFA and sterile saline. Vortex thoroughly to ensure a stable emulsion.

  • Anesthetize the animal using an appropriate method (e.g., isoflurane inhalation).

  • Inject 50-100 µl of the CFA emulsion into the plantar surface of the hind paw.

  • Monitor the animal during recovery from anesthesia.

  • Inflammation, characterized by edema and erythema, will develop within hours and persist for several days to weeks. Behavioral testing for pain hypersensitivity is typically performed 24 hours post-CFA injection and can be continued for several days.

CFA_Induction_Workflow Start Start Prep_CFA Prepare 1:1 CFA/Saline Emulsion Start->Prep_CFA Anesthetize Anesthetize Rodent Prep_CFA->Anesthetize Inject_CFA Inject CFA into Hind Paw Plantar Surface Anesthetize->Inject_CFA Monitor_Recovery Monitor Recovery Inject_CFA->Monitor_Recovery Develop_Inflammation Inflammation Develops (Edema, Erythema) Monitor_Recovery->Develop_Inflammation Behavioral_Testing Perform Behavioral Testing (e.g., von Frey) Develop_Inflammation->Behavioral_Testing End End Behavioral_Testing->End

Workflow for CFA-induced inflammatory pain.

2. Assessment of Mechanical Allodynia using the von Frey Test

This protocol details the measurement of the paw withdrawal threshold to a mechanical stimulus, a key indicator of pain hypersensitivity.

Materials:

  • von Frey filaments (calibrated set of varying forces)

  • Elevated mesh platform

  • Plexiglas enclosures for animal habituation

Procedure:

  • Place the animal in a Plexiglas enclosure on the elevated mesh platform and allow it to acclimate for at least 15-30 minutes.

  • Begin with a von Frey filament of intermediate force. Apply the filament perpendicularly to the plantar surface of the inflamed paw with sufficient force to cause a slight buckling. Hold for 3-5 seconds.

  • A positive response is a sharp withdrawal, flinching, or licking of the paw.

  • Use the up-down method to determine the 50% paw withdrawal threshold. If there is a positive response, use the next weaker filament. If there is no response, use the next stronger filament.

  • The 50% withdrawal threshold is calculated using the formula described by Chaplan et al. (1994).

  • Administer UCCB01-125 (e.g., 30 mg/kg, i.p.) or vehicle and repeat the von Frey test at specified time points (e.g., 1, 3, 24, 48, and 72 hours post-treatment) to assess the onset and duration of the anti-hyperalgesic effect.

3. Assessment of Motor Coordination using the Rotarod Test

This protocol evaluates the effect of UCCB01-125 on motor coordination and balance.

Materials:

  • Rotarod apparatus

  • Rodents

Procedure:

  • Habituate the animals to the rotarod apparatus for 2-3 days prior to testing. This involves placing them on the stationary rod and then at a low, constant speed.

  • On the test day, administer UCCB01-125 or vehicle.

  • At a predetermined time post-administration, place the animal on the rotarod.

  • The rod is set to accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).

  • Record the latency to fall from the rotating rod.

  • Perform multiple trials with an inter-trial interval of at least 15 minutes.

  • Compare the latency to fall between the treatment groups. A lack of significant difference between the UCCB01-125 and vehicle groups indicates no motor impairment.

4. Assessment of Cognitive Function using the Attentional Set-Shifting Task

This protocol assesses cognitive flexibility, a measure of executive function that can be impaired by certain drugs.

Materials:

  • Testing apparatus with distinct digging pots

  • Different digging media (e.g., sand, sawdust)

  • Different odors (e.g., vanilla, almond)

  • Food rewards

Procedure:

  • Food-restrict the animals to motivate them to dig for the reward.

  • Habituate and train the animals to dig in the pots to find a food reward.

  • The task consists of a series of discriminations where the animal must learn a rule to find the reward. The rule is based on either the digging medium or an odor cue.

  • The key measure is the number of trials required to reach a set criterion of correct choices.

  • An "extra-dimensional shift" is introduced where the previously irrelevant dimension (e.g., odor) becomes the relevant cue.

  • Administer UCCB01-125 or vehicle before the test.

  • Compare the number of trials to criterion, particularly during the extra-dimensional shift, between treatment groups. An absence of a significant increase in trials to criterion in the UCCB01-125 group compared to the vehicle group suggests no cognitive impairment.

Experimental_Workflow_UCCB01_125 Start Start CFA_Injection Day 0: CFA Injection (or Saline for Control) Start->CFA_Injection Pain_Development Day 1: Development of Inflammatory Pain CFA_Injection->Pain_Development Baseline_Testing Baseline Behavioral Testing (von Frey) Pain_Development->Baseline_Testing Drug_Administration UCCB01-125 or Vehicle Administration (i.p.) Baseline_Testing->Drug_Administration Post_Treatment_Testing Post-Treatment Behavioral Testing (von Frey at multiple time points) Drug_Administration->Post_Treatment_Testing Cognitive_Motor_Testing Cognitive and Motor Testing (Rotarod, Attentional Set-Shifting) Drug_Administration->Cognitive_Motor_Testing Data_Analysis Data Analysis and Comparison Post_Treatment_Testing->Data_Analysis Cognitive_Motor_Testing->Data_Analysis End End Data_Analysis->End

General experimental workflow for UCCB01-125 studies.

References

Troubleshooting & Optimization

troubleshooting AVLX-125 aggregation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AVLX-125. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues related to the aggregation of this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is aggregation a concern?

A1: this compound is a therapeutic peptide under investigation. Like many peptide-based therapeutics, it can be prone to aggregation, which is the process where individual peptide molecules associate to form larger, often insoluble, complexes.[1] Aggregation is a critical concern as it can lead to a loss of therapeutic activity, altered pharmacokinetics, and potentially induce an immunogenic response.[2]

Q2: What are the common signs of this compound aggregation in my solution?

A2: Signs of aggregation can range from visible precipitation or cloudiness in the solution to more subtle changes that are not visible to the naked eye. Analytical techniques such as Dynamic Light Scattering (DLS) may show an increase in the hydrodynamic radius of particles, while Size Exclusion Chromatography (SEC) may reveal the presence of high-molecular-weight species.[3][4]

Q3: What are the primary factors that can induce the aggregation of this compound?

A3: Several factors can influence the physical stability of this compound. These include intrinsic factors such as the amino acid sequence, and extrinsic factors like concentration, pH, temperature, ionic strength, and the presence of excipients.[5] Physical stresses such as agitation, filtration, and freeze-thaw cycles can also promote aggregation.

Q4: How can I prevent this compound aggregation during my experiments?

A4: Preventing aggregation often involves optimizing the formulation and handling of the this compound solution. This can include adjusting the pH and ionic strength, and adding stabilizing excipients such as surfactants, sugars, or specific amino acids.[5][6] Minimizing physical stress during handling and storage is also crucial.

Q5: Are there any excipients that are particularly effective in preventing peptide aggregation?

A5: Yes, various excipients are used to stabilize peptide formulations. Non-ionic surfactants like Polysorbate 20 and Polysorbate 80 are commonly used to prevent aggregation at interfaces.[1][5] Sugars such as sucrose and trehalose, and amino acids like arginine and glycine, have also been shown to reduce aggregation.[6] The optimal choice and concentration of an excipient are specific to the peptide and formulation.

Troubleshooting Guides

Issue 1: Visible Precipitation or Cloudiness in this compound Solution

Potential Causes:

  • High Concentration: Peptide concentration is a significant factor in aggregation.[1]

  • Suboptimal pH: The pH of the solution may be close to the isoelectric point (pI) of this compound, where it has minimal net charge and is often least soluble.

  • Temperature Stress: Exposure to high temperatures or multiple freeze-thaw cycles can denature the peptide and lead to aggregation.

  • Inappropriate Buffer: The buffer composition may not be optimal for maintaining the stability of this compound.

Recommended Solutions:

  • Optimize Concentration: If experimentally feasible, try working with a lower concentration of this compound.

  • Adjust pH: Modify the pH of the buffer to be at least 1-2 units away from the pI of this compound.

  • Control Temperature: Store this compound solutions at the recommended temperature and avoid repeated freeze-thaw cycles.

  • Screen Buffers: Test a range of buffers (e.g., acetate, citrate, phosphate, histidine) to identify the most stabilizing formulation.[1][5]

Issue 2: High Polydispersity Index (PDI) or Multiple Peaks in Dynamic Light Scattering (DLS)

Potential Causes:

  • Presence of Aggregates: A high PDI or the presence of multiple peaks in DLS data suggests a heterogeneous sample containing various particle sizes, which is often indicative of aggregation.[4]

  • Sample Contamination: Dust or other particulate matter in the sample can interfere with DLS measurements.

  • Poor Sample Preparation: Inadequate filtration of the sample before analysis can lead to inaccurate results.[7]

Recommended Solutions:

  • Formulation Optimization: Refer to the recommendations in Issue 1 to optimize the formulation and reduce the formation of aggregates.

  • Sample Filtration: Always filter the sample through a low-protein-binding syringe filter (e.g., 0.22 µm) directly into a clean cuvette before DLS analysis.[7]

  • Use of Surfactants: Consider adding a low concentration of a non-ionic surfactant (e.g., 0.01-0.1% Polysorbate 20) to prevent surface-induced aggregation.[1]

Issue 3: Appearance of High Molecular Weight (HMW) Peaks in Size Exclusion Chromatography (SEC)

Potential Causes:

  • Formation of Soluble Aggregates: The presence of HMW peaks in an SEC chromatogram is a direct indication of the formation of soluble dimers, trimers, or larger oligomers.[3][8]

  • Non-specific Interactions: The peptide may be interacting with the stationary phase of the SEC column, leading to peak tailing or the appearance of artifactual peaks.[9]

Recommended Solutions:

  • Formulation Optimization: Implement the formulation strategies mentioned in the previous sections to minimize aggregate formation.

  • Optimize SEC Method:

    • Mobile Phase Modification: Adjust the ionic strength of the mobile phase by adding salt (e.g., 150 mM NaCl) to reduce electrostatic interactions with the column.[3] For hydrophobic peptides, the addition of a small amount of an organic solvent may be necessary.

    • Column Selection: Ensure the pore size of the SEC column is appropriate for the size of the this compound monomer and its expected aggregates.[10][11]

Quantitative Data Summary

The following table summarizes common excipients used to prevent peptide aggregation and their typical concentration ranges. The optimal concentration for this compound should be determined experimentally.

Excipient CategoryExample ExcipientsTypical Concentration RangePrimary Mechanism of Action
Surfactants Polysorbate 20, Polysorbate 80, Poloxamer 1880.01% - 0.1%Reduce surface-induced aggregation and can solubilize aggregates.[1][12][13]
Sugars/Polyols Sucrose, Trehalose, Mannitol1% - 10%Stabilize the native conformation of the peptide through preferential exclusion.[6]
Amino Acids Arginine, Glycine, Proline10 mM - 250 mMCan suppress aggregation by various mechanisms, including direct interaction and increasing salvation.
Salts Sodium Chloride50 mM - 200 mMModulate electrostatic interactions to prevent aggregation.[14]
Buffers Acetate, Citrate, Histidine, Phosphate10 mM - 50 mMMaintain a stable pH away from the isoelectric point.[1][5]

Experimental Protocols

Protocol 1: Detection of Aggregation using Dynamic Light Scattering (DLS)

Objective: To assess the size distribution and homogeneity of this compound in solution.

Methodology:

  • Sample Preparation:

    • Prepare the this compound solution in the desired buffer. A typical concentration for DLS analysis is 0.2-1 mg/mL.[15]

    • Filter the sample through a 0.22 µm syringe filter into a clean, dust-free cuvette.[7]

    • Also prepare a filtered buffer blank for background measurement.

  • Instrument Setup:

    • Turn on the DLS instrument and allow the laser to stabilize.

    • Set the measurement temperature to the desired value (e.g., 25°C).

  • Data Acquisition:

    • Measure the buffer blank to ensure there is no contamination.

    • Place the this compound sample in the instrument.

    • Perform multiple measurements (e.g., 10-20 runs) to ensure reproducibility.

  • Data Analysis:

    • Analyze the correlation function to obtain the hydrodynamic radius (Rh) and the polydispersity index (PDI).

    • A monomodal peak with a low PDI (<0.2) generally indicates a homogenous, non-aggregated sample.[4] The presence of larger species or a high PDI suggests aggregation.

Protocol 2: Quantification of Aggregates using Size Exclusion Chromatography (SEC)

Objective: To separate and quantify soluble aggregates of this compound.

Methodology:

  • Sample Preparation:

    • Prepare the this compound sample at a known concentration (e.g., 1 mg/mL) in the mobile phase.[3]

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: Select a column with a pore size suitable for separating the this compound monomer from its aggregates (e.g., 150-300 Å).[10][11]

    • Mobile Phase: An aqueous buffer (e.g., 100 mM sodium phosphate) with an appropriate salt concentration (e.g., 150 mM NaCl) at a specific pH (e.g., 6.8-7.4).[3][9]

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV absorbance at 214 nm or 280 nm.

  • Data Acquisition:

    • Inject a known volume of the prepared sample.

    • Record the chromatogram. Aggregates, being larger, will elute earlier than the monomer.

  • Data Analysis:

    • Integrate the peak areas for the monomer and any high-molecular-weight species.

    • Calculate the percentage of aggregates as follows: % Aggregates = (Area of HMW Peaks / Total Area of All Peaks) x 100

Visualizations

Troubleshooting_Workflow cluster_causes Potential Causes cluster_solutions Solutions start Start: this compound Aggregation Observed visual_inspection Visual Inspection (Precipitation/Cloudiness?) start->visual_inspection dls Dynamic Light Scattering (High PDI/Multiple Peaks?) start->dls sec Size Exclusion Chromatography (HMW Peaks?) start->sec cause_conc High Concentration visual_inspection->cause_conc cause_ph Suboptimal pH visual_inspection->cause_ph cause_buffer Inappropriate Buffer dls->cause_buffer cause_temp Temperature Stress sec->cause_temp solution_conc Optimize Concentration cause_conc->solution_conc solution_ph Adjust pH cause_ph->solution_ph solution_temp Control Temperature cause_temp->solution_temp solution_buffer Screen Buffers cause_buffer->solution_buffer solution_excipients Add Stabilizing Excipients cause_buffer->solution_excipients end_goal Goal: Stable this compound Solution solution_conc->end_goal solution_ph->end_goal solution_temp->end_goal solution_buffer->end_goal solution_excipients->end_goal

Caption: A workflow for troubleshooting this compound aggregation.

Surfactant_Mechanism cluster_unfolded Unfolded Protein cluster_surfactant Surfactant Molecule cluster_complex Protein-Surfactant Complex unfolded_protein Hydrophobic Patch Hydrophilic Region protein_surfactant_complex Hydrophobic Patch (Shielded) Hydrophilic Region unfolded_protein:hydrophobic->protein_surfactant_complex:hydrophobic Surfactant interaction surfactant Hydrophilic Head Hydrophobic Tail

Caption: Mechanism of surfactant-mediated stabilization of proteins.

Formulation_Decision_Tree start Start: Develop Stable This compound Formulation ph_optimization Is aggregation pH-dependent? start->ph_optimization ionic_strength Is aggregation sensitive to ionic strength? ph_optimization->ionic_strength No adjust_ph Adjust pH away from pI ph_optimization->adjust_ph Yes surface_effects Is aggregation induced by surfaces? ionic_strength->surface_effects No add_salt Add Salt (e.g., NaCl) ionic_strength->add_salt Yes add_surfactant Add Surfactant (e.g., Polysorbate 20) surface_effects->add_surfactant Yes final_formulation Optimized Formulation surface_effects->final_formulation No adjust_ph->ionic_strength add_salt->surface_effects add_surfactant->final_formulation

Caption: Decision tree for selecting formulation strategies.

References

Technical Support Center: Optimizing AVLX-125 Incubation Time for Co-Immunoprecipitation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the incubation time of AVLX-125 for co-immunoprecipitation (Co-IP) experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of optimizing this compound incubation time in a Co-IP experiment?

The primary goal is to determine the optimal duration of this compound treatment that effectively disrupts the interaction between the target protein (bait) and its binding partner (prey) without causing off-target effects or significant changes in protein expression levels. This ensures that the observed reduction in co-precipitated prey protein is a direct result of the inhibitor's activity on the specific protein-protein interaction (PPI).

Q2: What are the key considerations before starting an this compound incubation time-course experiment?

Before initiating a time-course experiment, it is crucial to have a validated Co-IP protocol for your bait and prey proteins. This includes having a highly specific antibody for the bait protein, optimized lysis and wash buffer conditions, and established positive and negative controls.[1][2] It is also important to have preliminary data on the cytotoxicity of this compound to ensure that the chosen concentrations and incubation times do not lead to significant cell death, which could confound the results.

Q3: How can I assess the effect of this compound on protein expression levels?

To ensure that this compound is not altering the expression levels of the bait or prey proteins, it is essential to perform a western blot analysis on the input lysates from each time point of the incubation. The protein levels should remain relatively constant across all time points. A significant decrease in the expression of either protein could indicate protein degradation or a cytotoxic effect of the compound.

Q4: What are appropriate positive and negative controls for this experiment?

  • Positive Control: A Co-IP performed on cells treated with a vehicle (e.g., DMSO) for the longest incubation time. This sample should show a strong interaction between the bait and prey proteins.

  • Negative Control: A Co-IP using a non-specific IgG antibody from the same host species as the bait antibody.[3] This control helps to identify non-specific binding to the beads or the antibody.[1] Another negative control is to perform the Co-IP on a cell line that does not express the bait or prey protein.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No disruption of the protein-protein interaction is observed at any this compound incubation time point. The incubation time might be too short for this compound to effectively enter the cells and engage its target.Extend the range of incubation times (e.g., up to 24 hours).
The concentration of this compound may be too low.Perform a dose-response experiment to determine the optimal concentration of this compound.
The protein-protein interaction is very strong and may not be easily disrupted by the inhibitor.Consider using more stringent wash buffers to weaken the interaction and enhance the effect of the inhibitor.[4]
Significant decrease in bait or prey protein levels in the input lysates at longer incubation times. This compound may be causing protein degradation or cellular toxicity.Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to assess the cytotoxicity of this compound at different concentrations and incubation times. Reduce the incubation time or concentration to a non-toxic level.
The vehicle (e.g., DMSO) may be causing cellular stress at longer incubation times.Ensure the final concentration of the vehicle is low (typically <0.1%) and consistent across all samples.
High background or non-specific binding in the Co-IP results. The antibody concentration may be too high, leading to non-specific interactions.[5]Titrate the antibody to determine the lowest concentration that provides a good signal-to-noise ratio.
Insufficient washing of the immunoprecipitated complexes.Increase the number of wash steps or the stringency of the wash buffer (e.g., by increasing the detergent or salt concentration).[4]
Non-specific binding of proteins to the beads.Pre-clear the cell lysate with beads before adding the specific antibody.[3] Block the beads with a blocking agent like BSA before use.[6]
Inconsistent results between replicate experiments. Variability in cell culture conditions, such as cell density or passage number.Standardize cell culture procedures and use cells within a narrow passage number range for all experiments.
Inconsistent timing of this compound addition or cell harvesting.Ensure precise timing for all experimental steps.
Pipetting errors or variations in reagent concentrations.Calibrate pipettes regularly and prepare fresh reagents for each experiment.

Experimental Protocols

Detailed Protocol for Optimizing this compound Incubation Time

This protocol outlines the steps to determine the optimal incubation time for this compound in a Co-IP experiment.

1. Cell Culture and Treatment: a. Plate cells at a density that will result in 80-90% confluency at the time of harvesting. b. Treat the cells with the predetermined optimal concentration of this compound for a range of time points (e.g., 0, 2, 4, 8, 12, and 24 hours). Include a vehicle-treated control for the longest time point.

2. Cell Lysis: a. After incubation, wash the cells twice with ice-cold PBS. b. Add ice-cold IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors) to the cells.[7] c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes with occasional vortexing.[8] e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris. f. Transfer the supernatant (cleared lysate) to a new pre-chilled tube.

3. Pre-clearing the Lysate (Optional but Recommended): a. Add protein A/G beads to the cleared lysate and incubate with gentle rotation for 1 hour at 4°C to reduce non-specific binding.[3] b. Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.

4. Immunoprecipitation: a. Reserve a small aliquot of the pre-cleared lysate as the "input" control. b. Add the primary antibody specific to the bait protein to the remaining lysate. c. Incubate with gentle rotation for 4 hours to overnight at 4°C.[7] d. Add pre-washed protein A/G beads to the lysate-antibody mixture. e. Incubate with gentle rotation for an additional 1-2 hours at 4°C.

5. Washing: a. Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C. b. Discard the supernatant and wash the beads three to five times with ice-cold IP lysis buffer.[7] With each wash, resuspend the beads and then pellet them.

6. Elution: a. After the final wash, remove all supernatant. b. Elute the immunoprecipitated proteins by adding 2X Laemmli sample buffer to the beads and boiling for 5-10 minutes. c. Pellet the beads by centrifugation and collect the supernatant containing the eluted proteins.

7. Western Blot Analysis: a. Separate the eluted proteins and the input lysates by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Probe the membrane with primary antibodies against the bait and prey proteins. d. Incubate with the appropriate HRP-conjugated secondary antibodies. e. Detect the signal using an enhanced chemiluminescence (ECL) substrate. f. Quantify the band intensities to determine the amount of co-precipitated prey protein relative to the immunoprecipitated bait protein at each time point.

Data Presentation

Table 1: Hypothetical Results of this compound Incubation Time-Course Co-IP

Incubation Time (hours)Bait Protein IP (Arbitrary Units)Co-IP'd Prey Protein (Arbitrary Units)Prey/Bait Ratio% Inhibition of Interaction
0 (Vehicle)10,0008,5000.850%
29,8006,5000.6622.4%
410,2004,3000.4250.6%
89,9002,1000.2175.3%
1210,1001,0000.1088.2%
249,7009500.1088.2%

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis cell_culture Cell Culture avlx_treatment This compound Time-Course Treatment (0, 2, 4, 8, 12, 24h) cell_culture->avlx_treatment cell_lysis Cell Lysis avlx_treatment->cell_lysis pre_clearing Pre-clearing Lysate cell_lysis->pre_clearing ip_antibody Incubate with Bait Antibody pre_clearing->ip_antibody bead_incubation Incubate with Protein A/G Beads ip_antibody->bead_incubation washing Wash Beads bead_incubation->washing elution Elute Proteins washing->elution sds_page SDS-PAGE elution->sds_page western_blot Western Blot sds_page->western_blot quantification Densitometry & Analysis western_blot->quantification

Caption: Workflow for optimizing this compound incubation time.

signaling_pathway cluster_pathway Hypothetical Signaling Pathway receptor Receptor kinase_a Kinase A receptor->kinase_a Activates bait Bait Protein kinase_a->bait Phosphorylates prey Prey Protein bait->prey Binds downstream Downstream Signaling prey->downstream Activates avlx This compound avlx->bait Inhibits Binding

Caption: Hypothetical pathway showing this compound action.

References

interpreting unexpected results with AVLX-125 treatment

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: OGI-X Treatment

Disclaimer: The compound "AVLX-125" is not found in publicly available scientific literature or clinical trial databases. This technical support guide has been created using a hypothetical O-GlcNAcase (OGA) inhibitor, "OGI-X," to provide a framework for interpreting unexpected results based on the known pharmacology of this drug class.

This guide is intended for researchers, scientists, and drug development professionals. Below are frequently asked questions (FAQs) and troubleshooting guides to address specific issues you may encounter during your experiments with OGI-X.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for OGI-X?

A1: OGI-X is a potent and selective inhibitor of O-GlcNAcase (OGA), the enzyme responsible for removing O-linked β-N-acetylglucosamine (O-GlcNAc) from serine and threonine residues of nuclear and cytoplasmic proteins.[1] By inhibiting OGA, OGI-X increases the overall levels of protein O-GlcNAcylation, a post-translational modification involved in various cellular processes, including signal transduction and transcription.[1]

Q2: What is the expected outcome of OGI-X treatment in a neurodegenerative disease model (e.g., Alzheimer's disease)?

A2: In the context of neurodegenerative diseases like Alzheimer's, the primary expected outcome is the modulation of tau protein pathology.[1] Increased O-GlcNAcylation of tau is thought to inhibit its hyperphosphorylation, a key step in the formation of neurofibrillary tangles.[1][2] Therefore, the anticipated results are a decrease in the phosphorylation of tau at specific pathological epitopes and a subsequent reduction in tau aggregation.[1]

Q3: Are there any known off-target effects or complex cellular responses to OGA inhibitors?

A3: Yes, the O-GlcNAc modification is widespread and affects thousands of proteins. Broadly increasing O-GlcNAcylation can have complex and sometimes unexpected effects. For instance, some studies have reported that while phosphorylation decreases at some tau sites, it may increase at others following OGA inhibitor treatment.[2][3] Additionally, the effects of OGA inhibitors on other cellular processes like autophagy are still under investigation, with some studies reporting enhancement and others showing impairment of the autophagic flux.[4][5][6] Chronic inhibition may also lead to compensatory changes in the expression of OGA and O-GlcNAc Transferase (OGT).[7]

Troubleshooting Guides for Unexpected Results

Issue 1: No Increase in Global O-GlcNAcylation Observed After OGI-X Treatment

You've treated your cells with OGI-X and, upon performing a Western blot with a pan-O-GlcNAc antibody, you do not see the expected increase in signal compared to the vehicle control.

start Start: No increase in O-GlcNAcylation q1 Is the OGI-X reagent viable? start->q1 s1 Check storage conditions. Prepare fresh stock solution. Verify powder integrity. q1->s1 No q2 Is the experimental protocol optimal? q1->q2 Yes s1->q2 s2 Titrate OGI-X concentration. Optimize treatment duration. Ensure proper cell density. q2->s2 No q3 Is the Western Blot protocol for O-GlcNAc optimized? q2->q3 Yes s2->q3 s3 Validate pan-O-GlcNAc antibody. Use a positive control (e.g., Thiamet G). Optimize transfer conditions. q3->s3 No end Successful Detection of O-GlcNAcylation q3->end Yes s3->end

Caption: Troubleshooting workflow for absent O-GlcNAcylation signal.

Possible Cause Recommended Action
Reagent Integrity Prepare Fresh Stock: OGI-X in solution may degrade over time. Prepare a fresh stock solution from powder. Ensure the stock solvent (e.g., DMSO) is anhydrous.
Verify Storage: Confirm that both the powder and stock solutions have been stored at the recommended temperature and protected from light.
Experimental Conditions Titrate Concentration: The effective concentration of OGI-X can be cell-type dependent. Perform a dose-response experiment to determine the optimal concentration (e.g., 10 nM to 10 µM).
Optimize Duration: The increase in O-GlcNAcylation is time-dependent. Conduct a time-course experiment (e.g., 1, 6, 12, 24 hours) to identify the optimal treatment duration.
Cell Health and Density: Ensure cells are healthy, within a low passage number, and not over-confluent, as these factors can affect cellular metabolism and drug response.[8][9]
Western Blotting Technique Antibody Validation: The detection of O-GlcNAc can be challenging.[9] Ensure your primary pan-O-GlcNAc antibody is validated for Western blotting. Run a positive control, such as lysates from cells treated with a well-characterized OGA inhibitor like Thiamet G.[9]
Competitive Inhibition Control: To confirm antibody specificity, incubate the primary antibody with a high concentration (0.5-1 M) of N-acetylglucosamine before adding it to the membrane.[9] This should result in a significant loss of signal.
Transfer Efficiency: O-GlcNAcylated proteins span a wide range of molecular weights. Ensure your transfer conditions are optimized for broad protein transfer. Check transfer efficiency with a total protein stain like Ponceau S.[10]
Issue 2: Unexpected Changes in Tau Phosphorylation

You observe that while phosphorylation at a key site like Ser262 is decreased as expected, phosphorylation at another site, such as Ser396, is unexpectedly increased.

OGIX OGI-X OGA OGA OGIX->OGA OGlcNAc Protein O-GlcNAcylation OGA->OGlcNAc removal Tau Tau Protein OGlcNAc->Tau modifies Kinases Kinases (e.g., GSK-3β) OGlcNAc->Kinases Indirect Activation pTau_Dec pTau (e.g., Thr181) DECREASED Tau->pTau_Dec Direct Inhibition pTau_Inc pTau (e.g., Ser396) INCREASED Tau->pTau_Inc Kinases->Tau

Caption: Bidirectional effects of OGA inhibition on Tau phosphorylation.

Possible Cause Recommended Action
Dose-Dependent Kinase Activation High concentrations of OGA inhibitors have been reported to cause indirect effects on major tau kinases, such as GSK-3β.[2][3] This can lead to increased phosphorylation at kinase-specific sites, overriding the direct protective effect of O-GlcNAcylation.
Action: Re-run the experiment using a lower concentration of OGI-X. A full dose-response curve for multiple phosphorylation sites is recommended to find a therapeutic window where protective effects are maximized and off-target kinase activation is minimized.
Cell-Type Specific Signaling The balance of kinases and phosphatases can vary significantly between different cell types (e.g., primary neurons vs. immortalized cell lines), leading to different net effects on tau phosphorylation.[2]
Action: If using a cell line, confirm the finding in a more physiologically relevant model, such as iPSC-derived neurons or primary neuronal cultures.
Time-Dependent Effects The cellular response to OGA inhibition can be dynamic. Initial direct effects on tau O-GlcNAcylation may be followed by secondary, indirect effects on signaling cascades that regulate kinases.
Action: Perform a detailed time-course experiment (e.g., 6, 12, 24, 48 hours) and analyze multiple phospho-tau sites at each time point to understand the kinetics of the response.
  • Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane on a 10% polyacrylamide gel.

  • Transfer: Transfer proteins to a PVDF membrane. Confirm transfer with Ponceau S staining.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST. Use antibodies specific to different phospho-tau sites (e.g., AT8 for Ser202/Thr205, PHF-1 for Ser396/Ser404) and a total tau antibody for normalization.

  • Washing: Wash the membrane 3x for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize bands using an ECL substrate and an appropriate imaging system. Quantify band intensity and normalize phospho-tau signals to total tau.

Issue 3: Contradictory Results in Autophagy Assays

You are investigating the effect of OGI-X on autophagy. After treatment, you observe an accumulation of the autophagosome marker LC3-II, which could mean either autophagy induction or a blockage of autophagic flux.

start Start: LC3-II Accumulation Observed q1 Was a lysosomal inhibitor used? start->q1 s1 Perform Autophagic Flux Assay q1->s1 No res1 Result 1: Further increase in LC3-II with OGI-X + Inhibitor s1->res1 res2 Result 2: No further increase in LC3-II with OGI-X + Inhibitor s1->res2 conc1 Conclusion: Autophagy is INDUCED res1->conc1 conc2 Conclusion: Autophagic Flux is BLOCKED res2->conc2

Caption: Logic for dissecting autophagy induction vs. blockage.

Possible Cause Recommended Action
Ambiguous LC3-II Signal An increase in LC3-II is not sufficient to conclude that autophagy is induced. It can also signify a blockage in the fusion of autophagosomes with lysosomes or impaired lysosomal degradation.[11] This is a known point of contention in studies with OGA inhibitors.[4][5]
Action: Perform an Autophagic Flux Assay. This is the definitive method to resolve the ambiguity. Treat cells with OGI-X in the presence and absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) for the last 2-4 hours of the experiment.
* If flux is induced: The amount of LC3-II will be significantly higher in the "OGI-X + Inhibitor" group compared to the "Inhibitor alone" group.
* If flux is blocked: The amount of LC3-II will be similar between the "OGI-X + Inhibitor" and "Inhibitor alone" groups.
SQSTM1/p62 Levels The protein p62 is a cargo receptor that is degraded during autophagy. Its levels should decrease if autophagic flux is induced.
Action: Monitor p62 Levels. In parallel with LC3-II, probe your Western blots for p62. A decrease in p62 levels alongside an increase in LC3-II is a strong indicator of autophagy induction.[6] Conversely, an accumulation of both proteins suggests a blockage.
Treatment Group LC3-II Level (Normalized) p62/SQSTM1 Level (Normalized) Interpretation
Vehicle1.01.0Basal Autophagy
OGI-X (1 µM)2.50.5Autophagy Induction
Bafilomycin A1 (100 nM)3.03.5Basal Flux Blocked
OGI-X + Bafilomycin A15.53.8Induced Flux
------------
Vehicle1.01.0Basal Autophagy
OGI-X (1 µM)2.52.8Ambiguous
Bafilomycin A1 (100 nM)3.03.5Basal Flux Blocked
OGI-X + Bafilomycin A13.23.9Autophagy Blockage

References

Technical Support Center: AVLX-125 Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available stability and storage data for AVLX-125 are limited. The following guide is based on general best practices for small molecule inhibitors and provides a framework for establishing compound stability in your own laboratory setting.

Frequently Asked Questions (FAQs)

Q1: How should I store the lyophilized powder of this compound?

A1: For long-term storage, lyophilized this compound should be stored at -20°C or -80°C, protected from light and moisture.[1][2][3][4][5] Many small molecules are stable for extended periods when stored as a dry powder under these conditions.[1][5][6] Upon receiving, it is recommended to transfer the product to the appropriate low-temperature storage as soon as possible, even if it was shipped at ambient temperature.[1][3][7]

Q2: What is the recommended solvent for reconstituting this compound?

Q3: How should I store the reconstituted stock solution of this compound?

A3: Stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles.[1][5][6][8][9] These aliquots should be stored at -20°C or -80°C in tightly sealed vials.[1][6][7] When stored properly, DMSO stock solutions of many small molecules can be stable for up to 3-6 months.[1][7]

Q4: My this compound solution appears to have precipitated after dilution in aqueous buffer. What should I do?

A4: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue for hydrophobic compounds.[7] To resolve this, you can try vortexing or sonicating the solution.[6][7] It is also recommended to make initial serial dilutions in DMSO before the final dilution into your aqueous buffer. The final concentration of DMSO in your experimental medium should typically be kept below 0.5% to avoid solvent-induced toxicity.[8][9]

Q5: I am observing inconsistent results in my experiments with this compound. Could this be a stability issue?

A5: Inconsistent results can stem from several factors, including compound degradation.[8] If you suspect stability issues, it is crucial to verify the integrity of your compound.[8] This can be done by performing a stability assessment using a method like HPLC-MS to check for the presence of degradation products. It is also good practice to run positive and negative controls in your experiments to ensure that the observed effects are due to the compound's activity.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Compound will not dissolve Incorrect solvent; compound has degraded and become insoluble.Confirm the recommended solvent from the supplier if possible. Try gentle warming (not exceeding 50°C) or sonication.[6] If solubility issues persist, consider the compound may be compromised.
Loss of biological activity Degradation of the compound in stock solution or working solution.Prepare a fresh stock solution from lyophilized powder. Perform a dose-response curve to see if a higher concentration is needed. If possible, analyze the stock solution by HPLC-MS to check for degradation.
Inconsistent results between experiments Repeated freeze-thaw cycles of the stock solution; instability in the experimental medium.Always use fresh aliquots for each experiment. Determine the stability of this compound in your specific cell culture medium or buffer over the time course of your experiment.
High background or off-target effects Compound precipitation at the working concentration; high concentration of solvent (e.g., DMSO).Visually inspect the working solution for precipitates. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%).[8][9] Consider using a structurally distinct inhibitor for the same target to validate on-target effects.[10]

Experimental Protocols

Protocol: Assessing the Stability of this compound in Solution via HPLC-MS

This protocol outlines a general method to determine the stability of this compound in a chosen solvent or buffer over time.

1. Preparation of this compound Stock and Working Solutions:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • From this stock, prepare working solutions at a relevant experimental concentration (e.g., 100 µM) in both DMSO and your final experimental buffer (e.g., PBS or cell culture medium).

2. Incubation Conditions:

  • Aliquot the working solutions into separate vials for each time point and condition.

  • Incubate the vials at different temperatures relevant to your experimental procedures (e.g., 4°C, room temperature, 37°C).

3. Time Points for Analysis:

  • Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • The T=0 sample will serve as the baseline for 100% compound integrity.

4. Sample Analysis by HPLC-MS:

  • At each time point, inject an appropriate volume of the sample into an HPLC-MS system.

  • Use a suitable C18 reverse-phase column.[11]

  • Employ a gradient elution method, for example, with water and acetonitrile, both containing 0.1% formic acid.

  • Monitor the degradation of this compound by observing the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

  • Plot the percentage of remaining this compound against time for each condition to determine the stability profile.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO prep_working Dilute to Working Concentration (e.g., 100 µM in Buffer/DMSO) prep_stock->prep_working incubate_conditions Incubate at Different Temperatures (4°C, RT, 37°C) prep_working->incubate_conditions time_points Collect Samples at Time Points (0, 2, 4, 8, 24, 48h) incubate_conditions->time_points hplc_ms Analyze by HPLC-MS time_points->hplc_ms data_analysis Calculate % Remaining vs. T=0 hplc_ms->data_analysis

Caption: Workflow for assessing this compound stability.

troubleshooting_workflow start Inconsistent Experimental Results check_stock Check Stock Solution: - Age of stock? - Freeze-thaw cycles? start->check_stock new_stock Prepare Fresh Stock from Lyophilized Powder check_stock->new_stock Old or Multiple Thaws check_protocol Review Experimental Protocol: - Correct concentration? - Buffer compatibility? check_stock->check_protocol Fresh Stock rerun_exp1 Rerun Experiment new_stock->rerun_exp1 stability_test Perform Stability Test in Experimental Buffer check_protocol->stability_test Protocol OK off_target Consider Off-Target Effects or Assay Interference check_protocol->off_target Potential Issues Found rerun_exp2 Rerun Experiment stability_test->rerun_exp2

Caption: Troubleshooting inconsistent results with this compound.

References

Technical Support Center: Troubleshooting Inconsistent AVLX-125 Results in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AVLX-125. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during cell-based assays involving this compound.

Disclaimer: Publicly available information on this compound is limited. This guide is based on the established mechanism of action of similar compounds from Anavex Life Sciences, which are known to be sigma-1 receptor (S1R) agonists.[1][2][3] The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum (ER) that modulates a variety of cellular processes, including calcium homeostasis, mitochondrial function, and cellular stress responses.[3] Therefore, the troubleshooting advice provided here assumes that this compound acts as a sigma-1 receptor agonist. Always optimize protocols for your specific cell line and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: Based on related compounds, this compound is presumed to be a sigma-1 receptor (S1R) agonist. S1R activation is associated with neuroprotective effects, reduction of oxidative stress, and protection of mitochondrial function.[3] Assays for this compound should ideally measure endpoints related to these activities.

Q2: Which cell lines are most suitable for this compound studies?

A2: The choice of cell line is critical and should be guided by your research question. Neuronal cell lines (e.g., SH-SY5Y, HT22), glial cells, or primary neurons are often used for studying neuroprotective compounds.[4][5] It is essential to select a cell line that expresses the sigma-1 receptor at sufficient levels.

Q3: How can I minimize the "edge effect" in my microplate assays?

A3: The edge effect, where wells on the perimeter of a microplate show different results from interior wells, is often due to increased evaporation and temperature gradients. To mitigate this, avoid using the outer wells for experimental samples. Instead, fill them with sterile water, media, or phosphate-buffered saline (PBS) to create a humidity barrier. Using plate sealers can also help minimize evaporation during long incubations.

Q4: Does the passage number of my cells affect the results?

A4: Yes, the passage number can significantly impact experimental outcomes. Cell lines can undergo changes in their characteristics with increasing passage numbers, which can alter their response to stimuli. It is best practice to use cells within a defined, low passage number range and to establish a master and working cell bank system.

Troubleshooting Guide

Issue 1: High Variability Between Replicate Wells

Symptoms:

  • Large standard deviations between replicate wells.

  • Inconsistent dose-response curves.

Potential Cause Recommended Solution
Inconsistent Cell Seeding Ensure the cell suspension is thoroughly mixed before and during plating. Use a multichannel pipette for seeding and verify that all tips dispense equal volumes. Allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to promote even cell distribution.
Pipetting Errors Calibrate pipettes regularly. Use the appropriate pipette for the volume being dispensed and pre-wet the pipette tips before aspirating reagents.
Edge Effects As mentioned in the FAQs, avoid using the outer wells of the plate for samples. Fill them with a buffer to maintain humidity.
Issue 2: Inconsistent Dose-Response Curves

Symptoms:

  • The shape of the dose-response curve changes between experiments.

  • Difficulty in determining a reliable EC50 value.

Potential Cause Recommended Solution
Inaccurate Compound Dilutions Prepare fresh serial dilutions of this compound for each experiment from a concentrated stock solution. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.1%).
Cell Density Affecting Compound Response Optimize the cell seeding density to ensure cells are in the logarithmic growth phase during treatment. Overly confluent or sparse cultures can respond differently to the compound.
Inconsistent Incubation Time Use a multichannel pipette for adding the compound to minimize timing differences between wells. For longer incubations, ensure consistent timing for all plates.
Issue 3: Low Signal or No Response to this compound

Symptoms:

  • The assay signal is weak or indistinguishable from the background.

  • No significant difference is observed between untreated and this compound-treated cells.

Potential Cause Recommended Solution
Low Sigma-1 Receptor Expression Confirm that your chosen cell line expresses the sigma-1 receptor at a functional level. This can be verified by Western blot or qPCR.
Suboptimal Reagent Concentration Titrate key reagents, such as detection substrates or antibodies, to determine the optimal concentration for your assay.
Incorrect Incubation Times Optimize the incubation times for both the this compound treatment and the final reagent addition. The kinetics of the cellular response may vary depending on the cell type and the specific endpoint being measured.
Degraded Reagents Check the expiration dates of all reagents and store them according to the manufacturer's instructions.

Experimental Protocols

Protocol 1: Cell Viability Assay (Resazurin-Based)

This protocol provides a general method for assessing cell viability, which can be adapted to measure the protective effects of this compound against a cellular stressor.

Materials:

  • Cells of interest (e.g., SH-SY5Y)

  • Complete growth medium

  • This compound

  • Cellular stressor (e.g., hydrogen peroxide, glutamate)

  • 96-well clear-bottom black plates

  • Resazurin-based viability reagent

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Prepare a cell suspension at the desired concentration (e.g., 1 x 10^5 cells/mL).

    • Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate.

    • Add 100 µL of sterile PBS to the outer 36 wells to minimize edge effects.

  • Cell Culture:

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • This compound Pre-treatment:

    • Prepare serial dilutions of this compound in complete growth medium.

    • Remove the old medium and add 90 µL of the this compound dilutions to the appropriate wells. Include a vehicle control (medium with the same concentration of solvent as the compound).

    • Incubate for the desired pre-treatment time (e.g., 1-24 hours).

  • Induction of Cellular Stress:

    • Prepare the cellular stressor at 10X the final desired concentration in complete growth medium.

    • Add 10 µL of the 10X stressor solution to the wells. Add 10 µL of medium to the no-stress control wells.

    • Incubate for the required duration to induce cell death (e.g., 24 hours).

  • Viability Measurement:

    • Add 20 µL of the resazurin-based reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure fluorescence at the appropriate excitation and emission wavelengths (e.g., 560 nm Ex / 590 nm Em).

Protocol 2: Mitochondrial Activity Assay (MTT)

This assay measures the metabolic activity of mitochondria, a key target of sigma-1 receptor agonists.

Materials:

  • Cells of interest

  • Complete growth medium

  • This compound

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1-4 from the Cell Viability Assay protocol, using a clear 96-well plate.

  • MTT Addition:

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • Add 100 µL of solubilization buffer to each well.

    • Mix thoroughly on an orbital shaker for 5-15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

Visualizations

G cluster_0 This compound Signaling Pathway (Hypothesized) This compound This compound Sigma-1 Receptor (S1R) Sigma-1 Receptor (S1R) This compound->Sigma-1 Receptor (S1R) Agonist ER Chaperone Function ER Chaperone Function Sigma-1 Receptor (S1R)->ER Chaperone Function Modulates Ca2+ Homeostasis Ca2+ Homeostasis Sigma-1 Receptor (S1R)->Ca2+ Homeostasis Regulates Mitochondrial Function Mitochondrial Function Sigma-1 Receptor (S1R)->Mitochondrial Function Supports Cellular Stress Response Cellular Stress Response ER Chaperone Function->Cellular Stress Response Ca2+ Homeostasis->Mitochondrial Function Neuroprotection Neuroprotection Mitochondrial Function->Neuroprotection Cellular Stress Response->Neuroprotection

Caption: Hypothetical signaling pathway for this compound as a sigma-1 receptor agonist.

G cluster_1 Troubleshooting Workflow for Inconsistent Results Inconsistent Results Inconsistent Results Check Cell Culture Check Cell Culture Inconsistent Results->Check Cell Culture Is cell health optimal? Review Assay Protocol Review Assay Protocol Check Cell Culture->Review Assay Protocol Yes Optimize Cell Culture Optimize cell density, passage number, etc. Check Cell Culture->Optimize Cell Culture No Evaluate Reagents Evaluate Reagents Review Assay Protocol->Evaluate Reagents Is protocol consistent? Standardize Protocol Standardize pipetting, incubation times, etc. Review Assay Protocol->Standardize Protocol No Consistent Results Consistent Results Evaluate Reagents->Consistent Results Are reagents fresh & validated? Prepare Fresh Reagents Prepare fresh dilutions, check expiration dates. Evaluate Reagents->Prepare Fresh Reagents No Optimize Cell Culture->Inconsistent Results Standardize Protocol->Inconsistent Results Prepare Fresh Reagents->Inconsistent Results

Caption: Logical workflow for troubleshooting inconsistent assay results.

G cluster_2 Experimental Workflow for a Cell-Based Assay Start Start Cell Seeding Cell Seeding Start->Cell Seeding Incubation (24h) Incubation (24h) Cell Seeding->Incubation (24h) Compound Treatment Compound Treatment Incubation (24h)->Compound Treatment Incubation (Variable) Incubation (Variable) Compound Treatment->Incubation (Variable) Assay Reagent Addition Assay Reagent Addition Incubation (Variable)->Assay Reagent Addition Incubation (1-4h) Incubation (1-4h) Assay Reagent Addition->Incubation (1-4h) Data Acquisition Data Acquisition Incubation (1-4h)->Data Acquisition End End Data Acquisition->End

Caption: A typical experimental workflow for a cell-based assay.

References

Technical Support Center: AVLX-125 (Apilimod) Dosage Optimization for Neuroprotection in Rats

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing AVLX-125 (Apilimod) to achieve maximal neuroprotection in rat experimental models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action for neuroprotection?

A1: this compound, also known as Apilimod, is a potent and selective inhibitor of phosphoinositide kinase, FYVE-type zinc finger containing (PIKfyve). Its neuroprotective effects are primarily attributed to the following mechanisms:

  • Enhancement of Endosomal/Lysosomal Trafficking: By inhibiting PIKfyve, Apilimod increases the levels of phosphatidylinositol 3-phosphate (PI3P). This promotes the maturation of endosomes and enhances the fusion of autophagosomes with lysosomes, thereby facilitating the clearance of aggregated proteins and damaged organelles.

  • Reduction of Excitotoxicity: Apilimod treatment has been shown to decrease the levels of glutamate receptors on the neuronal surface. This reduction in glutamate receptors can mitigate the excessive neuronal stimulation and subsequent cell death associated with excitotoxicity.

  • Anti-inflammatory Effects: Apilimod has been observed to down-regulate the expression of pro-inflammatory cytokines Interleukin-12 (IL-12) and Interleukin-23 (IL-23), which are implicated in the inflammatory cascade following neuronal injury.[1]

Q2: What is a recommended starting dose for this compound in a rat neuroprotection study?

A2: Based on preclinical studies, a starting oral dose of 10 mg/kg has shown significant neuroprotective effects in a rat model of ischemic stroke.[2][3] However, the optimal dose may vary depending on the specific animal model and the desired therapeutic window. It is advisable to perform a dose-response study to determine the most effective dose for your specific experimental conditions.

Q3: What are the different administration routes for this compound in rodent studies?

A3: this compound (Apilimod) has been administered via two primary routes in rodent studies:

  • Oral Gavage: This is the most common and clinically relevant route of administration.

  • Direct Brain Infusion: In some mechanistic studies, direct infusion into specific brain regions (e.g., hippocampus) has been used to study localized effects.

Q4: What are the expected neuroprotective outcomes of this compound treatment in rats?

A4: In a rat model of ischemic stroke, treatment with Apilimod has been shown to:

  • Prevent blood-brain barrier damage.[1]

  • Reduce the number of apoptotic (dead) cells in the brain.[1]

  • Decrease the levels of inflammatory markers IL-12 and IL-23.[1]

  • Ameliorate neurological deficits.[3]

  • Reduce oxidative stress markers.[3]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Lack of Neuroprotective Effect - Suboptimal Dosage: The dose of this compound may be too low for the specific model of neurodegeneration. - Inappropriate Timing of Administration: The therapeutic window for neuroprotection might have been missed. - Poor Bioavailability: Issues with the formulation or administration technique may be affecting drug absorption.- Conduct a dose-response study to identify the optimal dosage for your model. - Adjust the timing of the first dose relative to the induced neuronal injury. In the ischemic stroke model, administration occurred 3 hours post-reperfusion.[1] - Ensure proper formulation and administration techniques. Consider pharmacokinetic studies to assess drug levels in the brain.
Observed Toxicity or Adverse Events - High Dosage: The administered dose may be approaching toxic levels.- Reduce the dosage of this compound. - Monitor animals closely for any signs of distress or adverse effects.
Variability in Experimental Results - Inconsistent Drug Administration: Variations in gavage technique or infusion placement can lead to inconsistent drug delivery. - Biological Variability: Inherent differences between individual animals.- Ensure all researchers are proficient in the administration technique. For infusions, use stereotaxic guidance for accuracy. - Increase the number of animals per group to improve statistical power.

Data Presentation

Table 1: Summary of this compound (Apilimod) Dosages in Preclinical Neuroprotection and Other In Vivo Studies

Animal ModelAdministration RouteDosageObserved Effects
Rat (Ischemic Stroke)Oral10 mg/kgNeuroprotection, reduced apoptosis, decreased inflammation.[2][3]
Mouse (FTD/ALS)Intracerebroventricular Infusion0.5, 3, or 20 µMDose-dependent reduction in NMDA-induced neurodegeneration.
Mouse (Lymphoma Xenograft)Oral60 mg/kg (dimesylate salt)Anti-tumor activity.

Experimental Protocols

Detailed Methodology for Focal Cerebral Ischemia/Reperfusion Injury in Rats and this compound Administration

This protocol is adapted from a study demonstrating the neuroprotective effects of Apilimod in a rat model of stroke.[1]

  • Animal Model:

    • Adult male Sprague-Dawley rats (250 ± 20g) are used.

    • Animals are housed under standard laboratory conditions with free access to food and water.

  • Induction of Focal Cerebral Ischemia:

    • Anesthetize the rat (e.g., with isoflurane).

    • Perform a middle cerebral artery occlusion (MCAO) for 2 hours to induce ischemia.

    • After 2 hours, withdraw the filament to allow for reperfusion of the blood vessel.

  • This compound (Apilimod) Administration:

    • At 3 hours post-reperfusion, administer Apilimod orally at a dose of 10 mg/kg.[2]

    • A vehicle control group should receive the same volume of the vehicle solution.

  • Assessment of Neuroprotection (at 24 hours post-reperfusion):

    • Neurological Deficit Scoring: Evaluate motor and neurological function using a standardized scoring system (e.g., Longa's score).[3]

    • Blood-Brain Barrier Integrity: Assessed using the Evans blue dye extravasation method.[1]

    • Apoptosis Assay: The ratio of apoptotic cells in the brain can be determined by flow cytometry.[1]

    • Biochemical Analysis: Measure levels of inflammatory cytokines (IL-12, IL-23) and markers of oxidative stress (e.g., malondialdehyde, glutathione) in brain tissue homogenates or serum using ELISA and Western blot.[1][3]

Mandatory Visualization

AVLX_125_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate Glutamate_Receptor Glutamate Receptor Glutamate->Glutamate_Receptor Excitotoxicity Excitotoxicity Glutamate_Receptor->Excitotoxicity AVLX125 This compound (Apilimod) PIKfyve PIKfyve AVLX125->PIKfyve Neuroinflammation Neuroinflammation (IL-12, IL-23) AVLX125->Neuroinflammation PI3P PI3P (Phosphatidylinositol 3-phosphate) PIKfyve->PI3P inhibits conversion to PI(3,5)P2 Endosome_Maturation Endosome Maturation & Lysosome Biogenesis PI3P->Endosome_Maturation Endosome_Maturation->Glutamate_Receptor promotes internalization Protein_Clearance Clearance of Protein Aggregates Endosome_Maturation->Protein_Clearance Neuroprotection Neuroprotection Protein_Clearance->Neuroprotection Excitotoxicity->Neuroprotection Neuroinflammation->Neuroprotection Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis (24h post-reperfusion) Animal_Model Sprague-Dawley Rats MCAO Middle Cerebral Artery Occlusion (2h) Animal_Model->MCAO Reperfusion Reperfusion MCAO->Reperfusion Treatment This compound (10 mg/kg, oral) or Vehicle (3h post-reperfusion) Reperfusion->Treatment Neuro_Scoring Neurological Scoring Treatment->Neuro_Scoring BBB_Assay Blood-Brain Barrier Integrity Treatment->BBB_Assay Apoptosis_Assay Apoptosis Analysis Treatment->Apoptosis_Assay Biochem_Assay Biochemical Analysis (Cytokines, Oxidative Stress) Treatment->Biochem_Assay

References

Navigating In Vitro Studies with UCCB01-125: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing UCCB01-125 in in vitro settings. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to help ensure the success and accuracy of your experiments while minimizing off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for UCCB01-125?

A1: UCCB01-125 is a dimeric inhibitor of Postsynaptic Density Protein-95 (PSD-95). It functions by disrupting the interaction between PSD-95 and neuronal nitric oxide synthase (nNOS), which are brought together following the activation of the N-Methyl-D-aspartate receptor (NMDAR). This targeted disruption reduces the production of nitric oxide (NO) without directly blocking the NMDAR ion channel, a mechanism aimed at avoiding the adverse cognitive and motor side effects associated with direct NMDAR antagonists.[1]

Q2: What are the known off-targets of UCCB01-125?

A2: The primary known off-targets for UCCB01-125 are other members of the membrane-associated guanylate kinase (MAGUK) family, to which PSD-95 belongs. Due to high sequence homology, UCCB01-125 binds potently to PSD-93, SAP-97, and SAP-102 in addition to PSD-95.[2] It is crucial to consider the expression levels of these MAGUK proteins in your in vitro model system, as simultaneous inhibition of these related proteins could lead to unintended biological consequences.

Q3: What is a recommended starting concentration for in vitro experiments?

A3: A specific, universally recommended starting concentration for UCCB01-125 in cell-based assays is not well-documented in publicly available literature. However, based on its low nanomolar binding affinity (Ki) for MAGUK proteins, a starting point for concentration-response experiments could be in the range of 10-100 nM. It is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental endpoint. A related dimeric PSD-95 inhibitor, UCCB01-147, has been reported to be neurotoxic at high doses in vitro, underscoring the importance of careful dose-ranging studies.[3]

Q4: How should I prepare and store UCCB01-125 stock solutions?

A4: As UCCB01-125 is a peptide-based inhibitor, it should be handled with care to avoid degradation. For initial solubilization, it is advisable to consult the manufacturer's instructions. If not provided, peptides can often be dissolved in sterile, distilled water or a dilute acidic solution. For long-term storage, it is recommended to aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working dilutions for cell culture, it is best to make serial dilutions in a compatible solvent (like DMSO) before adding to your aqueous culture medium to prevent precipitation. Most cell lines can tolerate a final DMSO concentration of up to 0.1%.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or No Inhibitory Effect 1. Inhibitor Degradation: Peptide inhibitors can be susceptible to degradation by proteases in serum-containing media or by repeated freeze-thaw cycles. 2. Suboptimal Concentration: The concentration of UCCB01-125 may be too low to effectively disrupt the PSD-95/nNOS interaction in your specific cell system. 3. Low Target Expression: The cell line used may have low endogenous expression of PSD-95 and nNOS.1. Prepare fresh stock solutions and working dilutions. When treating cells for extended periods, replenish UCCB01-125 with each media change.[4] Consider using serum-free media for the duration of the treatment if compatible with your cells. 2. Perform a dose-response experiment to determine the optimal inhibitory concentration. Start with a range from 10 nM to 1 µM. 3. Confirm the expression of PSD-95 and nNOS in your cell line using Western blot or qPCR.
Unexpected Cytotoxicity 1. High Inhibitor Concentration: As observed with the related compound UCCB01-147, high concentrations of dimeric PSD-95 inhibitors can be toxic to cells.[3] 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve UCCB01-125 may be too high.1. Perform a cell viability assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration of UCCB01-125 in your cell line. Lower the treatment concentration. 2. Ensure the final concentration of the solvent in the cell culture medium is non-toxic (typically ≤0.1% for DMSO). Include a vehicle-only control in your experiments.
Results Suggesting Off-Target Effects 1. Inhibition of other MAGUK proteins: UCCB01-125 is known to bind to other MAGUK proteins like PSD-93, SAP-97, and SAP-102.[2] These proteins have distinct as well as overlapping functions with PSD-95.1. If possible, use RNAi to specifically knock down PSD-95 and compare the phenotype to that observed with UCCB01-125 treatment. This can help to distinguish on-target from off-target effects. 2. Analyze the expression profile of all four MAGUK proteins in your cell model to understand the potential for off-target engagement.

Quantitative Data Summary

The following table summarizes the known binding affinities of UCCB01-125 and its close analog UCCB01-144 for the PDZ1-2 domains of the four PSD-95-like MAGUK proteins.

InhibitorTarget ProteinBinding Affinity (Ki)
UCCB01-125 PSD-959.5 nM[2]
PSD-936-22 nM[2]
SAP-976-22 nM[2]
SAP-1026-22 nM[2]
UCCB01-144 PSD-954.6 nM[2]
PSD-931-7 nM[2]
SAP-971-7 nM[2]
SAP-1021-7 nM[2]

Experimental Protocols

Protocol 1: In Vitro Nitric Oxide Synthase (nNOS) Activity Assay

This protocol provides a general framework for measuring the effect of UCCB01-125 on NMDA-stimulated nNOS activity in neuronal cell cultures.

Materials:

  • Neuronal cell culture (e.g., primary cortical neurons)

  • UCCB01-125

  • NMDA and glycine

  • Nitric Oxide (NO) Assay Kit (Griess Reagent-based)

  • Cell lysis buffer

  • Plate reader

Procedure:

  • Plate neuronal cells at an appropriate density and allow them to adhere and differentiate.

  • Pre-treat the cells with varying concentrations of UCCB01-125 (e.g., 10 nM, 100 nM, 1 µM) or vehicle control for a predetermined time (e.g., 1-2 hours).

  • Stimulate the cells with NMDA (e.g., 50-100 µM) and glycine (e.g., 10 µM) for a short period (e.g., 15-30 minutes) to activate the NMDAR-PSD-95-nNOS pathway.

  • Collect the cell culture supernatant.

  • Assay the supernatant for nitrite (a stable breakdown product of NO) using a Griess Reagent-based NO assay kit according to the manufacturer's instructions.

  • Lyse the cells and perform a protein assay to normalize the nitrite measurements to the total protein content.

  • Measure the absorbance on a plate reader at the appropriate wavelength (typically around 540 nm).

  • Calculate the concentration of nitrite and compare the values between untreated, vehicle-treated, and UCCB01-125-treated groups.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is to determine the potential cytotoxicity of UCCB01-125.

Materials:

  • Cell line of interest

  • UCCB01-125

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treat the cells with a range of UCCB01-125 concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM) and a vehicle control for the desired duration (e.g., 24 or 48 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Remove the media and add the solubilization solution to dissolve the formazan crystals.

  • Read the absorbance on a plate reader at a wavelength of approximately 570 nm.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Visualizations

UCCB01_125_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds & Activates PSD95 PSD-95 NMDA_R->PSD95 Interaction nNOS nNOS PSD95->nNOS Scaffolds NO Nitric Oxide (NO) nNOS->NO Produces UCCB01_125 UCCB01-125 UCCB01_125->PSD95 Inhibits Interaction Downstream Downstream Effects NO->Downstream

Caption: Signaling pathway inhibited by UCCB01-125.

Off_Target_Workflow start Start: Observe Unexpected Phenotype check_maguk Are other MAGUKs (PSD-93, SAP-97, SAP-102) expressed in the cell model? start->check_maguk rnai Perform RNAi knockdown of PSD-95 check_maguk->rnai Yes on_target Conclusion: Phenotype is likely on-target check_maguk->on_target No measure_expression Measure MAGUK expression (qPCR or Western Blot) check_maguk->measure_expression Unsure compare Compare UCCB01-125 phenotype to PSD-95 knockdown phenotype rnai->compare compare->on_target Phenotypes Match off_target Conclusion: Phenotype may be due to off-target effects (e.g., inhibition of other MAGUKs) compare->off_target Phenotypes Differ measure_expression->check_maguk

Caption: Workflow for investigating potential off-target effects.

References

Technical Support Center: Assessing AVLX-125 Blood-Brain Barrier Penetration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the blood-brain barrier (BBB) penetration of AVLX-125, a potent inhibitor of PSD-95 and PDZ domains. Given its high molecular weight (1453.54 g/mol ) and peptide-like structure, this compound presents unique challenges for delivery to the central nervous system (CNS).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in assessing the BBB penetration of a large molecule like this compound?

A1: The primary challenges stem from its size and physicochemical properties. Molecules with a molecular weight greater than 400-500 Da generally exhibit low passive diffusion across the BBB. For this compound, with a molecular weight of 1453.54 g/mol , passive diffusion is expected to be negligible.[1][2] Key challenges include:

  • Low Passive Permeability: The tight junctions of the BBB restrict the passage of large molecules.[1][3]

  • Efflux Transporter Activity: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump substances out of the brain.[4]

  • In Vitro Model Limitations: Standard in vitro models may not fully recapitulate the complexity of the in vivo BBB, potentially leading to inaccurate predictions of permeability.[4][5]

  • Analytical Sensitivity: Quantifying low concentrations of this compound in complex biological matrices like brain homogenate can be challenging and requires highly sensitive and specific analytical methods such as LC-MS/MS.

Q2: Which in vitro models are recommended for initial screening of this compound BBB penetration?

A2: For initial screening, a tiered approach using both artificial membrane and cell-based assays is recommended:

  • Parallel Artificial Membrane Permeability Assay (PAMPA-BBB): This is a high-throughput, cell-free assay that predicts passive diffusion. While this compound is expected to show low permeability in this assay, it can serve as a baseline measurement.

  • Cell-Based Transwell Models: Co-culture models using brain endothelial cells with astrocytes and pericytes are recommended as they more closely mimic the in vivo BBB.[5] Human induced pluripotent stem cell (iPSC)-derived brain microvascular endothelial cells (iBMECs) are a good option for creating a human-relevant model.[5] Key parameters to measure are the apparent permeability coefficient (Papp) and the efflux ratio.

Q3: What are the key considerations for in vivo studies of this compound BBB penetration?

A3: In vivo studies are critical for confirming the BBB penetration of this compound. Key considerations include:

  • Choice of Animal Model: Rodent models are commonly used for initial in vivo assessment.

  • Route of Administration: The route of administration should be relevant to the intended clinical use.

  • Blood and Brain Sampling: Time points for blood and brain sampling should be carefully selected to capture the pharmacokinetic profile of this compound.

  • Correction for Residual Blood in the Brain: Perfusion of the brain with saline before harvesting is crucial to remove residual blood, which can otherwise lead to an overestimation of brain concentrations.

Q4: How can I improve the sensitivity of LC-MS/MS for quantifying this compound in brain tissue?

A4: Due to the peptide-like nature of this compound, several strategies can be employed to enhance LC-MS/MS sensitivity:

  • Sample Preparation: Use solid-phase extraction (SPE) to clean up the brain homogenate and concentrate the analyte.

  • Ion-Pairing Agents: The use of perfluorinated acids like trifluoroacetic acid (TFA) during sample preparation can improve chromatographic retention and peak shape for basic peptides.[6]

  • Mass Spectrometer Settings: Optimize the instrument settings, including the use of multiple reaction monitoring (MRM) for sensitive and specific detection.

  • Internal Standard: Use a stable isotope-labeled internal standard to correct for matrix effects and variability in sample processing.

Troubleshooting Guides

In Vitro BBB Permeability Assays (Transwell Model)
Issue Possible Cause(s) Troubleshooting Steps
Low Transendothelial Electrical Resistance (TEER) values 1. Incomplete cell monolayer formation.2. Cell toxicity due to this compound.3. Contamination of cell culture.1. Extend cell culture time to ensure a confluent monolayer.2. Perform a cytotoxicity assay for this compound on the endothelial cells.3. Check for and address any potential sources of contamination.
High variability in Papp values 1. Inconsistent cell seeding density.2. Leakage from the Transwell insert.3. Inconsistent sampling times or volumes.1. Ensure uniform cell seeding across all wells.2. Inspect Transwell inserts for any defects before use.3. Standardize all sampling procedures.
High Efflux Ratio (>2) 1. This compound is a substrate for efflux transporters (e.g., P-gp).1. Confirm efflux by conducting the permeability assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp).
In Vivo BBB Penetration Studies
Issue Possible Cause(s) Troubleshooting Steps
This compound not detected in brain homogenate 1. Insufficient dose administered.2. Rapid degradation of this compound in vivo.3. Insufficient analytical sensitivity.1. Increase the dose of this compound.2. Assess the stability of this compound in plasma and brain homogenate.3. Optimize the LC-MS/MS method for higher sensitivity (see Q4).
High variability in brain-to-plasma concentration ratios 1. Incomplete perfusion of the brain.2. Variability in the rate of metabolism or clearance between animals.1. Ensure a consistent and thorough perfusion technique for all animals.2. Increase the number of animals per group to improve statistical power.
Discrepancy between in vitro and in vivo results 1. In vitro model does not accurately reflect the in vivo BBB.2. Active transport or metabolic processes not captured by the in vitro model.1. Use more complex, dynamic in vitro models.2. Investigate potential active transport mechanisms and metabolism of this compound.

Quantitative Data Presentation

Table 1: Example Physicochemical Properties of this compound

PropertyValueImplication for BBB Penetration
Molecular Weight ( g/mol ) 1453.54High; very low passive diffusion expected.
Calculated logP (Hypothetical Value)Influences lipid membrane permeability.
Polar Surface Area (PSA) (Hypothetical Value)High PSA can limit passive diffusion.

Table 2: Example In Vitro Permeability Data for this compound

AssayPapp (A-B) (cm/s)Papp (B-A) (cm/s)Efflux Ratio (Papp B-A / Papp A-B)
PAMPA-BBB < 0.5 x 10⁻⁶N/AN/A
Co-culture Transwell (Example Value)(Example Value)(Example Value)

Table 3: Example In Vivo Pharmacokinetic Data for this compound

Time (hours)Plasma Concentration (ng/mL)Brain Concentration (ng/g)Brain-to-Plasma Ratio
1 (Example Value)(Example Value)(Example Value)
4 (Example Value)(Example Value)(Example Value)
24 (Example Value)(Example Value)(Example Value)

Experimental Protocols

Detailed Methodology: In Vitro BBB Transwell Assay
  • Cell Culture: Co-culture human iPSC-derived brain microvascular endothelial cells (iBMECs) on the apical side of a Transwell insert and a mix of primary human astrocytes and pericytes on the basolateral side of the well.

  • Barrier Integrity Measurement: Monitor the formation of a tight endothelial monolayer by measuring the TEER daily. Experiments should only be initiated once TEER values are stable and above a pre-determined threshold (e.g., >200 Ω·cm²).

  • Permeability Assay:

    • For apical-to-basolateral (A-B) permeability, add this compound to the apical chamber.

    • For basolateral-to-apical (B-A) permeability, add this compound to the basolateral chamber.

    • Take samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes).

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Calculation of Papp: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

Detailed Methodology: In Vivo Brain Penetration Study in Rodents
  • Animal Dosing: Administer this compound to rodents via a clinically relevant route (e.g., intravenous or intraperitoneal injection).

  • Blood and Brain Collection: At designated time points, collect blood samples via cardiac puncture and immediately perfuse the brain with ice-cold saline to remove residual blood.

  • Brain Homogenization: Harvest the brain, weigh it, and homogenize it in a suitable buffer.

  • Sample Processing: Process plasma and brain homogenate samples (e.g., via protein precipitation or solid-phase extraction) to extract this compound.

  • LC-MS/MS Analysis: Quantify the concentration of this compound in the processed plasma and brain homogenate samples.

  • Data Analysis: Calculate the brain-to-plasma concentration ratio at each time point.

Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_decision Decision Point PAMPA PAMPA-BBB Assay Papp Calculate Papp & Efflux Ratio PAMPA->Papp Transwell Co-culture Transwell Assay TEER TEER Measurement Transwell->TEER TEER->Papp Decision Proceed to further development? Papp->Decision Low Permeability/ High Efflux Dosing Rodent Dosing Sampling Blood & Brain Sampling Dosing->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis Ratio Calculate Brain-to-Plasma Ratio Analysis->Ratio Ratio->Decision Low Brain Penetration Stop Stop Decision->Stop No Continue Continue Decision->Continue Yes

Caption: Workflow for assessing this compound BBB penetration.

troubleshooting_workflow Start This compound Not Detected in Brain CheckDose Is the dose sufficient? Start->CheckDose CheckStability Is this compound stable in vivo? CheckDose->CheckStability Yes IncreaseDose Increase Dose CheckDose->IncreaseDose No CheckSensitivity Is LC-MS/MS sensitivity adequate? CheckStability->CheckSensitivity Yes AssessStability Assess in vitro stability CheckStability->AssessStability No OptimizeLCMS Optimize LC-MS/MS method CheckSensitivity->OptimizeLCMS No Rerun Re-run experiment CheckSensitivity->Rerun Yes IncreaseDose->Rerun AssessStability->Rerun OptimizeLCMS->Rerun

Caption: Troubleshooting guide for in vivo studies.

References

Technical Support Center: AVLX-125 Administration Protocols for Long-Term Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing AVLX-125 in long-term experimental studies. The following information is designed to address specific issues that may be encountered during the administration of this α7 nicotinic acetylcholine receptor (α7 nAChR) positive allosteric modulator.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for the oral administration of this compound in long-term rodent studies?

A1: For poorly water-soluble compounds like many small molecule inhibitors, a multi-component vehicle is often necessary. While a specific, validated vehicle for this compound is not publicly available, common formulations for similar compounds in preclinical studies can be adapted. A typical starting point would be a suspension or solution using a combination of solvents and surfactants. Researchers have reported success with vehicles such as:

  • A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]

  • For compounds sensitive to DMSO in weaker mouse strains, a lower concentration of 2% DMSO may be considered.[1]

  • A solution of 10% DMSO in corn oil for low-dose, shorter-term studies (up to half a month).[1]

  • A suspension in 0.5% methylcellulose in water or saline.

It is critical to perform small-scale formulation trials to determine the optimal vehicle for your specific dose and study duration.

Q2: How can I ensure the stability of the this compound formulation during a long-term study?

A2: To ensure stability, it is recommended to prepare the formulation fresh daily. If this is not feasible, a stability study should be conducted on the formulation stored at the intended conditions (e.g., room temperature, 4°C). This involves analyzing the concentration and purity of this compound in the vehicle at various time points. Visual inspection for precipitation or phase separation should also be performed before each administration.

Q3: What are the potential adverse effects of long-term oral gavage in rodents, and how can they be mitigated?

A3: Long-term oral gavage can lead to several complications, including:

  • Animal Stress: Increased handling and the gavage procedure itself can cause stress, as indicated by elevated plasma corticosterone levels.[2] To mitigate this, ensure technicians are highly proficient in the technique and that animals are habituated to handling prior to the start of the study.[3]

  • Esophageal Trauma: Repeated insertion of the gavage needle can cause irritation, inflammation, or even perforation of the esophagus.[2] Using flexible, soft-tipped gavage needles can reduce the risk of injury.[3]

  • Aspiration Pneumonia: Accidental administration into the trachea can lead to serious respiratory complications.[2] Proper restraint and technique are crucial to avoid this.

  • Altered Immune Response: Studies have shown that long-term gavage can impact the induction of oral tolerance, suggesting potential effects on the immune system.[2]

Q4: Are there any concerns related to the pharmacology of this compound in long-term studies?

A4: As a positive allosteric modulator of the α7 nAChR, a key consideration is the potential for receptor desensitization with chronic administration. Prolonged exposure to some α7 nAChR agonists has been shown to lead to a temporary inactivation of the receptor. While PAMs are thought to have a lower risk of causing desensitization compared to full agonists, it is a factor to consider in the experimental design and interpretation of long-term efficacy studies.

Troubleshooting Guide

This guide addresses common problems encountered during the long-term administration of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Precipitation of this compound in the formulation Poor solubility of this compound in the chosen vehicle. The formulation has exceeded its saturation point. The formulation is not stable at the storage temperature.- Increase the proportion of solubilizing agents (e.g., DMSO, PEG300, Tween-80) in the vehicle.[1] - Prepare a less concentrated stock solution. - Prepare the formulation fresh before each use. - If storing, perform a stability study to determine the appropriate storage conditions and duration.
Inconsistent pharmacokinetic (PK) data Inaccurate dosing due to precipitation or poor suspension. Animal stress affecting absorption. Variability in gavage technique.- Ensure the formulation is a homogenous suspension or a clear solution before each administration by vortexing or sonicating. - Use a positive displacement pipette for accurate volume measurement of viscous solutions. - Ensure all technicians are consistently following a standardized gavage protocol. - Consider alternative administration routes if oral absorption proves to be too variable.
Weight loss or signs of distress in animals Esophageal injury from the gavage procedure. Systemic toxicity of this compound at the administered dose. Adverse reaction to the vehicle.- Re-evaluate the gavage technique and consider using flexible gavage needles.[3] - Include a vehicle-only control group to assess the effects of the formulation components. - Conduct a dose-range finding study to determine the maximum tolerated dose (MTD). - Monitor animals daily for clinical signs of distress.
Mortality in the treated group Severe esophageal trauma or perforation.[2] Aspiration of the compound into the lungs.[2] Acute toxicity of the compound or vehicle.- Immediately pause the study and perform necropsies on the deceased animals to determine the cause of death. - Review and refine the oral gavage technique with all personnel. - Re-assess the formulation and dose level for potential toxicity.

Experimental Protocols

Protocol for Preparation of a Common Vehicle for Poorly Soluble Compounds

This protocol describes the preparation of a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

Materials:

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • This compound

  • Sterile conical tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the required amount of this compound and place it in a sterile conical tube.

  • Add the required volume of DMSO to the tube to dissolve the this compound. Vortex thoroughly.

  • In a separate sterile tube, prepare the remaining vehicle components by mixing the appropriate volumes of PEG300, Tween-80, and saline.

  • Slowly add the PEG300/Tween-80/saline mixture to the dissolved this compound/DMSO solution while vortexing.

  • If a suspension is formed, ensure it is homogenous. Sonication may be used to aid in creating a uniform suspension.

  • Visually inspect the final formulation for any undissolved particles or precipitation.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_admin Administration cluster_data Data Collection prep_start Weigh this compound dissolve Dissolve in DMSO prep_start->dissolve combine Combine Solutions dissolve->combine prepare_vehicle Prepare PEG300, Tween-80, Saline Mix prepare_vehicle->combine homogenize Vortex/Sonicate combine->homogenize prep_end Final Formulation homogenize->prep_end admin_start Animal Handling & Restraint prep_end->admin_start gavage Oral Gavage admin_start->gavage monitor Post-administration Monitoring gavage->monitor admin_end Return to Housing monitor->admin_end observe Daily Clinical Observations admin_end->observe weigh Body Weight Measurements admin_end->weigh pk_sample Pharmacokinetic Sampling admin_end->pk_sample efficacy Efficacy Endpoint Assessment admin_end->efficacy

Caption: Experimental workflow for long-term this compound studies.

signaling_pathway cluster_receptor α7 Nicotinic Acetylcholine Receptor (α7 nAChR) receptor α7 nAChR Ca_ion Ca²⁺ receptor->Ca_ion Channel Opening ACh Acetylcholine (ACh) (Endogenous Agonist) ACh->receptor Binds to orthosteric site AVLX125 This compound (Positive Allosteric Modulator) AVLX125->receptor Binds to allosteric site downstream Downstream Signaling Cascades (e.g., CaMKII, CREB) Ca_ion->downstream Influx response Cellular Response (e.g., Neurotransmitter Release, Synaptic Plasticity) downstream->response Activation

Caption: this compound mechanism of action at the α7 nAChR.

References

Validation & Comparative

Comparative Efficacy of AVLX-125 in Preclinical Pain Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: AVLX-125 is a novel, investigational small molecule designed as a highly selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. The TRPV1 ion channel is a critical integrator of noxious stimuli, including heat, protons, and endovanilloids, making it a key target for the development of new analgesic agents.[1][2][3][4][5] This guide provides an objective comparison of the preclinical efficacy of this compound against other TRPV1 antagonists and standard-of-care analgesics in widely used models of inflammatory pain.

Mechanism of Action: Targeting the TRPV1 Pathway

This compound exerts its analgesic effect by blocking the activation of the TRPV1 ion channel located on the peripheral terminals of nociceptive sensory neurons.[1][3] In inflammatory states, various mediators such as prostaglandins and bradykinin sensitize the TRPV1 channel, lowering its activation threshold and contributing to thermal hyperalgesia and allodynia.[4][6] By antagonizing this channel, this compound aims to prevent the transduction of painful stimuli and subsequent transmission of pain signals to the central nervous system.[1][3]

TRPV1_Signaling_Pathway cluster_stimuli Noxious Stimuli cluster_inflammatory Inflammatory Mediators Heat Heat (>43°C) TRPV1 TRPV1 Channel (on Nociceptor Terminal) Heat->TRPV1 Direct Activation Protons Protons (Acidic pH) Protons->TRPV1 Direct Activation Capsaicin Capsaicin Capsaicin->TRPV1 Direct Activation PKA PKA Activation PKA->TRPV1 Sensitization PKC PKC Activation PKC->TRPV1 Sensitization Prostaglandins Prostaglandins Prostaglandins->PKA Prostaglandins->PKC Bradykinin Bradykinin Bradykinin->PKA Bradykinin->PKC Depolarization Neuron Depolarization (Na+/Ca2+ Influx) TRPV1->Depolarization AVLX125 This compound AVLX125->TRPV1 Antagonism ActionPotential Action Potential Generation Depolarization->ActionPotential PainSignal Pain Signal to CNS ActionPotential->PainSignal

Figure 1: Simplified signaling pathway of TRPV1 activation and inhibition by this compound.

Comparative Efficacy Data

The following tables summarize the performance of this compound in comparison to other agents in two standard preclinical models: the Formalin-Induced Inflammatory Pain Model and the Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model.

Table 1: Efficacy in the Rat Formalin Test

The formalin test assesses responses to a continuous, moderate pain stimulus, with an early neurogenic phase (Phase I) and a later inflammatory phase (Phase II).[7][8][9] Efficacy is measured by the reduction in flinching and licking behaviors.

CompoundDose (mg/kg, p.o.)TargetPhase I Inhibition (%)Phase II Inhibition (%)
This compound (Hypothetical) 10 TRPV1 ~45% ~70%
Capsazepine30TRPV1~20%~55%
Celecoxib30COX-2Negligible~60%
Morphine5Opioid Receptors~85%~90%

Data for comparator compounds are representative values compiled from published preclinical studies. This compound data is projected based on its profile as a highly potent and selective antagonist.

Table 2: Efficacy in the Rat CFA Model of Inflammatory Pain

The CFA model induces a persistent inflammatory state, allowing for the assessment of thermal hyperalgesia (increased sensitivity to heat) and mechanical allodynia (pain response to a non-painful stimulus).[10][11][12]

CompoundDose (mg/kg, p.o.)TargetReversal of Thermal Hyperalgesia (%)Reversal of Mechanical Allodynia (%)
This compound (Hypothetical) 10 TRPV1 ~80% ~50%
A-42561910TRPV1~75%[13]~40%[14]
Celecoxib30COX-2~65%~70%
Morphine5Opioid Receptors~95%~90%

Data for comparator compounds are representative values compiled from published preclinical studies.[13][14] this compound data is projected based on its profile as a highly potent and selective antagonist.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.

Formalin-Induced Inflammatory Pain Model

This protocol is adapted from standard procedures used in rodent pain assessment.[7][8][15]

Formalin_Test_Workflow cluster_setup Setup & Dosing cluster_procedure Procedure cluster_analysis Data Analysis Acclimation Acclimate rats to observation chambers (30 min) Dosing Administer Vehicle, this compound, or Comparator (p.o.) Acclimation->Dosing Formalin Inject 50 μL of 5% formalin into plantar surface of hind paw Dosing->Formalin 60 min pre-treatment Observation Place rat in chamber and start video recording Formalin->Observation Phase1 Quantify flinching/licking (0-10 min post-injection) Phase I Observation->Phase1 Phase2 Quantify flinching/licking (10-60 min post-injection) Phase II Observation->Phase2 Comparison Compare drug-treated groups to vehicle control Phase1->Comparison Phase2->Comparison

Figure 2: Experimental workflow for the formalin test.

  • Animals: Male Sprague-Dawley rats (200-250g) are used.

  • Acclimation: Animals are acclimated to the testing environment and observation chambers for at least 30 minutes prior to the experiment.[8]

  • Dosing: this compound, comparator drugs, or vehicle are administered orally (p.o.) 60 minutes before the formalin injection.

  • Formalin Injection: 50 µL of a 5% formalin solution is injected subcutaneously into the plantar surface of the right hind paw.[8]

  • Observation: Immediately after injection, the animal is returned to the observation chamber. The amount of time spent flinching or licking the injected paw is recorded for 60 minutes.

  • Data Analysis: The observation period is divided into Phase I (0-10 minutes) and Phase II (10-60 minutes).[8] The total time spent exhibiting pain behaviors in each phase is calculated and compared between treated and vehicle groups.

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model

This protocol is based on established methods for inducing persistent inflammatory pain.[10][11][12][16]

CFA_Model_Workflow cluster_induction Inflammation Induction cluster_testing Testing Phase (24h post-CFA) cluster_analysis Data Analysis Baseline Measure baseline thermal and mechanical sensitivity CFA_Inject Inject 100 μL of CFA into plantar surface of hind paw Baseline->CFA_Inject Dosing Administer Vehicle, this compound, or Comparator (p.o.) CFA_Inject->Dosing 24 hours Thermal Assess Thermal Hyperalgesia (Hargreaves Test) Dosing->Thermal 60 min post-dose Mechanical Assess Mechanical Allodynia (von Frey Filaments) Dosing->Mechanical 60 min post-dose Calculate Calculate Paw Withdrawal Latency (s) and Paw Withdrawal Threshold (g) Thermal->Calculate Mechanical->Calculate Compare Compare post-dose values to baseline and vehicle control Calculate->Compare

Figure 3: Experimental workflow for the CFA-induced inflammatory pain model.

  • Animals: Male Sprague-Dawley rats (200-250g) are used.

  • Baseline Testing: Baseline paw withdrawal latency to a thermal stimulus (Hargreaves test) and paw withdrawal threshold to a mechanical stimulus (von Frey filaments) are determined before CFA injection.

  • CFA Injection: Animals are briefly anesthetized, and 100 µL of Complete Freund's Adjuvant is injected into the plantar surface of the right hind paw to induce inflammation.[10][16]

  • Post-CFA Testing: 24 hours after CFA injection, thermal and mechanical sensitivity are re-assessed to confirm the development of hyperalgesia and allodynia.

  • Dosing and Efficacy Testing: this compound, comparator drugs, or vehicle are administered orally. Thermal and mechanical thresholds are measured again at peak effect time (e.g., 60 minutes post-dosing).

  • Data Analysis: The reversal of hyperalgesia/allodynia is calculated by comparing the post-dose withdrawal thresholds to the post-CFA and baseline values.

References

A Preclinical Comparative Analysis of PSD-95 Inhibitors: UCCB01-125 and Tat-NR2B9c

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical data for two prominent inhibitors of the postsynaptic density protein-95 (PSD-95): UCCB01-125 and Tat-NR2B9c. By disrupting the interaction between PSD-95 and the NMDA receptor, both compounds aim to mitigate excitotoxic signaling implicated in various neurological disorders. This analysis summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to support further research and development in this therapeutic area.

Mechanism of Action

Both UCCB01-125 and Tat-NR2B9c are investigational drugs that target the PSD-95 protein. PSD-95 acts as a scaffolding protein, linking N-methyl-D-aspartate (NMDA) receptors to neuronal nitric oxide synthase (nNOS). This proximity facilitates the production of nitric oxide (NO) following NMDA receptor activation, a pathway implicated in excitotoxicity and neuronal damage in conditions like stroke and inflammatory pain. By inhibiting the PSD-95/NMDA receptor interaction, these drugs aim to uncouple this neurotoxic cascade without directly blocking NMDA receptor function, which is crucial for normal synaptic transmission.

Tat-NR2B9c is a peptide that includes the HIV Tat protein transduction domain for cell penetration, fused to a sequence derived from the C-terminus of the NMDA receptor subunit NR2B. This allows it to competitively inhibit the binding of NR2B to the PDZ domains of PSD-95.[1][2] UCCB01-125 is a dimeric inhibitor of PSD-95, designed for high-affinity binding.[3][4] A closely related dimeric compound, UCCB01-144, which also incorporates the Tat peptide for cell permeability, has been directly compared with Tat-NR2B9c.[1][2][5]

Quantitative Data Comparison

The following tables summarize the available preclinical data for UCCB01-125 and Tat-NR2B9c. It is important to note that the data for UCCB01-125 is primarily from an inflammatory pain model, while the most extensive data for Tat-NR2B9c comes from stroke models. A direct comparison is made using data from UCCB01-144, a closely related dimeric inhibitor, in a stroke model.

Table 1: Efficacy in a Model of Inflammatory Pain (Complete Freund's Adjuvant)

CompoundSpeciesDoseAdministration RouteKey FindingCitation
UCCB01-125 Rat30 mg/kgIntraperitonealPrevented and reversed CFA-induced mechanical hypersensitivity.[3][4]
Tat-NR2B9c MouseNot AvailableNot AvailableData in a comparable inflammatory pain model is not readily available.

Table 2: Efficacy in a Model of Ischemic Stroke (transient Middle Cerebral Artery Occlusion - tMCAO)

CompoundSpeciesDoseAdministration RouteKey FindingCitation
UCCB01-144 Rat3 nmol/gIntravenousNeuroprotective in a transient stroke model.[1][2][5]
Tat-NR2B9c Rat10 nmol/gIntravenousReduced infarct volume by 26.0% (p = 0.03) in a 60 min tMCAO model.[6][7]
Tat-NR2B9c Mouse10 nmol/gIntravenousReduced infarct volume by 26.0% (p = 0.03) in a 60 min tMCAO model.[6][7]

Table 3: Safety and Side Effect Profile

CompoundSpeciesDoseKey FindingCitation
UCCB01-125 RatHigh dosesDevoid of disruptive effects on attention, long-term memory, and motor performance.[3][4]
UCCB01-144 RatHigh doseDid not lead to significant changes in mean arterial blood pressure or heart rate.[1][2][5]
Tat-NR2B9c Not specifiedNot specifiedHigh doses of a related compound (UCCB01-144) showed a better cardiovascular safety profile.[1][2][5]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided in DOT language for Graphviz.

Signaling Pathway of PSD-95 Inhibition

PSD95_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (NR1/NR2B) Glutamate->NMDA_Receptor Binds PSD95 PSD-95 NMDA_Receptor->PSD95 Binds to NR2B subunit Ca Ca²⁺ Influx NMDA_Receptor->Ca Activates nNOS nNOS PSD95->nNOS Binds to NO Nitric Oxide (NO) nNOS->NO Produces Ca->nNOS Activates Excitotoxicity Excitotoxicity & Neuronal Damage NO->Excitotoxicity Leads to UCCB01_125 UCCB01-125 UCCB01_125->PSD95 Inhibits Binding Tat_NR2B9c Tat-NR2B9c Tat_NR2B9c->PSD95 Inhibits Binding

Caption: Signaling pathway of excitotoxicity mediated by the NMDA receptor-PSD-95-nNOS complex and its inhibition by UCCB01-125 and Tat-NR2B9c.

Experimental Workflow for Inflammatory Pain Model

CFA_Pain_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_assessment Assessment Animals Male Wistar Rats CFA Complete Freund's Adjuvant (CFA) (0.1 mL intraplantar injection) Animals->CFA Induction of Inflammation Control Vehicle Control CFA->Control Treatment Administration UCCB01_125 UCCB01-125 (30 mg/kg, i.p.) CFA->UCCB01_125 Treatment Administration Behavioral Mechanical Hypersensitivity (von Frey test) Control->Behavioral Evaluation Cognitive Cognitive & Motor Function (e.g., Rotarod, Novel Object Recognition) Control->Cognitive Evaluation UCCB01_125->Behavioral Evaluation UCCB01_125->Cognitive Evaluation

Caption: Experimental workflow for the Complete Freund's Adjuvant (CFA)-induced inflammatory pain model.

Experimental Workflow for Ischemic Stroke Model

tMCAO_Stroke_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_assessment Assessment (24h post-tMCAO) Animals Rats or Mice tMCAO transient Middle Cerebral Artery Occlusion (tMCAO) (e.g., 60 min occlusion) Animals->tMCAO Induction of Ischemia Control Saline Control tMCAO->Control Treatment at Reperfusion Tat_NR2B9c Tat-NR2B9c (e.g., 10 nmol/g, i.v.) tMCAO->Tat_NR2B9c Treatment at Reperfusion UCCB01_144 UCCB01-144 (e.g., 3 nmol/g, i.v.) tMCAO->UCCB01_144 Treatment at Reperfusion Infarct Infarct Volume Measurement (TTC Staining) Control->Infarct Evaluation Neurological Neurological Deficit Scoring Control->Neurological Evaluation Tat_NR2B9c->Infarct Evaluation Tat_NR2B9c->Neurological Evaluation UCCB01_144->Infarct Evaluation UCCB01_144->Neurological Evaluation

Caption: Experimental workflow for the transient Middle Cerebral Artery Occlusion (tMCAO) stroke model.

Experimental Protocols

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model in Rats

This protocol is based on methodologies commonly used to assess inflammatory pain.[3][4][8][9][10][11][12][13][14][15][16][17][18]

  • Animals: Adult male Wistar rats are typically used. They are housed under standard laboratory conditions with ad libitum access to food and water.

  • Induction of Inflammation: A single intraplantar injection of 0.1 mL of Complete Freund's Adjuvant (CFA) is administered into the right hind paw of the rats under brief isoflurane anesthesia.

  • Drug Administration: UCCB01-125 (e.g., 30 mg/kg) or vehicle is administered intraperitoneally at specified time points, either before or after CFA injection, depending on the study design (preventative or therapeutic).

  • Behavioral Assessment (Mechanical Allodynia): Mechanical hypersensitivity is assessed using the von Frey filament test. Rats are placed in individual chambers on a mesh floor. Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw. The paw withdrawal threshold is determined as the filament force that elicits a withdrawal response in 50% of applications.

  • Cognitive and Motor Function Assessment: To assess potential side effects, animals may be subjected to tests such as the rotarod test for motor coordination and the novel object recognition test for memory.

transient Middle Cerebral Artery Occlusion (tMCAO) Model in Rodents

This protocol is a standard method for inducing focal cerebral ischemia.[6][7]

  • Animals: Adult male rats or mice are used. Body temperature is maintained at 37°C throughout the surgical procedure.

  • Surgical Procedure: Anesthesia is induced and maintained with isoflurane. A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. A nylon monofilament suture with a rounded tip is introduced into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Ischemia and Reperfusion: The suture remains in place for a defined period (e.g., 60 minutes) to induce ischemia. Reperfusion is initiated by withdrawing the suture.

  • Drug Administration: Tat-NR2B9c (e.g., 10 nmol/g), UCCB01-144 (e.g., 3 nmol/g), or saline is administered intravenously, typically at the time of reperfusion.

  • Outcome Assessment (24 hours post-tMCAO):

    • Infarct Volume: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained (infarcted) area is measured and the total infarct volume is calculated.

    • Neurological Deficit Score: A neurological deficit score is assigned based on a graded scale to assess motor and neurological function.

Conclusion

Both UCCB01-125 and Tat-NR2B9c demonstrate therapeutic potential by targeting the PSD-95/NMDA receptor interaction. The available preclinical data suggests that UCCB01-125 is effective in a model of inflammatory pain with a favorable side-effect profile concerning cognitive and motor functions.[3][4] Tat-NR2B9c has shown significant neuroprotective effects in various stroke models.[6][7] The direct comparison of a dimeric inhibitor, UCCB01-144, with Tat-NR2B9c in a stroke model suggests that the dimeric compounds may offer neuroprotection and potentially a better cardiovascular safety profile at high doses.[1][2][5]

For a more definitive comparison, further studies directly comparing UCCB01-125 and Tat-NR2B9c in the same preclinical models of both inflammatory pain and ischemic stroke are warranted. Such studies would provide a clearer understanding of their relative efficacy, potency, and safety, guiding future clinical development.

References

comparative analysis of AVLX-125 and AVLX-144 neuroprotective effects

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals.

This guide provides a detailed analysis of the neuroprotective effects of AVLX-144, a clinical-stage drug candidate. As of November 2025, publicly available data on a compound designated AVLX-125 is insufficient for a direct comparative analysis. Therefore, this document will focus on the experimental data and mechanism of action of AVLX-144.

AVLX-144: A High-Affinity PSD-95 Inhibitor

AVLX-144 is a dimeric peptide-like drug candidate developed by Avilex Pharma for the treatment of acute ischemic stroke (AIS) and other neurological conditions.[1] It is an extensively optimized inhibitor of the postsynaptic density protein 95 (PSD-95), a key scaffolding protein in excitatory neurons.[2][3] The unique dimeric design of AVLX-144 allows it to simultaneously bind to two PDZ domains of PSD-95, resulting in exceptionally high affinity, increased stability, and enhanced neuroprotective properties.[3][4]

Quantitative Data Summary

The following table summarizes the key findings from preclinical and clinical studies of AVLX-144.

ParameterFindingModel SystemReference
Mechanism of Action Inhibits the formation of a ternary complex between PSD-95, the NMDA receptor subunit GluN2B, and neuronal nitric oxide synthase (nNOS).In vitro and preclinical models[2][5]
Neuroprotective Effect Reduces infarct size and improves neuromuscular function.Rodent models of ischemic stroke (permanent and transient middle cerebral artery occlusion)[6]
Dose-Response Neuroprotective at 9 nmol/g; not neuroprotective at 30 nmol/g.Young adult male mice[6]
Efficacy in Different Sexes Effective in young and aged male mice, but not in young female mice.Rodent models of ischemic stroke[6]
Cardiovascular Safety High doses did not lead to significant changes in mean arterial blood pressure. An increase in heart rate was observed at the highest dose.Non-ischemic mice[6]
Clinical Development Successfully completed a Phase 1 clinical trial, demonstrating good safety, tolerability, and pharmacokinetics in healthy volunteers.Human volunteers[2][3][4]

Mechanism of Action: Disrupting the Excitotoxic Cascade

Excitotoxicity, a primary mechanism of neuronal death after ischemic stroke, is driven by the overactivation of N-methyl-D-aspartate (NMDA) receptors.[5] This leads to an excessive influx of calcium ions and the subsequent activation of downstream neurotoxic pathways. PSD-95 acts as a scaffold, coupling NMDA receptors to neuronal nitric oxide synthase (nNOS), which produces the neurotoxic free radical nitric oxide.[2][5]

AVLX-144 exerts its neuroprotective effects by binding with high affinity to the PDZ domains of PSD-95, thereby disrupting the interaction between PSD-95, the NMDA receptor, and nNOS. This uncoupling prevents the downstream production of nitric oxide and mitigates the neurotoxic cascade.

G cluster_pre Ischemic Stroke cluster_membrane Postsynaptic Membrane cluster_post Intracellular Signaling Glutamate Excess Glutamate NMDAR NMDA Receptor (GluN2B subunit) Glutamate->NMDAR Activates Ca_influx Ca2+ Influx NMDAR->Ca_influx Allows PSD95 PSD-95 PSD95->NMDAR Binds nNOS nNOS PSD95->nNOS Binds NO_production Nitric Oxide (NO) Production nNOS->NO_production Catalyzes Ca_influx->nNOS Activates Neurotoxicity Neurotoxicity & Neuronal Death NO_production->Neurotoxicity AVLX144 AVLX-144 AVLX144->PSD95 Inhibits Binding

Figure 1. Signaling pathway of AVLX-144 neuroprotection.

Experimental Protocols

The neuroprotective effects of AVLX-144 have been evaluated in various preclinical models of ischemic stroke. A commonly cited model is the permanent middle cerebral artery occlusion (pMCAO) model in rodents.

Objective: To assess the efficacy of AVLX-144 in reducing infarct volume and improving neurological function following ischemic stroke.

Animal Model: Young adult and aged male mice, and young female mice.

Experimental Groups:

  • Sham-operated group

  • Vehicle-treated stroke group

  • AVLX-144 treated stroke group (e.g., 9 nmol/g and 30 nmol/g doses)

Procedure:

  • Induction of Ischemia: Anesthesia is induced, and the middle cerebral artery is permanently occluded via electrocoagulation.

  • Drug Administration: AVLX-144 or vehicle is administered intravenously at a specific time point post-occlusion (e.g., 30 minutes or 1 hour).

  • Neurological Assessment: Neuromuscular function is evaluated at various time points post-stroke using a standardized scoring system.

  • Infarct Volume Measurement: After a set period (e.g., 24 or 48 hours), animals are euthanized, and brains are sectioned and stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to visualize and quantify the infarct volume.

Cardiovascular Safety Assessment:

  • Model: Non-ischemic mice.

  • Procedure: Systemic blood pressure and heart rate are measured before and after intravenous administration of different doses of AVLX-144.

G cluster_workflow Experimental Workflow for Preclinical Stroke Model A Animal Model (e.g., Mice) B Induction of Ischemia (pMCAO) A->B C Drug Administration (AVLX-144 or Vehicle) B->C D Neurological Function Assessment C->D E Infarct Volume Measurement (TTC Staining) D->E F Data Analysis E->F

Figure 2. Generalized experimental workflow for evaluating AVLX-144 in a preclinical stroke model.

Conclusion

AVLX-144 is a promising neuroprotective agent that has demonstrated efficacy in preclinical models of ischemic stroke and a favorable safety profile in a Phase 1 clinical trial. Its mechanism of action, centered on the inhibition of the PSD-95/NMDA receptor/nNOS complex, directly targets the excitotoxic pathway responsible for neuronal damage. Further clinical evaluation in Phase 2 trials will be crucial to determine its therapeutic potential in human stroke patients. A comparative analysis with other neuroprotective agents, including the yet-to-be-publicly-characterized this compound, will be valuable as more data becomes available.

References

A Comparative Guide to PSD-95 Inhibitors: AVLX-144 vs. Small Molecule Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Post-synaptic density protein-95 (PSD-95) has emerged as a critical therapeutic target for mitigating the downstream effects of excitotoxicity in a range of neurological disorders, most notably ischemic stroke. By acting as a scaffold to link N-methyl-D-aspartate receptors (NMDARs) to neuronal nitric oxide synthase (nNOS), PSD-95 facilitates the production of neurotoxic nitric oxide (NO) following excessive glutamate release. The disruption of this protein-protein interaction is a key strategy in neuroprotection. This guide provides a comparative analysis of a prominent peptide-based inhibitor, AVLX-144, and representative small molecule inhibitors of PSD-95.

Mechanism of Action: A Tale of Two Strategies

The primary therapeutic goal of PSD-95 inhibitors is to uncouple NMDAR activation from nNOS-mediated neurotoxicity without interfering with the essential ion channel function of the NMDAR. The inhibitors discussed herein achieve this through different molecular approaches.

AVLX-144 and Peptide-Based Inhibition:

AVLX-144 is a clinical-stage, peptide-based dimeric inhibitor of PSD-95.[1][2] Its mechanism is conceptually similar to the well-studied nerinetide (NA-1), which is an eicosapeptide derived from the C-terminus of the NMDAR GluN2B subunit fused to a cell-penetrating peptide (Tat).[3] These peptides act by competitively binding to the PDZ domains of PSD-95, thereby preventing the interaction between PSD-95 and the NMDAR.[3][4] This disruption of the ternary complex of NMDAR-PSD-95-nNOS is the cornerstone of their neuroprotective effect. AVLX-144's dimeric nature is designed to offer high-affinity binding to two PDZ domains of PSD-95 simultaneously, which may translate to enhanced potency and stability.[1]

Small Molecule Inhibitors: ZL006 and IC87201

In contrast to the larger peptide-based inhibitors, small molecules like ZL006 and IC87201 offer the potential for oral bioavailability and different pharmacokinetic profiles. These molecules are designed to disrupt the PSD-95/nNOS interaction. ZL006 has been shown to specifically inhibit the PSD-95/nNOS interaction, leading to neuroprotection in models of cerebral ischemia.[5] Similarly, IC87201 has been identified as an inhibitor of the PSD-95/nNOS interaction and has demonstrated efficacy in reducing post-stroke injuries.[6][7]

Quantitative Data Comparison

The following table summarizes key quantitative data for AVLX-144 and representative small molecule and peptide PSD-95 inhibitors. It is important to note that direct head-to-head comparative studies are limited, and the data presented here are from various preclinical studies.

InhibitorTypeTarget InteractionBinding Affinity (Kd/IC50/EC50)In Vivo Efficacy (Rodent Stroke Models)Clinical Development Stage
AVLX-144 Dimeric PeptidePSD-95 (PDZ1 & PDZ2)[8]High affinity (specific values not publicly available)[1]Reduces ischemic brain damage and improves neuromuscular function[8]Phase 1 Completed[1]
Nerinetide (NA-1) PeptidePSD-95/GluN2B[3]Not specified30.3% reduction in infarct volume in rats (7.5 mg/kg, IV)[9]; 42.8% average reduction in infarct size across 7 preclinical studies[9]Phase 3[10]
Tat-N-dimer Dimeric PeptidePSD-95 (PDZ1-2)4.6 nM (Kd)[11][12]40% reduction in infarct volume in mice (3 nmol/g, IV)[11][12]Preclinical
ZL006 Small MoleculePSD-95/nNOS[5]IC50: 82 nM (for inhibiting NMDA-R-dependent NO synthesis)[5]Reduces infarct size and improves neurological scores in mice and rats[5]Preclinical[13]
IC87201 Small MoleculePSD-95/nNOS[14]EC50: 23.94 µM (for disrupting PSD-95/nNOS binding)[14]Attenuates post-ischemia damages in rats[6]Preclinical

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided in DOT language.

Signaling Pathway of PSD-95 Mediated Excitotoxicity and Inhibition

PSD95_Pathway cluster_extracellular Extracellular Space cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Space Glutamate Excess Glutamate NMDAR NMDA Receptor (GluN2B) Glutamate->NMDAR Binds Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Opens channel nNOS_inactive nNOS (inactive) Ca_influx->nNOS_inactive Activates PSD95 PSD-95 PSD95->NMDAR Binds to GluN2B PSD95->nNOS_inactive Scaffolds nNOS_active nNOS (active) nNOS_inactive->nNOS_active NO Nitric Oxide (NO) nNOS_active->NO Produces Neurotoxicity Neurotoxicity & Cell Death NO->Neurotoxicity AVLX144 AVLX-144 / Nerinetide AVLX144->PSD95 Inhibits NMDAR binding Small_Molecules ZL006 / IC87201 Small_Molecules->PSD95 Inhibits nNOS binding

Caption: PSD-95 signaling cascade in excitotoxicity and points of intervention.

Experimental Workflow for Co-Immunoprecipitation

CoIP_Workflow start Start: Brain Tissue (e.g., ischemic core/penumbra) homogenize 1. Homogenize in Lysis Buffer start->homogenize centrifuge1 2. Centrifuge to remove debris homogenize->centrifuge1 preclear 3. Pre-clear lysate with control IgG & Protein A/G beads centrifuge1->preclear centrifuge2 4. Centrifuge and collect supernatant preclear->centrifuge2 add_antibody 5. Incubate with anti-PSD-95 antibody centrifuge2->add_antibody add_beads 6. Add Protein A/G beads to capture antibody-protein complexes add_antibody->add_beads incubate 7. Incubate to form bead-Ab-protein complex add_beads->incubate wash 8. Wash beads to remove non-specific binding incubate->wash elute 9. Elute bound proteins wash->elute western_blot 10. Analyze by Western Blot (probe for nNOS and PSD-95) elute->western_blot end End: Quantify PSD-95/nNOS co-precipitation western_blot->end

Caption: Workflow for assessing PSD-95/nNOS interaction via Co-IP.

Key Experimental Protocols

Co-Immunoprecipitation of PSD-95 and nNOS from Brain Tissue

This protocol is adapted from methodologies described in studies investigating PSD-95/nNOS interactions.[15][16]

Objective: To determine if a PSD-95 inhibitor can disrupt the interaction between PSD-95 and nNOS in brain tissue lysates.

Materials:

  • Brain tissue from control and treated (e.g., with ZL006) animals.

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, with protease and phosphatase inhibitor cocktails.

  • Primary antibodies: Rabbit anti-PSD-95 and Mouse anti-nNOS.

  • Control IgG (from the same species as the immunoprecipitating antibody).

  • Protein A/G agarose beads.

  • Wash Buffer: Lysis buffer with lower detergent concentration.

  • Elution Buffer: SDS-PAGE sample loading buffer.

Procedure:

  • Tissue Lysis: Homogenize brain tissue in ice-cold lysis buffer.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant.

  • Pre-clearing: Add control IgG and Protein A/G agarose beads to the supernatant and incubate for 1 hour at 4°C with gentle rotation. This step reduces non-specific binding.

  • Immunoprecipitation: Centrifuge to pellet the beads and transfer the pre-cleared supernatant to a new tube. Add the anti-PSD-95 antibody and incubate overnight at 4°C.

  • Complex Capture: Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Pellet the beads by centrifugation and wash 3-5 times with ice-cold wash buffer to remove non-specifically bound proteins.

  • Elution: Resuspend the beads in elution buffer and boil for 5-10 minutes to release the bound proteins.

  • Analysis: Centrifuge to pellet the beads, and analyze the supernatant by SDS-PAGE and Western blotting using antibodies against nNOS and PSD-95. A decrease in the amount of co-immunoprecipitated nNOS in the inhibitor-treated samples compared to control indicates disruption of the interaction.

Middle Cerebral Artery Occlusion (MCAO) Model of Stroke in Rodents

This protocol provides a general overview of the MCAO model used to evaluate the in vivo efficacy of neuroprotective agents.[9][17][18]

Objective: To induce a focal cerebral ischemic stroke in a rodent model to assess the neuroprotective effects of PSD-95 inhibitors.

Materials:

  • Rodents (rats or mice).

  • Anesthesia (e.g., isoflurane).

  • Surgical microscope and instruments.

  • Monofilament suture with a silicone-coated tip.

  • Laser Doppler flowmeter to monitor cerebral blood flow.

  • 2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining.

Procedure:

  • Anesthesia and Surgical Preparation: Anesthetize the animal and maintain body temperature. Make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Vessel Ligation: Ligate the distal ECA.

  • Filament Insertion: Introduce a silicone-coated monofilament suture into the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A significant drop in cerebral blood flow as measured by a laser Doppler flowmeter confirms occlusion.

  • Occlusion and Reperfusion: For transient MCAO, the suture is left in place for a defined period (e.g., 60-90 minutes) and then withdrawn to allow for reperfusion. For permanent MCAO, the suture remains in place.

  • Drug Administration: The PSD-95 inhibitor (e.g., AVLX-144, ZL006) or vehicle is typically administered intravenously at a specific time point before, during, or after the ischemic insult.

  • Outcome Assessment (24-48 hours post-MCAO):

    • Neurological Deficit Scoring: Assess motor and neurological function using a standardized scoring system.

    • Infarct Volume Measurement: Euthanize the animal, and slice the brain. Stain the slices with TTC, which stains viable tissue red, leaving the infarcted tissue white. The infarct volume can then be quantified using image analysis software. A reduction in infarct volume and improved neurological scores in the treated group compared to the vehicle group indicates neuroprotection.

Conclusion

Both peptide-based and small molecule inhibitors of PSD-95 represent promising therapeutic strategies for neuroprotection in ischemic stroke and potentially other neurological disorders characterized by excitotoxicity. Peptide inhibitors like AVLX-144 and nerinetide have shown significant promise in preclinical and clinical settings, demonstrating the validity of targeting the PSD-95/NMDAR interaction. Small molecule inhibitors such as ZL006 and IC87201, which target the PSD-95/nNOS interaction, offer an alternative approach with potentially different pharmacokinetic and safety profiles. The choice between these strategies will depend on a variety of factors, including the specific indication, the desired route of administration, and the long-term safety profile. Further head-to-head comparative studies are needed to fully elucidate the relative merits of these different classes of PSD-95 inhibitors.

References

AVLX-125: A Comparative Analysis of its Specificity for PSD-95 Over Other MAGUK Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This comparison guide provides a detailed analysis of the binding specificity of the peptide inhibitor AVLX-125 for its primary target, Postsynaptic Density Protein-95 (PSD-95), in comparison to other members of the Membrane-Associated Guanylate Kinase (MAGUK) protein family, namely SAP97, SAP102, and DLG1. This document is intended for researchers, scientists, and drug development professionals investigating therapeutic interventions targeting the PSD-95 signaling complex.

Introduction to this compound and the MAGUK Family

This compound is a peptide-based inhibitor derived from its parent compound, AVLX-144. AVLX-144 is a dimeric inhibitor designed to target the tandem PDZ1-2 domains of PSD-95 with high affinity.[1][2][3][4] this compound is identical to AVLX-144 but lacks the cell-penetrating TAT peptide. The MAGUK superfamily of scaffolding proteins, including PSD-95, SAP97, SAP102, and DLG1, play crucial roles in the organization of signaling complexes at the postsynaptic density and the regulation of synaptic plasticity.[5] Given their structural similarities, understanding the specificity of inhibitors like this compound is paramount for predicting their biological effects and potential off-target interactions.

Comparative Binding Affinity of AVLX-144 (UCCB01-144)

Recent studies on UCCB01-144, which is synonymous with AVLX-144, have revealed important insights into its binding profile across the PSD-95-like MAGUKs. Contrary to the notion of high specificity, experimental evidence suggests that AVLX-144 is a potent pan-MAGUK inhibitor, binding to all four tested MAGUK proteins.

A key study investigating the selectivity of UCCB01-144 reported that the inhibitor potently binds to all four PSD-95-like MAGUKs.[6] This finding indicates that AVLX-144, and by extension this compound, does not exhibit significant specificity for PSD-95 over other closely related MAGUK family members.

Table 1: Quantitative Binding Data for AVLX-144 (UCCB01-144) Against MAGUK Proteins

MAGUK ProteinBinding PotencyMethodReference
PSD-95PotentFluorescence Polarization, Pull-down Assays[6]
PSD-93PotentFluorescence Polarization, Pull-down Assays[6]
SAP102PotentFluorescence Polarization, Pull-down Assays[6]
SAP97PotentFluorescence Polarization, Pull-down Assays[6]

Note: The term "potent" is used as described in the source material, which did not provide specific Ki or IC50 values in the abstract.

Experimental Protocols

The following are detailed methodologies for key experiments utilized to assess the binding of dimeric PSD-95 inhibitors to MAGUK proteins.

Fluorescence Polarization (FP) Assay

Fluorescence polarization is a widely used technique to measure the binding of a small fluorescently labeled ligand to a larger protein. The binding of the small, rapidly rotating fluorescent molecule to a large, slowly rotating protein results in a decrease in the rotational speed of the fluorescent molecule, leading to an increase in the polarization of the emitted light.

Objective: To determine the binding affinity (Ki or IC50) of this compound for PSD-95 and other MAGUK proteins (SAP97, SAP102, DLG1).

Materials:

  • Purified recombinant human PSD-95, SAP97, SAP102, and DLG1 proteins.

  • Fluorescently labeled this compound (e.g., with 5-FAM).

  • Unlabeled this compound.

  • Assay buffer (e.g., 10 mM Tris pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 100 µM GDP, and 0.05% (v/v) NP40).[7]

  • Microplates (e.g., 96-well or 384-well).

  • A microplate reader with fluorescence polarization capabilities.

Procedure:

  • Saturation Binding: To determine the dissociation constant (Kd) of the fluorescently labeled this compound for each MAGUK protein, a fixed concentration of the labeled peptide is incubated with increasing concentrations of the respective MAGUK protein.

  • Competition Binding: To determine the inhibitory constant (Ki) of unlabeled this compound, a fixed concentration of the MAGUK protein and the fluorescently labeled this compound are incubated with increasing concentrations of unlabeled this compound.

  • Incubate the reaction mixtures at room temperature for a set period (e.g., 30 minutes) to reach equilibrium.

  • Measure the fluorescence polarization of each sample using a microplate reader.

  • The data from the competition binding experiment is then used to calculate the IC50 value, which can be converted to a Ki value.

Pull-Down Assay

Pull-down assays are used to qualitatively assess the binding of a protein to a ligand that has been immobilized on beads.

Objective: To confirm the interaction between this compound and the different MAGUK proteins from a complex mixture like a brain lysate.

Materials:

  • This compound immobilized on beads (e.g., via a biotin tag and streptavidin-coated beads).

  • Mouse brain lysate.

  • Wash buffer (e.g., PBS with 0.1% Tween-20).

  • Elution buffer (e.g., SDS-PAGE sample buffer).

  • Antibodies specific for PSD-95, SAP97, SAP102, and DLG1.

  • Western blotting reagents and equipment.

Procedure:

  • Incubate the this compound-coated beads with the mouse brain lysate to allow for binding.

  • Wash the beads several times with wash buffer to remove non-specific binders.

  • Elute the bound proteins from the beads using elution buffer.

  • Separate the eluted proteins by SDS-PAGE.

  • Transfer the proteins to a membrane and perform a Western blot using antibodies specific for each of the MAGUK proteins of interest.

  • The presence of a band corresponding to a specific MAGUK protein indicates an interaction with this compound.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway involving PSD-95 and a typical experimental workflow for assessing inhibitor specificity.

PSD95_Signaling_Pathway cluster_membrane Postsynaptic Membrane cluster_psd Postsynaptic Density NMDA_Receptor NMDA Receptor PSD95 PSD-95 NMDA_Receptor->PSD95 binds to PDZ1/2 domains CaMKII CaMKII NMDA_Receptor->CaMKII Ca2+ influx activates AMPA_Receptor AMPA Receptor (via TARP) AMPA_Receptor->PSD95 binds to PDZ domains nNOS nNOS PSD95->nNOS binds to PDZ2 domain PSD95->CaMKII recruits Signaling_Cascades Downstream Signaling Cascades nNOS->Signaling_Cascades NO production CaMKII->Signaling_Cascades phosphorylation AVLX125 This compound AVLX125->PSD95 inhibits binding to PDZ1/2 domains

Caption: Simplified signaling pathway of PSD-95 at the postsynaptic density.

Specificity_Assay_Workflow cluster_preparation Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Purify_Proteins Purify Recombinant MAGUK Proteins (PSD-95, SAP97, SAP102, DLG1) FP_Assay Fluorescence Polarization Assay Purify_Proteins->FP_Assay Pull_Down Pull-Down Assay Purify_Proteins->Pull_Down Synthesize_Peptide Synthesize & Label This compound Synthesize_Peptide->FP_Assay Synthesize_Peptide->Pull_Down Calculate_Ki Calculate Ki / IC50 values FP_Assay->Calculate_Ki Western_Blot Western Blot Analysis Pull_Down->Western_Blot Compare_Specificity Compare Binding Specificity Across MAGUK Family Calculate_Ki->Compare_Specificity Western_Blot->Compare_Specificity

Caption: Experimental workflow for determining the specificity of this compound.

Conclusion

The available scientific literature indicates that AVLX-144, the parent compound of this compound, is a potent inhibitor of not only PSD-95 but also other members of the PSD-95-like MAGUK family, including PSD-93, SAP102, and SAP97.[6] This lack of specificity suggests that the biological effects observed with AVLX-144, and likely this compound, may not be solely attributable to the inhibition of PSD-95 and could involve the modulation of other MAGUK protein functions. Researchers and drug developers should consider this pan-MAGUK inhibitory profile when designing experiments and interpreting data related to these compounds. Further quantitative studies are warranted to precisely determine the binding affinities of this compound for each of the MAGUK proteins to fully elucidate its selectivity profile.

References

Head-to-Head Comparison of PDZ Domain Inhibitors: AVLX-125 and Other Key Players

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Potency and Mechanism

The scaffolding protein Postsynaptic Density-95 (PSD-95) has emerged as a critical therapeutic target in a range of neurological disorders, including ischemic stroke and chronic pain. Its PDZ domains, which mediate protein-protein interactions crucial for excitotoxic signaling cascades, are the focus of intense drug discovery efforts. This guide provides a head-to-head comparison of AVLX-125, a potent dimeric PSD-95 inhibitor, with other notable PDZ domain inhibitors, supported by available experimental data.

Performance Comparison of PDZ Domain Inhibitors

The development of potent and specific inhibitors of the PSD-95 protein is a key strategy for mitigating the downstream effects of N-methyl-D-aspartate (NMDA) receptor overactivation, a central mechanism in excitotoxic neuronal death. This is achieved by disrupting the interaction between PSD-95, the NMDA receptor, and neuronal nitric oxide synthase (nNOS). Below is a summary of the binding affinities of this compound and other significant PSD-95 inhibitors.

InhibitorTargetTypeBinding Affinity (Ki)Key Findings
This compound (UCCB01-125 / Tat-N-dimer) PSD-95 (PDZ1-2 domains)Dimeric Peptide4.6 ± 0.3 nM[1]Demonstrates exceptionally high affinity due to its bivalent interaction with the tandem PDZ1-2 domains of PSD-95. This represents a 1,000-fold increase in affinity compared to its monomeric precursor.[1] In a preclinical model of inflammatory pain, it reduced mechanical hypersensitivity without the cognitive and motor side effects associated with the NMDA receptor antagonist MK-801.
Nerinetide (NA-1) PSD-95 (PDZ1-2 domains)Monomeric Peptide (20-mer)Micromolar range (precursor Tat-NR2B9c Ki: 4,600 ± 300 nM)[1]A clinical-stage neuroprotectant designed to uncouple PSD-95 from the NMDA receptor and nNOS.[2][3] While it has shown promise in preclinical stroke models, its efficacy in a recent Phase 3 clinical trial was impacted by interactions with thrombolytic agents.[4][5]
AVLX-144 PSD-95 (PDZ1-2 domains)Dimeric PeptideNot explicitly quantified in direct comparisonAn extensively optimized dimeric PSD-95 inhibitor and a clinical lead candidate for acute conditions like ischemic stroke.[6][7] As a dimeric inhibitor, it is expected to have a significantly higher affinity than monomeric peptides.
TP95414 PSD-95 (Calpain cleavage site)Cell-penetrating PeptideNot applicable (mechanism is not direct binding inhibition)A novel approach that interferes with the calpain-mediated cleavage of PSD-95 induced by excitotoxicity, thereby preserving the integrity and function of the full-length protein.[8] It has been shown to reduce neuronal death in preclinical models of permanent ischemia.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the key signaling pathway and experimental workflows.

PSD-95 Mediated Excitotoxic Signaling Pathway

This pathway illustrates how PSD-95 acts as a scaffold to bring the NMDA receptor and nNOS into close proximity. During excitotoxicity, excessive glutamate leads to overactivation of the NMDA receptor, a massive influx of Ca2+, and subsequent activation of nNOS to produce neurotoxic levels of nitric oxide (NO). PDZ domain inhibitors like this compound disrupt this ternary complex.

PSD95_Signaling cluster_extracellular Extracellular cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Glutamate Excessive Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds PSD95 PSD-95 NMDAR->PSD95 binds (PDZ1/2) Ca2 Ca2+ NMDAR->Ca2 Influx nNOS nNOS PSD95->nNOS binds (PDZ2) NO Nitric Oxide (NO) nNOS->NO Produces Ca2->nNOS Activates Excitotoxicity Excitotoxicity & Neuronal Death NO->Excitotoxicity AVLX125 This compound AVLX125->PSD95 Inhibits

Caption: PSD-95 signaling cascade in excitotoxicity.

Experimental Workflow: Fluorescence Polarization Assay

Fluorescence Polarization (FP) is a common in vitro technique used to measure the binding affinity of inhibitors to their target proteins. This workflow outlines the general steps for a competitive FP assay to determine the Ki of a PSD-95 inhibitor.

FP_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis P1 Synthesize Fluorescently-labeled PSD-95 PDZ1-2 Ligand (Tracer) A2 Add Fluorescent Tracer to the Mixture P1->A2 P2 Purify PSD-95 PDZ1-2 Protein A1 Incubate PSD-95 Protein with Test Inhibitor P2->A1 P3 Prepare Serial Dilutions of Test Inhibitor (e.g., this compound) P3->A1 A1->A2 A3 Incubate to Reach Equilibrium A2->A3 D1 Measure Fluorescence Polarization using a Plate Reader A3->D1 D2 Plot Polarization vs. Inhibitor Concentration D1->D2 D3 Calculate IC50 and Ki values D2->D3

Caption: Workflow for a competitive Fluorescence Polarization assay.

Experimental Workflow: NMDA-Induced Excitotoxicity Assay

This cell-based assay evaluates the neuroprotective effects of PSD-95 inhibitors against excitotoxicity in primary neuronal cultures.

Excitotoxicity_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis C1 Culture Primary Cortical or Hippocampal Neurons T1 Pre-incubate Neurons with Test Inhibitor (e.g., this compound) or Vehicle C1->T1 T2 Induce Excitotoxicity with NMDA (e.g., 50-100 µM) T1->T2 A1 Assess Cell Viability (e.g., LDH assay, Live/Dead staining) T2->A1 A2 Quantify Neuronal Death A1->A2 A3 Compare Viability between Inhibitor-treated and Vehicle Groups A2->A3

Caption: Workflow for an NMDA-induced excitotoxicity assay.

Detailed Experimental Protocols

Fluorescence Polarization (FP) Competition Assay for PSD-95 Inhibitors

Objective: To determine the inhibitory constant (Ki) of a test compound for the PSD-95 PDZ1-2 domains.

Materials:

  • Purified recombinant human PSD-95 PDZ1-2 protein.

  • Fluorescently labeled peptide ligand (tracer) that binds to PSD-95 PDZ1-2 (e.g., a TAMRA-labeled peptide derived from the C-terminus of an interacting protein).

  • Test inhibitor (e.g., this compound).

  • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100, pH 7.4).

  • 384-well, low-volume, black microplates.

  • Fluorescence polarization plate reader.

Protocol:

  • Determine the optimal tracer concentration: Perform a saturation binding experiment by titrating the PSD-95 PDZ1-2 protein against a fixed, low concentration of the fluorescent tracer to determine the dissociation constant (Kd) of the tracer. For the competition assay, use a tracer concentration at or below its Kd.

  • Prepare inhibitor dilutions: Perform serial dilutions of the test inhibitor in the assay buffer to create a range of concentrations (e.g., from 1 pM to 100 µM).

  • Assay setup: In a 384-well plate, add the following to each well:

    • A fixed concentration of PSD-95 PDZ1-2 protein (typically 2-3 times the tracer's Kd).

    • Varying concentrations of the test inhibitor.

    • Control wells containing only buffer and tracer (for minimum polarization) and wells with protein and tracer but no inhibitor (for maximum polarization).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.

  • Add tracer: Add the fixed concentration of the fluorescent tracer to all wells.

  • Final incubation: Incubate for another period to allow the competition to reach equilibrium (e.g., 60 minutes).

  • Measurement: Read the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore used.

  • Data Analysis: Plot the fluorescence polarization values against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation, taking into account the Kd of the tracer and its concentration.

NMDA-Induced Excitotoxicity Assay in Primary Neuronal Cultures

Objective: To assess the neuroprotective effect of a PSD-95 inhibitor against NMDA-induced neuronal death.

Materials:

  • Primary cortical or hippocampal neurons cultured for at least 12-14 days in vitro.

  • Neurobasal medium and B27 supplement.

  • Test inhibitor (e.g., this compound).

  • N-methyl-D-aspartate (NMDA).

  • Glycine (co-agonist for NMDA receptors).

  • Cell viability assay kit (e.g., LDH cytotoxicity assay kit or Live/Dead Viability/Cytotoxicity Kit).

  • Phosphate-buffered saline (PBS).

Protocol:

  • Cell Culture: Plate primary neurons on poly-D-lysine coated plates and culture in Neurobasal medium supplemented with B27 until mature (typically 12-14 days in vitro).

  • Pre-treatment: Replace the culture medium with a defined salt solution (e.g., Earle's Balanced Salt Solution) containing the test inhibitor at various concentrations or a vehicle control. Incubate for a specific period (e.g., 1-2 hours) at 37°C.

  • Excitotoxic Insult: Add NMDA (e.g., 50-100 µM) and glycine (e.g., 10 µM) to the medium and incubate for a defined duration (e.g., 15-30 minutes) at 37°C to induce excitotoxicity.

  • Wash and Recovery: Remove the NMDA-containing medium and wash the cells gently with fresh, pre-warmed medium. Return the cells to the incubator in their original culture medium (or a defined recovery medium) for 24 hours.

  • Assessment of Cell Viability:

    • LDH Assay: Collect the culture supernatant to measure the activity of lactate dehydrogenase (LDH) released from damaged cells, following the manufacturer's protocol. Lyse the remaining cells to measure the maximum LDH release.

    • Live/Dead Staining: Stain the cells with a mixture of calcein-AM (stains live cells green) and ethidium homodimer-1 (stains dead cells red).

  • Quantification and Analysis: Quantify the percentage of cell death or viability for each treatment condition. Compare the results from inhibitor-treated groups to the vehicle-treated group to determine the neuroprotective efficacy of the inhibitor. Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be performed to assess significance.

This guide provides a comparative overview of this compound and other PDZ domain inhibitors, offering valuable insights for researchers in the field of neuropharmacology and drug development. The provided data and protocols can serve as a foundation for further investigation and development of novel therapeutics targeting PSD-95-mediated signaling pathways.

References

Assessing the Therapeutic Window of AVLX-144 in Comparison to Other Neuroprotectants

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The development of effective neuroprotective agents for acute ischemic stroke is a critical area of research, with the therapeutic window being a key determinant of a drug's clinical viability. This guide provides a comparative assessment of the therapeutic window of AVLX-144, a novel PSD-95 inhibitor, against other notable neuroprotectants: nerinetide, citicoline, and nimodipine. The information is compiled from preclinical and clinical studies to offer an objective overview for researchers, scientists, and drug development professionals.

Mechanism of Action: PSD-95 Inhibition by AVLX-144

AVLX-144 is a dimeric peptide that acts as a potent inhibitor of the postsynaptic density protein-95 (PSD-95).[1][2] In the ischemic cascade, excessive glutamate release leads to overactivation of N-methyl-D-aspartate (NMDA) receptors. PSD-95 acts as a scaffolding protein, coupling NMDA receptors to neuronal nitric oxide synthase (nNOS), which, upon activation, produces neurotoxic levels of nitric oxide (NO).[3] AVLX-144 intervenes in this pathological process by binding to the PDZ domains of PSD-95, thereby disrupting the NMDA receptor-PSD-95-nNOS complex.[1] This decoupling prevents the downstream production of NO and subsequent neuronal damage.[3]

AVLX144_Mechanism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal cluster_membrane Postsynaptic Membrane Glutamate_vesicle Glutamate NMDA_Receptor NMDA Receptor Glutamate_vesicle->NMDA_Receptor Release & Binding PSD95 PSD-95 NMDA_Receptor->PSD95 Activation nNOS nNOS PSD95->nNOS Coupling NO Nitric Oxide (NO) nNOS->NO Activation & Production AVLX144 AVLX-144 AVLX144->PSD95 Inhibits Coupling Neuronal_Damage Neuronal Damage NO->Neuronal_Damage Leads to MCAO_Workflow Start Start Anesthesia Anesthesia Start->Anesthesia Surgery Surgical Exposure of Carotid Arteries Anesthesia->Surgery MCAO Middle Cerebral Artery Occlusion (MCAO) with Monofilament Surgery->MCAO Ischemia Ischemic Period (e.g., 60-90 min) MCAO->Ischemia Treatment Administer Neuroprotectant or Vehicle at a Specific Time Point Post-MCAO Ischemia->Treatment Reperfusion Reperfusion (Filament Withdrawal) Treatment->Reperfusion Recovery Post-operative Recovery (e.g., 24-72 hours) Reperfusion->Recovery Assessment Outcome Assessment Recovery->Assessment Infarct_Volume Infarct Volume Measurement (TTC Staining) Assessment->Infarct_Volume Neurobehavioral Neurological Deficit Scoring Assessment->Neurobehavioral End End Infarct_Volume->End Neurobehavioral->End

References

Validating the Mechanism of Action of Sigma-1 Receptor Agonists Using Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative framework for validating the mechanism of action of sigma-1 receptor (S1R) agonists, using Anavex Life Sciences' blarcamesine (ANAVEX®2-73) as a primary example. The guide outlines the use of knockout (KO) models to ascertain target engagement and specificity, offering a blueprint for preclinical validation studies.

Blarcamesine is an orally available small molecule that acts as a sigma-1 receptor (S1R) agonist and a muscarinic receptor agonist.[1] Its therapeutic potential is being investigated for a range of neurodegenerative and neurodevelopmental disorders, including Alzheimer's disease, Parkinson's disease, and Rett syndrome.[2] A critical step in the preclinical validation of such a compound is to unequivocally demonstrate that its therapeutic effects are mediated through its intended target, the S1R. Knockout animal models, in which the gene for the S1R is deleted, are the gold standard for this purpose.

Comparative Efficacy of Blarcamesine in Wild-Type vs. S1R Knockout Models

To validate the S1R-mediated effects of blarcamesine, a direct comparison of its efficacy in wild-type (WT) animals versus S1R knockout (KO) animals is essential. The following table summarizes hypothetical data from a preclinical study in a mouse model of Alzheimer's disease, illustrating the expected outcomes that would confirm the drug's mechanism of action.

Parameter WT + Vehicle WT + Blarcamesine S1R KO + Vehicle S1R KO + Blarcamesine
Cognitive Function (Morris Water Maze Escape Latency, seconds) 45 ± 525 ± 450 ± 648 ± 5
Synaptic Density (Synaptophysin levels, % of WT control) 100 ± 10150 ± 1595 ± 12102 ± 11
Neuroinflammation (Iba1+ microglia count/field) 80 ± 940 ± 585 ± 1082 ± 9
Oxidative Stress (8-OHdG levels, ng/mg protein) 10 ± 1.25 ± 0.811 ± 1.510.5 ± 1.3

Table 1: Hypothetical Comparative Efficacy Data. This table illustrates the expected outcomes from a study designed to validate the S1R-dependent mechanism of action of blarcamesine in an Alzheimer's disease mouse model. The data demonstrates that the beneficial effects of blarcamesine on cognition, synaptic density, neuroinflammation, and oxidative stress are observed only in wild-type (WT) mice and are absent in sigma-1 receptor knockout (S1R KO) mice, indicating that the drug's efficacy is dependent on the presence of the S1R.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of results. Below are the key experimental protocols for the studies cited in this guide.

Animal Models and Drug Administration
  • Animals: Male and female C57BL/6J wild-type mice and homozygous S1R knockout mice on a C57BL/6J background will be used. Animals will be aged to 6 months to model early-stage Alzheimer's disease-like pathology.

  • Housing: Mice will be housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Drug Administration: Blarcamesine (3 mg/kg) or vehicle (0.9% saline) will be administered daily via oral gavage for 12 weeks.

Behavioral Testing: Morris Water Maze
  • Apparatus: A circular pool (120 cm diameter) filled with opaque water (22 ± 1°C) containing a hidden platform (10 cm diameter) submerged 1 cm below the surface.

  • Procedure: Mice will be trained for 5 consecutive days with four trials per day. For each trial, the mouse will be placed in the water at one of four starting positions and allowed to swim for 60 seconds to find the hidden platform. The escape latency (time to find the platform) will be recorded.

  • Probe Trial: On day 6, the platform will be removed, and the mice will be allowed to swim for 60 seconds. The time spent in the target quadrant will be recorded to assess spatial memory.

Immunohistochemistry for Synaptic Density and Neuroinflammation
  • Tissue Preparation: Following the final behavioral test, mice will be euthanized, and brains will be collected. One hemisphere will be fixed in 4% paraformaldehyde and sectioned at 40 µm.

  • Staining: Sections will be stained with primary antibodies against synaptophysin (a marker of presynaptic terminals) and Iba1 (a marker of microglia).

  • Imaging and Analysis: Images will be captured using a confocal microscope, and the intensity of synaptophysin staining and the number of Iba1-positive cells will be quantified using ImageJ software.

Measurement of Oxidative Stress
  • Sample Preparation: The other brain hemisphere will be snap-frozen in liquid nitrogen and stored at -80°C. Brain tissue will be homogenized in a lysis buffer.

  • ELISA: The levels of 8-hydroxy-2'-deoxyguanosine (8-OHdG), a marker of oxidative DNA damage, will be measured in the brain homogenates using a commercially available ELISA kit according to the manufacturer's instructions.

Visualizing the Validation Workflow and Mechanism of Action

Diagrams are essential for illustrating complex biological pathways and experimental designs. The following diagrams were created using Graphviz (DOT language) to visualize the concepts described in this guide.

G cluster_0 Preclinical Alzheimer's Disease Model cluster_1 Treatment Groups cluster_2 Outcome Measures WT Wild-Type Mice WT_Vehicle WT + Vehicle WT->WT_Vehicle WT_Drug WT + Blarcamesine WT->WT_Drug KO S1R Knockout Mice KO_Vehicle KO + Vehicle KO->KO_Vehicle KO_Drug KO + Blarcamesine KO->KO_Drug Cognition Cognitive Function WT_Vehicle->Cognition Synaptic_Density Synaptic Density WT_Vehicle->Synaptic_Density Neuroinflammation Neuroinflammation WT_Vehicle->Neuroinflammation Oxidative_Stress Oxidative Stress WT_Vehicle->Oxidative_Stress WT_Drug->Cognition WT_Drug->Synaptic_Density WT_Drug->Neuroinflammation WT_Drug->Oxidative_Stress KO_Vehicle->Cognition KO_Vehicle->Synaptic_Density KO_Vehicle->Neuroinflammation KO_Vehicle->Oxidative_Stress KO_Drug->Cognition KO_Drug->Synaptic_Density KO_Drug->Neuroinflammation KO_Drug->Oxidative_Stress

Figure 1: Experimental Workflow. This diagram illustrates the experimental design for validating the mechanism of action of blarcamesine using wild-type and S1R knockout mouse models of Alzheimer's disease.

G Blarcamesine Blarcamesine S1R Sigma-1 Receptor (S1R) Blarcamesine->S1R activates Cellular_Homeostasis Cellular Homeostasis S1R->Cellular_Homeostasis promotes Neuroprotection Neuroprotection Cellular_Homeostasis->Neuroprotection Synaptogenesis Synaptogenesis Cellular_Homeostasis->Synaptogenesis Reduced_Inflammation Reduced Neuroinflammation Cellular_Homeostasis->Reduced_Inflammation Reduced_Oxidative_Stress Reduced Oxidative Stress Cellular_Homeostasis->Reduced_Oxidative_Stress

Figure 2: Blarcamesine's Proposed Mechanism of Action. This diagram illustrates the proposed signaling pathway through which blarcamesine exerts its neuroprotective effects by activating the sigma-1 receptor, leading to the restoration of cellular homeostasis.

Alternative Approaches and Comparative Analysis

While knockout models are the definitive tool for target validation, other methods can provide corroborating evidence.

  • Pharmacological Inhibition: Using a specific S1R antagonist in conjunction with blarcamesine in wild-type animals can help to determine if the effects of blarcamesine are blocked. However, the specificity of the antagonist itself must be well-established.

  • RNA interference (RNAi): In vitro or in vivo knockdown of S1R expression using siRNA or shRNA can be used to assess the S1R-dependency of blarcamesine's effects at a cellular level or in specific brain regions.

Comparison of Validation Methods:

Method Advantages Disadvantages
Knockout Models Definitive genetic evidence of target necessity; high specificity.Time-consuming and expensive to generate; potential for developmental compensation.
Pharmacological Inhibition Relatively quick and less expensive than KO models.Potential for off-target effects of the antagonist; incomplete inhibition.
RNA interference (RNAi) High degree of target specificity; can be used for localized knockdown.Transient effect; delivery can be challenging in vivo.

Table 2: Comparison of Target Validation Methods. This table provides a comparative overview of the primary methods used for validating drug-target engagement, highlighting the key advantages and disadvantages of each approach.

By employing a multi-faceted approach, with a strong emphasis on the use of knockout models, researchers can robustly validate the mechanism of action of novel therapeutics like blarcamesine, providing a solid foundation for their continued clinical development.

References

Safety Operating Guide

No Specific Disposal Procedures Found for AVLX-125

Author: BenchChem Technical Support Team. Date: November 2025

Despite a thorough search for "AVLX-125," no specific safety data sheets (SDS) or disposal procedures for a chemical or laboratory product with this identifier could be located. The search results did not yield any documents from manufacturers, regulatory agencies, or scientific suppliers detailing the handling, safety, or disposal of a substance named this compound.

This suggests that "this compound" may be an internal research code, a discontinued product, or a misidentified substance. Without a specific Safety Data Sheet, it is impossible to provide accurate, safe, and compliant disposal instructions.

General Guidance for Laboratory Chemical Disposal

For researchers, scientists, and drug development professionals, it is crucial to follow established safety protocols for all chemical waste. In the absence of specific information for "this compound," the following general principles for the disposal of laboratory chemicals should be strictly adhered to. This guidance is intended to provide a framework for safe operations until a specific SDS for the substance can be obtained.

Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and procedures.

Standard Operating Procedure for Unidentified Chemical Waste

When a chemical's identity and hazards are unknown, it must be treated as hazardous waste. The following workflow provides a logical approach to managing such situations.

cluster_assessment Initial Assessment cluster_procedure Disposal Pathway start Substance 'this compound' requires disposal check_sds Attempt to locate Safety Data Sheet (SDS) start->check_sds sds_found SDS Found? check_sds->sds_found follow_sds Follow specific disposal instructions in SDS sds_found->follow_sds Yes treat_as_hazardous Treat as Hazardous Waste of Unknown Nature sds_found->treat_as_hazardous No final_disposal Proper Disposal follow_sds->final_disposal contact_ehs Contact Institutional Environmental Health & Safety (EHS) treat_as_hazardous->contact_ehs provide_info Provide all known information to EHS contact_ehs->provide_info ehs_guidance Follow EHS-provided disposal procedures provide_info->ehs_guidance ehs_guidance->final_disposal

Logical workflow for handling chemical waste with an unknown SDS.

Key Experimental Protocols for Waste Characterization

If required by your institution's EHS department for waste profiling, the following are general experimental protocols that may be requested. These tests should only be performed by trained personnel in a properly equipped laboratory.

ParameterGeneral MethodologyPurpose
pH Use of a calibrated pH meter or pH indicator strips. A small, representative sample of the waste is tested directly.To determine the corrosivity of the waste (acidic or basic).
Flash Point A small sample is heated in a Pensky-Martens closed-cup tester to determine the lowest temperature at which vapors will ignite.To determine the ignitability and fire hazard of the waste.
Reactivity Assess reactivity with water, air, or other substances by carefully controlled small-scale tests in a fume hood.To identify potential for explosion, toxic gas release, or other violent reactions.
Toxicity Characteristic If the substance is suspected to contain heavy metals or other regulated toxins, a Toxicity Characteristic Leaching Procedure (TCLP) may be required. This simulates leaching through a landfill and the leachate is analyzed.To determine if the waste meets the regulatory definition of toxic waste.

Important Considerations:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling any chemical waste.

  • Waste Segregation: Do not mix unknown wastes with other chemical waste streams. Keep it isolated and clearly labeled.

  • Labeling: Label the waste container as "Hazardous Waste - Pending Analysis" and include any known information about the substance or its source.

  • Storage: Store the waste in a designated, well-ventilated, and secure hazardous waste accumulation area.

This information is provided as a general guide to safe laboratory practices. It is not a substitute for a substance-specific Safety Data Sheet and the direct guidance of your institution's Environmental Health and Safety professionals.

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.